molecular formula C12H16BrNO2S B1585421 4-bromo-N-cyclohexylbenzenesulfonamide CAS No. 7454-76-4

4-bromo-N-cyclohexylbenzenesulfonamide

Cat. No.: B1585421
CAS No.: 7454-76-4
M. Wt: 318.23 g/mol
InChI Key: XATZMSCJHBJRTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-cyclohexylbenzenesulfonamide is a useful research compound. Its molecular formula is C12H16BrNO2S and its molecular weight is 318.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-cyclohexylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATZMSCJHBJRTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355013
Record name 4-bromo-N-cyclohexylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7454-76-4
Record name 4-bromo-N-cyclohexylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] Its unique physicochemical properties, including the ability to act as a hydrogen bond acceptor and its improved hydrolytic stability compared to amides, make it a valuable bioisostere in drug design.[2] 4-bromo-N-cyclohexylbenzenesulfonamide is a key synthetic intermediate and a structural motif worthy of investigation for its potential biological activities, building upon the established legacy of benzenesulfonamides as carbonic anhydrase inhibitors, anticancer, and antimicrobial agents.[3]

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind the procedural choices, ensuring a robust and reproducible methodology grounded in established chemical principles. The core of this synthesis lies in the classic and highly efficient coupling of an amine with a sulfonyl chloride, a reaction favored for its straightforward nature and typically high yields.[1][4]

Core Synthesis Principles and Mechanism

The formation of a sulfonamide bond is fundamentally a nucleophilic substitution reaction. The most direct and common pathway involves the reaction of a primary or secondary amine with a sulfonyl halide.[4] In this specific synthesis, the nucleophilic nitrogen atom of cyclohexylamine attacks the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride.

The causality of this pathway is clear:

  • Electrophilicity of the Sulfonyl Chloride: The sulfur atom in 4-bromobenzenesulfonyl chloride is highly electron-deficient. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it an excellent target for nucleophilic attack.

  • Nucleophilicity of the Amine: The lone pair of electrons on the nitrogen atom of cyclohexylamine makes it a potent nucleophile, capable of initiating the bond-forming step.

  • Role of the Base: The reaction liberates one equivalent of hydrochloric acid (HCl). A base, such as sodium carbonate or pyridine, is required to neutralize this acidic byproduct.[1] This is critical because the protonation of the starting amine by the generated HCl would render it non-nucleophilic, effectively quenching the reaction.

The accepted mechanism proceeds as follows:

Figure 1: Reaction mechanism for sulfonamide synthesis.

Detailed Experimental Protocol

This protocol is adapted from a verified procedure for the synthesis of this compound.[5]

Reagents, Materials, and Equipment

Table 1: Properties of Key Reagents and Product

Compound Formula MW ( g/mol ) CAS No.
4-Bromobenzenesulfonyl chloride C₆H₄BrClO₂S 255.52 98-58-8[6]
Cyclohexylamine C₆H₁₃N 99.17 108-91-8
Sodium Carbonate Na₂CO₃ 105.99 497-19-8

| this compound | C₁₂H₁₆BrNO₂S | 318.23[7] | 7454-76-4[7] |

  • Equipment:

    • Magnetic stirrer with stir bar

    • Beakers (appropriate sizes)

    • Graduated cylinders

    • pH meter or pH paper

    • Buchner funnel and filter flask

    • Standard laboratory glassware for recrystallization

    • Fume hood

Step-by-Step Synthesis Workflow

The overall experimental process is summarized in the following workflow diagram.

Synthesis Workflow start Start reagents 1. Prepare Reactants - 4-Bromobenzenesulfonyl chloride in water - Cyclohexylamine start->reagents reaction 2. Reaction - Add amine to sulfonyl chloride solution - Stir at room temperature reagents->reaction ph_adjust 3. pH Control - Add 3% Na₂CO₃ solution - Maintain pH at 8 reaction->ph_adjust precipitation 4. Precipitation - Continue stirring to form precipitate ph_adjust->precipitation isolation 5. Isolation - Filter crude product via suction filtration precipitation->isolation purification 6. Purification - Recrystallize from ethyl acetate isolation->purification analysis 7. Analysis & Characterization - MP, NMR, etc. purification->analysis end End Product analysis->end

Figure 2: Overall synthesis workflow diagram.
Detailed Procedure

Table 2: Summary of Experimental Conditions

Parameter Value Rationale
Stoichiometry ~1:1 (Sulfonyl chloride : Amine) Ensures efficient conversion of the limiting reagent.[5]
Solvent Distilled Water Facilitates the reaction and the dissolution of the base.[5]
Base 3% Sodium Carbonate Solution Neutralizes HCl byproduct to prevent amine protonation.[5]
pH 8 Maintains amine nucleophilicity and facilitates the reaction.[5]
Temperature Room Temperature Sufficient for the reaction to proceed at a reasonable rate.[5]

| Purification | Recrystallization (Ethyl Acetate) | Effective method for purifying the solid product.[8] |

  • Preparation: In a beaker, dissolve 4-bromobenzenesulfonyl chloride (499 mg, 1.96 mmol) in 10 ml of distilled water. This may form a slurry, which is acceptable for the subsequent steps.[5]

  • Amine Addition: While stirring the sulfonyl chloride solution at room temperature, slowly add cyclohexylamine (225 µL, 1.96 mmol).[5] The equimolar addition is crucial for maximizing yield and minimizing unreacted starting materials.

  • pH Adjustment: Immediately begin monitoring the pH of the reaction mixture. Add a 3% aqueous solution of sodium carbonate dropwise to maintain the pH at approximately 8.[5] The formation of a white precipitate should be observed as the reaction proceeds.

  • Reaction Completion & Isolation: Continue stirring the mixture at room temperature. Once the reaction is complete (typically indicated by the cessation of pH change and stable precipitation), filter the resulting solid precipitate using a Buchner funnel.[8]

  • Purification: Wash the crude product with cold distilled water to remove any inorganic salts. Dry the product and then recrystallize it from hot ethyl acetate to yield colorless prisms of pure this compound.[8]

Product Characterization and Validation

Confirming the structure and purity of the final compound is a critical, self-validating step of any synthesis.

Table 3: Physicochemical and Spectroscopic Data of this compound

Property Value Source
Molecular Formula C₁₂H₁₆BrNO₂S PubChem[7]
Molecular Weight 318.24 g/mol Acta Cryst.[5]
Appearance Colorless prisms ResearchGate[8]
Melting Point 375 K (102 °C) ResearchGate[8]
¹³C NMR Spectra Data available PubChem[7]

| Crystal Structure | Monoclinic, P2₁/c | Acta Cryst.[5][8] |

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The spectra should show characteristic peaks for the aromatic protons of the bromophenyl group and the aliphatic protons of the cyclohexyl ring.

  • X-ray Crystallography: The crystal structure of the title compound has been determined, revealing an L-shaped conformation with intermolecular N—H⋯O hydrogen bonds.[5][8][9] This provides the most definitive structural proof.

Critical Safety and Handling Precautions

Adherence to strict safety protocols is non-negotiable. Both reactants possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

  • 4-Bromobenzenesulfonyl Chloride:

    • Hazards: Corrosive. Causes severe skin burns and eye damage.[10][11] It is also moisture-sensitive and can release toxic gas upon contact with water.[12][13]

    • Handling: Must be handled in a chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[12][14] Store under an inert atmosphere and away from moisture.[10]

  • Cyclohexylamine:

    • Hazards: Flammable liquid and vapor. It is toxic if swallowed or inhaled and causes severe skin burns and eye damage.

    • Handling: Use in a well-ventilated fume hood, away from ignition sources. All standard PPE is required.

  • General Precautions:

    • An eyewash station and safety shower must be readily accessible.[14]

    • Dispose of all chemical waste in accordance with local, regional, and national regulations.

By understanding the chemical principles, following a validated protocol, and adhering to rigorous safety standards, the synthesis of this compound can be performed efficiently and safely, providing a valuable compound for further research and development.

References

  • Brough, P. A., & Fisher, A. J. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry.
  • Fun, H. K., et al. (2008). Preparation of sulfonamides from N-silylamines.
  • PubChem. (n.d.). This compound.
  • Macmillan Group. (2023).
  • Various Authors. (2023). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • St. Amant, A. H., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
  • John, P., et al. (2010). This compound.
  • John, P., et al. (2010). This compound.
  • Acros Organics. (2025).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromobenzenesulfonyl Chloride, 98%. Cole-Parmer. [Link]
  • John, P., et al. (2010). 4-Bromo-N-cyclo-hexyl-benzene-sulfonamide. PubMed. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-bromo-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-N-cyclohexylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for the structural elucidation of this molecule using ¹H NMR spectroscopy. We will explore the predicted chemical shifts, multiplicity patterns, and coupling constants, underpinned by a robust understanding of molecular structure and magnetic environments.

Introduction: The Role of NMR in Sulfonamide Characterization

Sulfonamides are a critical class of compounds in medicinal chemistry, renowned for their antibacterial properties and diverse pharmacological applications. The precise characterization of their molecular structure is paramount for understanding their mechanism of action, structure-activity relationships (SAR), and for ensuring quality control in drug manufacturing. ¹H NMR spectroscopy stands as an unparalleled, non-destructive analytical technique for this purpose, offering detailed insights into the electronic and steric environment of each proton within a molecule.

This compound combines a para-substituted aromatic ring with a saturated cyclohexyl moiety, presenting a rich and illustrative ¹H NMR spectrum. The analysis of this spectrum requires an appreciation of several key NMR concepts, including chemical equivalence, spin-spin coupling, and the influence of anisotropic effects from the aromatic ring and the conformational dynamics of the cyclohexane ring.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is best understood by dissecting the molecule into its three key proton-bearing fragments: the aromatic ring, the cyclohexyl group, and the sulfonamide N-H proton. The predicted spectrum is based on established chemical shift theory and empirical data from analogous structures.[1][2][3]

The Aromatic Region: An AA'BB' Spin System

The protons on the para-substituted benzene ring are chemically non-equivalent due to the different electronic effects of the bromine atom and the sulfonamide group. The protons ortho to the sulfonamide group (H-2 and H-6) are in a different chemical environment than the protons ortho to the bromine atom (H-3 and H-5). This arrangement gives rise to a classic AA'BB' spin system, which often appears as two distinct doublets, especially at higher field strengths.[4]

  • H-2 & H-6 (ortho to -SO₂NH-): The sulfonyl group is strongly electron-withdrawing, which deshields the adjacent protons. Therefore, the signal for H-2 and H-6 is expected to appear further downfield.

  • H-3 & H-5 (ortho to -Br): The bromine atom is also electron-withdrawing but to a lesser extent than the sulfonyl group. These protons will be deshielded relative to benzene but are expected to be upfield from H-2 and H-6.

The coupling between these adjacent protons (³J) typically results in a doublet for each pair of equivalent protons. The characteristic ortho coupling constant (³J_ortho) in benzene rings is typically in the range of 7-10 Hz.[3]

The Cyclohexyl Region: Conformational Dynamics and Signal Complexity

The ten protons of the cyclohexane ring will appear in the aliphatic region of the spectrum, generally between 1.0 and 3.5 ppm. The signals are expected to be complex and overlapping due to the conformational flexibility of the ring (chair-chair interconversion) and the numerous spin-spin couplings.[5][6] At room temperature, this interconversion is often rapid on the NMR timescale, leading to averaged signals for the axial and equatorial protons.[7] However, the bulky sulfonamide group may influence the conformational equilibrium.

  • H-1' (Methine Proton): The proton on the carbon directly attached to the nitrogen (C-1') is the most deshielded of the cyclohexyl protons due to the inductive effect of the adjacent nitrogen atom. It is expected to appear as a multiplet due to coupling with the adjacent axial and equatorial protons on C-2' and C-6'.

  • Axial and Equatorial Protons: In a fixed chair conformation, axial and equatorial protons have distinct chemical shifts. Typically, equatorial protons are found slightly downfield from their axial counterparts due to the anisotropic effect of C-C single bonds.[8] The protons on the same carbon (geminal protons) are diastereotopic and will have different chemical shifts and will couple to each other (²J or geminal coupling). They will also exhibit vicinal coupling (³J) with protons on adjacent carbons, with the magnitude of the coupling constant being dependent on the dihedral angle (Karplus relationship).[9][10]

    • ³J_axial-axial (³J_aa) is typically large (8-13 Hz).

    • ³J_axial-equatorial (³J_ae) and ³J_equatorial-equatorial (³J_ee) are smaller (2-5 Hz). The result is a series of complex, overlapping multiplets for the remaining eight protons of the cyclohexane ring.

The Sulfonamide N-H Proton

The proton attached to the nitrogen of the sulfonamide group (-SO₂NH-) is acidic and its chemical shift is highly variable, depending on the solvent, concentration, and temperature due to hydrogen bonding effects.[8][11] It typically appears as a broad singlet and can range from approximately 4 to 10 ppm.[11][12] In some cases, coupling to the adjacent methine proton (H-1') of the cyclohexyl ring may be observed, resulting in a doublet. Deuterium exchange (by adding a drop of D₂O to the NMR tube) can be used to confirm the identity of this peak, as the N-H proton will be replaced by deuterium, causing the signal to disappear from the spectrum.

Summary of Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H-2, H-6 (Aromatic)7.8 - 8.0Doublet (d)2H³J_ortho ≈ 8-9
H-3, H-5 (Aromatic)7.6 - 7.8Doublet (d)2H³J_ortho ≈ 8-9
N-H (Sulfonamide)4.0 - 9.0 (variable)Broad Singlet (br s) or Doublet (d)1H³J_H-N-C-H (if observed)
H-1' (Cyclohexyl, CH)3.0 - 3.5Multiplet (m)1H-
H-2', H-6' (Cyclohexyl, CH₂)1.6 - 2.0Multiplet (m)4H-
H-3', H-5' (Cyclohexyl, CH₂)1.2 - 1.6Multiplet (m)4H-
H-4' (Cyclohexyl, CH₂)1.0 - 1.4Multiplet (m)2H-

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum of this compound.

Materials and Equipment
  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)

  • 5 mm NMR tubes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher for better resolution)

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ is a good starting point, but DMSO-d₆ may be preferred to better resolve the N-H proton).

    • Ensure the solvent contains an internal standard (typically 0.03% TMS).

    • Vortex the vial until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Set the appropriate acquisition parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16 scans (can be increased for dilute samples)

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline correct the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the multiplicities and measure the coupling constants.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound and the distinct proton environments discussed in this guide.

Figure 1. Molecular structure of this compound with key proton environments highlighted.

Conclusion

The ¹H NMR spectrum of this compound offers a valuable case study for the application of fundamental NMR principles to the structural elucidation of pharmacologically relevant molecules. A thorough analysis of the aromatic region reveals the characteristic AA'BB' pattern of a para-substituted benzene ring, while the aliphatic region showcases the complex multiplets arising from the conformationally mobile cyclohexyl group. The position and appearance of the sulfonamide N-H proton provide further structural confirmation. This guide provides the theoretical framework and practical methodology for researchers to confidently interpret the ¹H NMR spectrum of this and related sulfonamide compounds, thereby supporting advancements in medicinal chemistry and drug development.

References

  • Cavanaugh, J. R., & Dailey, B. P. (1962). NMR Spectra of Some Cyclohexyl Derivatives. The Journal of Chemical Physics, 36(12), 3175-3178. [Link]
  • John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1753. [Link]
  • LibreTexts. (2021). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]
  • LibreTexts. (2023). J-coupling. Chemistry LibreTexts. [Link]
  • LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]
  • MRI Questions. (2015). 5.2 Chemical Shift. MRI Questions. [Link]
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link]
  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Coupling Constants.
  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 296. [Link]
  • YouTube. (2023). NMR 5: Coupling Constants. Ben's Chem Videos. [Link]
  • YouTube. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Rogue Chem. [Link]
  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline. [Link]

Sources

An In-depth Technical Guide to the 13C NMR Data of 4-bromo-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) data for 4-bromo-N-cyclohexylbenzenesulfonamide. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the predicted 13C NMR spectrum, the underlying principles of the technique, a detailed experimental protocol for data acquisition, and the structural insights gleaned from the spectral data.

Introduction: The Significance of 13C NMR in Structural Analysis

Carbon-13 NMR spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the carbon framework of a molecule.[1][2] Unlike 1H NMR, which focuses on the protons, 13C NMR reveals the number of non-equivalent carbon atoms and their chemical environments.[3] This is particularly crucial for the structural verification of newly synthesized compounds like this compound, a molecule of interest in medicinal chemistry and materials science. The wide chemical shift range in 13C NMR (typically 0-220 ppm) minimizes signal overlap, allowing for the distinct resolution of individual carbon atoms.[3][4]

Predicted 13C NMR Spectrum of this compound

While a publicly available, fully assigned 13C NMR spectrum for this compound is not readily accessible without a subscription to specialized databases[5], a reliable prediction can be formulated by analyzing the known chemical shifts of its precursors: 4-bromobenzenesulfonyl chloride[6] and cyclohexylamine[7], and by applying established principles of 13C NMR spectroscopy.[8][9]

The structure of this compound is as follows:

Caption: Molecular structure of this compound with carbon numbering.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C1 (C-Br)~128The carbon directly attached to bromine (ipso-carbon) is expected to be shielded due to the "heavy atom effect," resulting in a chemical shift slightly downfield from an unsubstituted benzene ring.[10]
C2, C6~129These carbons are ortho to the bromine and meta to the sulfonamide group. Their chemical shifts will be influenced by both substituents.
C3, C5~132These carbons are meta to the bromine and ortho to the sulfonamide group. The electron-withdrawing nature of the sulfonamide group will cause a downfield shift.
C4 (C-S)~140The carbon attached to the sulfur atom of the sulfonamide group will be significantly deshielded and appear at a lower field.
C7 (N-CH)~53This is the methine carbon of the cyclohexyl ring directly attached to the nitrogen atom. The electronegative nitrogen causes a significant downfield shift compared to other cyclohexyl carbons.[11]
C8, C12~33These are the methylene carbons adjacent to the N-CH carbon in the cyclohexyl ring.
C9, C11~25These methylene carbons are one position further away from the nitrogen.
C10~24This is the methylene carbon at the para position relative to the nitrogen in the cyclohexyl ring.

Experimental Protocol for 13C NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Dissolve 20-50 mg of the synthesized and purified this compound[12] in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent can influence chemical shifts.[13]

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[14]

2. NMR Spectrometer Setup:

  • The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

  • Tune and match the 13C probe to the correct frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be observed.

  • Number of Scans (NS): Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[2][15]

  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shift range.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the spectrum by setting the TMS peak to 0 ppm.

  • Integrate the peaks (note: in standard 13C NMR, peak integrals are not directly proportional to the number of carbons).[3]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in deuterated solvent + TMS transfer Transfer to NMR tube dissolve->transfer spectrometer Spectrometer Setup (Tune, Lock, Shim) transfer->spectrometer acquire Set Parameters & Acquire Data (Pulse Program, AQ, D1, NS, SW) spectrometer->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibration (TMS = 0 ppm) phase->calibrate

Caption: Experimental workflow for 13C NMR data acquisition and processing.

Interpretation and Structural Insights

The predicted 13C NMR spectrum provides a unique fingerprint of the carbon skeleton of this compound. The presence of eight distinct signals would confirm the expected number of non-equivalent carbon atoms in the molecule, assuming the ortho and meta carbons of the benzene ring and the corresponding pairs of carbons in the cyclohexyl ring are chemically equivalent due to free rotation.

  • Aromatic Region (120-145 ppm): The four signals in this region correspond to the six carbons of the 4-bromophenyl group. The downfield shift of C4 confirms its attachment to the electron-withdrawing sulfonyl group. The chemical shifts of the other aromatic carbons are influenced by the interplay of the inductive and resonance effects of the bromine and sulfonamide substituents.

  • Aliphatic Region (20-60 ppm): The four signals in this region are characteristic of the cyclohexyl group. The most downfield signal (around 53 ppm) is unambiguously assigned to the methine carbon (C7) directly bonded to the nitrogen, due to the deshielding effect of the electronegative nitrogen atom. The remaining three signals correspond to the five methylene carbons, with their chemical shifts reflecting their distance from the nitrogen atom.

For a more detailed analysis and unambiguous assignment, advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be employed. A DEPT-135 experiment, for instance, would show CH and CH3 signals as positive peaks, while CH2 signals would appear as negative peaks, and quaternary carbons would be absent. This would allow for the definitive identification of the methine and methylene carbons in the cyclohexyl ring and the quaternary carbons in the benzene ring.

Conclusion

This technical guide has provided a comprehensive overview of the 13C NMR data for this compound. By combining predictive analysis based on known precursor data with established spectroscopic principles, a detailed interpretation of the expected spectrum has been presented. The outlined experimental protocol serves as a robust methodology for acquiring high-quality data. 13C NMR spectroscopy, as demonstrated, is an indispensable tool for the structural elucidation and verification of synthetic compounds, providing critical insights for researchers and scientists in the field of drug development and chemical sciences.

References

  • Studylib.
  • Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). [Link]
  • Fiveable. 13.13 Uses of 13C NMR Spectroscopy. [Link]
  • Slideshare. C-13 NMR Spectroscopy. [Link]
  • Unknown. 13C-NMR. [Link]
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
  • Scribd.
  • Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. [Link]
  • Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. [Link]
  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
  • ResearchGate. Chemical shifts of carbon atoms in the 13 C NMR spectra for... [Link]
  • Chemical Shifts. This compound. [Link]
  • BMRB. Cyclohexylamine. [Link]
  • Unknown. Chem 117 Reference Spectra Spring 2011. [Link]
  • Unknown. 13-C NMR Chemical Shift Table.pdf. [Link]
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
  • ResearchGate. (2010). This compound. [Link]
  • PubChem. This compound. [Link]
  • PubMed Central. This compound. [Link]
  • UM Research Repository. (2019, January 31). This compound. [Link]

Sources

An In-depth Technical Guide to the FT-IR Analysis of 4-bromo-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-bromo-N-cyclohexylbenzenesulfonamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and spectral interpretation of this sulfonamide derivative.

Introduction: The Role of FT-IR in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, FT-IR spectroscopy stands out as a rapid, non-destructive, and highly informative analytical technique. Its ability to probe the vibrational modes of molecules provides a unique fingerprint, enabling the identification of functional groups, elucidation of molecular structure, and assessment of sample purity. For a molecule like this compound, which possesses multiple functional moieties, FT-IR is an indispensable tool for structural confirmation and characterization. Sulfonamides are a significant class of compounds in medicinal chemistry, and understanding their spectroscopic properties is crucial for research and development.[1][2]

Molecular Structure and Vibrational Assignments

A thorough FT-IR analysis begins with a fundamental understanding of the molecule's structure and the expected vibrational frequencies of its constituent functional groups.

Caption: Molecular Structure of this compound.

The key functional groups and their expected FT-IR absorption regions are:

  • Sulfonamide Group (SO₂NH): This group is characterized by strong, distinct stretching vibrations. The asymmetric (νₐₛ SO₂) and symmetric (νₛ SO₂) stretching modes of the SO₂ moiety typically appear in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[3] The S-N stretching vibration is expected around 924–906 cm⁻¹.[3][4] The N-H stretching of a secondary sulfonamide will present a single band, typically in the range of 3230-3255 cm⁻¹.[2]

  • Para-Substituted Benzene Ring: The aromatic ring exhibits several characteristic vibrations. The C-H stretching vibrations appear above 3000 cm⁻¹. The C=C in-ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region. The para-substitution pattern gives rise to a strong out-of-plane C-H bending vibration in the 860–800 cm⁻¹ range.

  • Cyclohexyl Group: The saturated cyclohexyl ring will show strong C-H stretching absorptions from the CH₂ groups in the 2950–2845 cm⁻¹ range.[5] The CH₂ scissoring (bending) vibrations are expected around 1480–1440 cm⁻¹.[5][6]

  • Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is typically found in the lower frequency "fingerprint" region of the spectrum, generally below 700 cm⁻¹.[7][8]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The choice of sampling technique is critical for obtaining a reliable FT-IR spectrum. For a solid sample like this compound, the two most common methods are Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Technique

This classic technique involves dispersing the sample in a dry, IR-transparent matrix.

  • Rationale: This method provides high-quality transmission spectra with sharp, well-resolved peaks, ideal for detailed structural analysis and comparison with reference spectra.

  • Protocol:

    • Sample Preparation: Grind 1-2 mg of the sample with approximately 200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Spectrum Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A typical acquisition might involve 16-32 scans at a resolution of 4 cm⁻¹.

    • Background Correction: A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid sampling technique that requires minimal sample preparation.

  • Rationale: ATR is ideal for rapid screening and analysis of solid samples without the need for grinding or pressing pellets. It is less sensitive to sample thickness and particle size effects.

  • Protocol:

    • Instrument Setup: Ensure the ATR crystal (commonly diamond or germanium) is clean.

    • Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.

    • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

    • Pressure Application: Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

    • Spectrum Acquisition: Acquire the spectrum using similar parameters to the KBr method (16-32 scans, 4 cm⁻¹ resolution).

Caption: Generalized workflow for FT-IR analysis of a solid sample.

Interpretation of the FT-IR Spectrum of this compound

The following table summarizes the expected and commonly observed vibrational bands for this compound.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3250Medium, SharpN-H StretchingSecondary Sulfonamide
3100-3000Medium-WeakAromatic C-H StretchingBenzene Ring
2935 & 2855StrongAsymmetric & Symmetric CH₂ StretchingCyclohexyl Ring
~1580MediumC=C StretchingBenzene Ring
~1450MediumCH₂ ScissoringCyclohexyl Ring
~1330StrongAsymmetric SO₂ StretchingSulfonamide
~1160StrongSymmetric SO₂ StretchingSulfonamide
~910MediumS-N StretchingSulfonamide
~830StrongC-H Out-of-plane Bendingp-Substituted Benzene
Below 700Medium-WeakC-Br StretchingAryl Halide

Data compiled from multiple spectroscopic resources.[3][5][7][8]

Key Spectral Features and Insights:

  • N-H Stretch: The presence of a single, relatively sharp band around 3250 cm⁻¹ is a key indicator of the N-monosubstituted sulfonamide. Its position can be influenced by hydrogen bonding in the solid state.

  • SO₂ Stretches: The two strong bands around 1330 cm⁻¹ and 1160 cm⁻¹ are the most prominent features of the sulfonamide group and serve as a definitive confirmation of its presence.[9]

  • Aliphatic vs. Aromatic C-H: The spectrum will clearly distinguish between the C-H stretching vibrations of the saturated cyclohexyl ring (below 3000 cm⁻¹) and the aromatic benzene ring (above 3000 cm⁻¹).

  • Substitution Pattern: A strong absorption in the 860-800 cm⁻¹ region is highly characteristic of a 1,4-disubstituted (para) benzene ring, confirming the position of the bromo and sulfonamide groups.

  • Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions, including C-C stretching, various bending modes, and the C-Br stretch. This "fingerprint" is unique to the molecule and is invaluable for final identification by comparison with a reference spectrum.

Conclusion

FT-IR spectroscopy provides a powerful and efficient method for the structural characterization of this compound. By understanding the characteristic vibrational frequencies of the sulfonamide, p-substituted bromophenyl, and cyclohexyl moieties, researchers can confidently confirm the identity and assess the purity of this compound. The protocols outlined in this guide, coupled with a systematic approach to spectral interpretation, form a robust framework for the application of FT-IR in a pharmaceutical research and development setting.

References

  • Tanaka, Y., & Tanaka, Y. (1968). [Infrared absorption spectra of organic sulfur compounds. IV. Studies on characteristic absorption bands of o-, m-, and p-substituted benzenesulfonamide derivatives]. Yakugaku Zasshi, 88(6), 695-8. [Link]
  • (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
  • Tanaka, Y., & Tanaka, Y. (1965). INFRARED ABSORPTION SPECTRA OF ORGANIC SULFUR COMPOUNDS. I. STUDIES ON S-N STRETCHING BANDS OF BENZENESULFONAMIDE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 13(4), 399-405. [Link]
  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of cyclohexene.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69696, 4-Bromobenzenesulfonamide.
  • Popova, A., et al. (2006). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. International Journal of Quantum Chemistry, 107(8), 1759-1770. [Link]
  • Chandran, A., et al. (2011). FT-IR and Computational Study of Sulphaguanidine. Oriental Journal of Chemistry, 27(2), 611-617. [Link]
  • University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions.
  • Al-Masoudi, N. A., et al. (2014). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 6(1), 334-342. [https://www.rjpbcs.com/pdf/2014_5(2)/[8].pdf]([Link]8].pdf)
  • Varghese, H. T., et al. (2011). Ft-Ir and Computational Study of Sulphaguanidine. Oriental Journal of Chemistry, 27(2), 611-617. [Link]
  • ResearchGate. (n.d.). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide.
  • Coblentz, W. W. (1945). Infrared absorption spectra of cyclo-hydrocarbons. Journal of Research of the National Bureau of Standards, 34(4), 351. [Link]
  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion....
  • ResearchGate. (n.d.). Selected FT IR Absorption Bands for and complexes.
  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. [Link]
  • National Institute of Standards and Technology. (n.d.). Benzenesulfonamide. In NIST Chemistry WebBook.
  • ResearchGate. (n.d.). FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers.
  • University of California, Santa Cruz. (n.d.). IR Tables.
  • ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper....
  • National Institute of Standards and Technology. (n.d.). 2-Nitro-4-bromo-benzene-sulfonamide. In NIST Chemistry WebBook.
  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of cyclohexane.
  • Randall, H. M., et al. (1949). Infrared absorption spectra of seven cyclopentanes and five cyclohexanes. Journal of Research of the National Bureau of Standards, 42(6), 575. [Link]
  • (n.d.). The features of IR spectrum.
  • UCLA Chemistry. (n.d.). IR Chart.
  • University of Pittsburgh. (n.d.). IR Lecture Notes.

Sources

An In-depth Technical Guide to the Mass Spectrometry of 4-bromo-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-bromo-N-cyclohexylbenzenesulfonamide, a compound of interest in pharmaceutical research and development. As researchers, scientists, and drug development professionals, a thorough understanding of a molecule's behavior under mass spectrometric conditions is paramount for its unambiguous identification, structural elucidation, and quantification. This document is structured to provide not just procedural steps, but also the underlying scientific rationale for the presented methodologies, ensuring a robust and reproducible analytical approach.

Introduction: The Significance of Structural Elucidation

This compound belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry.[1] The structural integrity and purity of such compounds are critical to their therapeutic efficacy and safety. Mass spectrometry is an indispensable tool for confirming the molecular weight, determining the elemental composition, and elucidating the structure of these molecules through controlled fragmentation. This guide will delve into the expected fragmentation behavior of this compound under two common ionization techniques: Electrospray Ionization (ESI) and Electron Ionization (EI), providing a predictive framework for data interpretation.

Physicochemical Properties of this compound

A foundational understanding of the analyte's physicochemical properties is crucial for method development in mass spectrometry. These properties influence solubility, ionization efficiency, and chromatographic behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₆BrNO₂SPubChem CID 789094[2]
Molecular Weight 318.23 g/mol PubChem CID 789094[2]
Monoisotopic Mass 317.00851 DaPubChem CID 789094[2]
Topological Polar Surface Area 54.6 ŲPubChem CID 789094[2]
Structure L-shaped conformationActa Cryst. (2010). E66, o1989[3]
Sample Preparation: The Foundation of Accurate Analysis

The quality of mass spectrometry data is intrinsically linked to the cleanliness of the sample.[4] Proper sample preparation is essential to minimize matrix effects, such as ion suppression or enhancement, which can significantly impact the accuracy and reproducibility of the analysis.[5]

Protocol for Sample Preparation:

  • Solubilization: Dissolve an accurately weighed amount of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Serial Dilution: Perform serial dilutions of the stock solution with the initial mobile phase composition (for LC-MS) or a volatile solvent (for direct infusion) to prepare working standards at appropriate concentrations for analysis.

  • Filtration: For samples originating from complex matrices (e.g., reaction mixtures, biological fluids), a solid-phase extraction (SPE) or filtration step using a 0.22 µm syringe filter is recommended to remove particulate matter and other interferences.[6]

Mass Spectrometry Analysis: A Dual-Pronged Approach

To gain a comprehensive understanding of the molecule's fragmentation, employing both soft (ESI) and hard (EI) ionization techniques is recommended. High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is crucial for accurate mass measurements and elemental composition determination.[7]

ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode, which is ideal for determining the molecular weight and for subsequent fragmentation analysis (MS/MS).[8]

Experimental Workflow for ESI-MS/MS:

ESI_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Column C18 Column Gradient Gradient Elution LC_Column->Gradient Mobile_Phase Mobile Phase (e.g., A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile) Mobile_Phase->LC_Column ESI_Source Electrospray Ionization (ESI) Positive Ion Mode Gradient->ESI_Source MS1 MS1 Scan (Full Scan for [M+H]⁺) ESI_Source->MS1 CID Collision-Induced Dissociation (CID) MS1->CID Select [M+H]⁺ MS2 MS2 Scan (Product Ion Scan) CID->MS2 Sample Prepared Sample Sample->LC_Column

Caption: Experimental workflow for LC-ESI-MS/MS analysis.

Predicted ESI-MS/MS Fragmentation Pathway:

The fragmentation of aromatic sulfonamides in ESI-MS/MS is often characterized by the neutral loss of sulfur dioxide (SO₂), a rearrangement process that provides a diagnostic marker for this class of compounds.[9] The presence of an electron-withdrawing bromine atom on the phenyl ring may influence the fragmentation pathway.[9]

ESI_Fragmentation cluster_frags parent parent frag1 frag1 parent:f0->frag1 - SO₂ (64.0 Da) frag2 frag2 parent:f0->frag2 - C₆H₁₁N (97.1 Da) frag3 [C₆H₁₂N]⁺ m/z 98.10 parent:f0->frag3 S-N Cleavage frag4 [C₆H₄Br]⁺ m/z 154.96/156.96 frag2:f0->frag4 - SO₂ (64.0 Da)

Caption: Predicted ESI-MS/MS fragmentation pathway.

Interpretation of the ESI-MS/MS Spectrum:

  • Molecular Ion: The most critical peak to identify is the protonated molecule, [M+H]⁺, which will appear as a doublet at m/z 318.02 and 320.02 due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

  • Loss of SO₂: A prominent fragment resulting from the neutral loss of SO₂ (64 Da) is expected at m/z 254.05 and 256.05.[10]

  • Cleavage of the S-N Bond: Cleavage of the sulfonamide bond can result in two characteristic fragments: the bromophenylsulfonyl cation at m/z 218.91 and 220.91, and the cyclohexylaminyl cation at m/z 98.10.

  • Further Fragmentation: The bromophenylsulfonyl cation may further lose SO₂ to yield the bromophenyl cation at m/z 154.96 and 156.96.

EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation.[11] This provides a detailed fragmentation pattern that can be used as a fingerprint for structural confirmation.

Experimental Protocol for GC-EI-MS:

For EI analysis, the analyte must be thermally stable and volatile. Gas chromatography (GC) is typically coupled with EI-MS.

  • GC Separation:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • EI-MS Detection:

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

Predicted EI Fragmentation Pathway:

The fragmentation under EI will likely be more extensive than with ESI. The molecular ion [M]⁺˙ may be observed, but often at low abundance.

EI_Fragmentation cluster_frags parent parent frag1 frag1 parent:f0->frag1 - •C₆H₁₁ (83.1 Da) frag2 [C₆H₁₀]⁺˙ m/z 82.08 parent:f0->frag2 McLafferty-type Rearrangement frag3 [C₆H₄BrSO₂]⁺ m/z 218.91/220.91 parent:f0->frag3 - •C₆H₁₁N (98.1 Da) frag5 [C₆H₁₁N]⁺˙ m/z 97.10 parent:f0->frag5 S-Phenyl Cleavage frag4 [C₆H₄Br]⁺ m/z 154.96/156.96 frag3:f0->frag4 - SO₂ (64.0 Da)

Caption: Predicted EI fragmentation pathway.

Interpretation of the EI Spectrum:

  • Molecular Ion: The molecular ion [M]⁺˙ at m/z 317.01 and 319.01 may be weak or absent.

  • Loss of the Cyclohexyl Radical: A significant fragment is expected from the loss of the cyclohexyl radical (•C₆H₁₁) at m/z 235.96 and 237.96.

  • Bromophenylsulfonyl Cation: The bromophenylsulfonyl cation at m/z 218.91 and 220.91 is also a likely prominent fragment.

  • Bromophenyl Cation: Subsequent loss of SO₂ from the bromophenylsulfonyl cation will yield the bromophenyl cation at m/z 154.96 and 156.96, which is often a base peak in the spectra of such compounds.

  • Cyclohexene Cation: A McLafferty-type rearrangement could lead to the formation of a cyclohexene radical cation at m/z 82.08.

Data Interpretation: A Self-Validating System

The trustworthiness of the identification comes from the convergence of multiple data points.

  • Accurate Mass Measurement: High-resolution mass spectrometry allows for the determination of the elemental composition of the parent ion and its fragments, providing a high degree of confidence in their identity.[12]

  • Isotopic Pattern: The characteristic 1:1 isotopic pattern of bromine serves as an internal validation for any bromine-containing fragment.

  • Fragmentation Logic: The observed fragments should be logically derivable from the parent molecule through known chemical fragmentation mechanisms. The presence of key fragments, such as the loss of SO₂, strongly supports the sulfonamide structure.

By combining the information from both ESI-MS/MS and EI-MS, a comprehensive and robust structural elucidation of this compound can be achieved. This dual-technique approach provides a self-validating system, where the data from one method corroborates the findings of the other, leading to an unambiguous identification of the compound.

References

  • Sun, J., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 1034-1043.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
  • Li, F., & Wu, Y. (2014). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America, 32(11), 856-863.
  • Wang, J. (2023). High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Journal of Pharmaceutical Analysis, 13(4), 321-325.
  • Pharma Focus America. (2023). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement.
  • Biocompare. (2019). Prepping Small Molecules for Mass Spec.
  • Analyst. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Analyst, 150(14), 2966-2978.
  • Wikipedia. (n.d.). Sample preparation in mass spectrometry.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.
  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
  • ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry.
  • John, P., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1989.
  • Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photolysis.
  • Todua, N. G., et al. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid Communications in Mass Spectrometry, 25(6), 750-754.
  • PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.
  • ResearchGate. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science.
  • ACS Publications. (2015). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry, 26(10), 1739-1746.
  • YouTube. (2022). Electron impact ionization | ionization techniques in mass spectrometry | Mass spectrometry.

Sources

An In-depth Technical Guide to the Crystal Structure of 4-bromo-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Solid-State Architecture of a Key Sulfonamide

The precise three-dimensional arrangement of atoms within a crystalline solid dictates its fundamental physicochemical properties, influencing everything from solubility and stability to biological activity. For professionals in drug development and materials science, a comprehensive understanding of crystal structure is therefore not merely academic; it is a critical component of rational design and optimization. This guide provides an in-depth technical exploration of the crystal structure of 4-bromo-N-cyclohexylbenzenesulfonamide, a molecule of interest within the broader class of sulfonamides, which are known for their diverse pharmacological applications. By dissecting its molecular geometry, intermolecular interactions, and packing motifs, we aim to provide a foundational understanding that can inform future research and development endeavors.

Experimental Synthesis and Crystallization: A Self-Validating Protocol

The journey to elucidating a crystal structure begins with the synthesis of high-purity, single-crystal-suitable material. The described protocol for this compound is a robust and reproducible method, the success of which is validated by the quality of the resulting diffraction data.

Synthesis Workflow

The synthesis of the title compound is achieved through a straightforward nucleophilic substitution reaction. The choice of an aqueous medium and the maintenance of a slightly alkaline pH are critical for facilitating the reaction and ensuring a clean product.

G cluster_synthesis Synthesis Protocol A 4-bromobenzenesulfonyl chloride (1.96 mmol in 10 mL H2O) C Reaction Mixture A->C B Cyclohexylamine (1.96 mmol) B->C D Continuous Stirring (Room Temperature) C->D E pH Maintenance (pH 8) (3% Sodium Carbonate Solution) D->E pH monitoring F Precipitate Formation E->F G Filtration & Drying F->G H Crystallization (Ethyl Acetate) G->H I Colorless Prisms of (I) H->I

Caption: Synthetic workflow for this compound.

To a solution of 4-bromobenzenesulfonyl chloride (499 mg, 1.96 mmol) in 10 ml of distilled water, cyclohexylamine (225 µl, 1.96 mmol) was added with continuous stirring at room temperature.[1] The pH of the reaction mixture was carefully maintained at 8 using a 3% sodium carbonate solution.[1] The resulting precipitate was collected by filtration, dried, and subsequently recrystallized from ethyl acetate to yield colorless prisms suitable for single-crystal X-ray diffraction.[2] The melting point of the crystalline solid was determined to be 375 K.[2]

Single-Crystal X-ray Diffraction: The Definitive Structural Interrogation

The cornerstone of this guide is the high-quality crystallographic data obtained from single-crystal X-ray diffraction analysis. This technique provides an unambiguous determination of the atomic arrangement in the solid state.

Data Collection and Refinement

A suitable single crystal of the compound with dimensions 0.24 × 0.12 × 0.08 mm was mounted on a Bruker APEXII CCD diffractometer.[1] Data were collected at a temperature of 293 K using Mo Kα radiation (λ = 0.71073 Å).[2] A multi-scan absorption correction was applied using SADABS.[1][2] The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[2]

Crystallographic and Structural Data at a Glance

The crystallographic data for this compound (C₁₂H₁₆BrNO₂S) are summarized in the table below. This provides a quantitative snapshot of the crystal's fundamental geometric properties.

ParameterValue
Empirical Formula C₁₂H₁₆BrNO₂S
Formula Weight 318.24 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.2539 (5)
b (Å) 6.2575 (3)
c (Å) 19.9743 (10)
β (°) 97.214 (3)
Volume (ų) 1395.48 (11)
Z 4
Calculated Density (Mg/m³) 1.515
Absorption Coefficient (mm⁻¹) 3.09
F(000) 648
Temperature (K) 293
Reflections Collected 12505
Independent Reflections 3199
R_int 0.048
Final R indices [I > 2σ(I)] R1 = 0.048, wR2 = 0.132
Goodness-of-fit on F² 1.01
CCDC Number 788375

Data sourced from John et al. (2010).[1][2][3]

Molecular Structure: Conformation and Key Geometric Features

The molecule adopts a distinct L-shaped conformation, a key feature defined by the central C1–S1–N1–C7 torsion angle of -77.8 (3)°.[1][2][3] This spatial arrangement has significant implications for the overall crystal packing.

Caption: Key conformational features of the title compound.

The cyclohexyl ring adopts a stable chair conformation.[1] When viewed down the axis of the benzene ring, the cyclohexyl group is positioned almost side-on.[1] The orientation of the sulfonyl group relative to the benzene ring is noteworthy. The O2 atom is nearly coplanar with the ring, as indicated by the C2–C1–S1–O2 torsion angle of 18.8 (4)°.[1][2] In contrast, the O1 and N1 atoms are situated on opposite sides of the benzene ring plane, with C2–C1–S1–O1 and C2–C1–S1–N1 torsion angles of -109.1 (3)° and 136.8 (3)°, respectively.[1][2] This specific conformation facilitates the formation of intramolecular C–H···O contacts.[1]

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing of this compound is primarily governed by a network of hydrogen bonds, leading to a well-defined supramolecular architecture.

Hydrogen Bonding Network

The most significant intermolecular interaction is the N–H···O hydrogen bond.[1] Specifically, the hydrogen atom (H1n) on the nitrogen (N1) of the sulfonamide group forms a hydrogen bond with one of the sulfonyl oxygen atoms (O1) of an adjacent molecule. This interaction is characterized by an N1···O1 distance of 2.898 (4) Å and an N1–H1n···O1 angle of 169 (3)°.[1] These hydrogen bonds link the molecules into C(4) chains that propagate along the[4] direction (the b-axis of the unit cell).[1][2][3]

G cluster_packing Supramolecular Assembly cluster_chain Resulting Structure A Molecule 1 B Molecule 2 A->B N-H...O Hydrogen Bond (to O1 of sulfonyl group) C Molecule 3 B->C N-H...O Hydrogen Bond (to O1 of sulfonyl group) E Formation of C(4) Chains D ... C->D F Propagation along [010] axis E->F

Caption: Schematic of the hydrogen-bonded chains in the crystal lattice.

Intramolecular Contacts

In addition to the intermolecular hydrogen bonds, short intramolecular C–H···O contacts are observed.[1][2][3] These involve the second sulfonyl oxygen atom (O2), which is not a participant in the primary intermolecular hydrogen bonding network.[1] Specifically, there are contacts between O2 and hydrogen atoms on the cyclohexyl ring (C7–H7···O2) and the benzene ring (C2–H2···O2).[2] This suggests that the conformation of the molecule is stabilized by these weak intramolecular interactions.

Conclusion: Structural Insights for Future Applications

The crystal structure of this compound reveals a molecule with a distinct L-shaped conformation that assembles into supramolecular chains via N–H···O hydrogen bonds. The detailed analysis of its solid-state architecture provides a crucial foundation for understanding its physical properties and for the rational design of related compounds with tailored functionalities. This knowledge is particularly valuable for scientists in the pharmaceutical and materials science fields, where control over molecular conformation and crystal packing is paramount for developing new therapeutic agents and functional materials.

References

  • John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1989. [Link]
  • John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). This compound.
  • John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(8), O1989-U944. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 788375: Experimental Crystal Structure Determination.

Sources

physical properties of 4-bromo-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 4-bromo-N-cyclohexylbenzenesulfonamide

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a synthetic organic compound belonging to the sulfonamide class. Sulfonamides are characterized by a sulfonyl group connected to an amine group and are a cornerstone in medicinal chemistry and chemical synthesis. This guide provides a comprehensive technical overview of the core physical, structural, and spectroscopic properties of this compound, designed for researchers, scientists, and drug development professionals. The narrative emphasizes the causal relationships behind its properties and the experimental methodologies used for their determination, reflecting a synthesis of theoretical knowledge and practical application.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity and three-dimensional structure is the foundation upon which all other physicochemical and biological investigations are built.

Identification

The compound is unambiguously identified by the following descriptors:

  • IUPAC Name : this compound[1]

  • CAS Number : 7454-76-4[1]

  • Molecular Formula : C₁₂H₁₆BrNO₂S[1]

  • SMILES : C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)Br[1]

The molecular formula dictates a molecular weight of 318.23 g/mol and a monoisotopic mass of 317.00851 Da, which are critical parameters for quantitative analysis and mass spectrometry, respectively.[1]

Fig 1. Chemical structure of this compound.
Molecular and Crystal Structure

The structural properties of this compound in the solid state have been elucidated by single-crystal X-ray diffraction.[2][3] This technique provides unparalleled insight into bond lengths, angles, and intermolecular interactions, which collectively govern the macroscopic properties of the material.

The analysis reveals that the molecule adopts a distinct "L-shaped" conformation.[2][3][4] This shape is defined by the C1–S1–N1–C7 torsion angle of -77.8(3)°.[2][3] In the crystal lattice, molecules are organized into chains propagating along the b-axis, a structure stabilized by intermolecular N—H···O hydrogen bonds.[2][3] This specific hydrogen bonding motif is a critical determinant of the compound's melting point and solubility, as energy must be supplied to overcome these forces during phase transitions.

The crystal system is monoclinic with the space group P2₁/c.[2][3] The detailed crystallographic parameters are essential for solid-state characterization and polymorph screening, a critical step in drug development to ensure batch-to-batch consistency.

Fig 2. Intermolecular N-H···O hydrogen bonding in the crystal lattice.

Physicochemical Properties

The physical properties of a compound determine its behavior in various environments and are crucial for designing experimental protocols, formulations, and delivery systems.

PropertyValueSource / MethodSignificance in Research & Development
Melting Point 375 K (101.85 °C)Experimental (Crystallization)Defines solid-state stability, purity criteria, and suitable conditions for formulation processes like hot-melt extrusion.[2][3]
Calculated Density 1.515 g/cm³X-Ray DiffractionImportant for powder flow, tablet compression, and formulation density calculations.[2][3]
Water Solubility Low (predicted)Inferred from Synthesis/LogPThe synthesis via precipitation from water suggests low aqueous solubility. Essential for predicting bioavailability and designing appropriate solvent systems.
Organic Solubility Soluble in Ethyl AcetateExperimental (Purification)The use of ethyl acetate for crystallization confirms its solubility in moderately polar organic solvents.[2][3]
LogP (XLogP3) 3.4Computed (PubChem)Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility, impacting pharmacokinetic profiles (ADME).[1]
Topological Polar Surface Area (TPSA) 54.6 ŲComputed (PubChem)A value below 140 Ų is correlated with good cell permeability. This TPSA suggests the molecule is likely to cross biological membranes.[1]

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of a molecule, confirming its identity and providing details about its electronic and vibrational states. While publicly available spectra for this specific molecule are limited, its features can be reliably predicted based on its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show distinct regions.

    • Aromatic Region (δ 7.5-8.0 ppm) : The four protons on the parasubstituted benzene ring should appear as a characteristic AA'BB' system (two doublets), a hallmark of 1,4-disubstitution.

    • Amine Proton (variable) : The N-H proton is expected as a broad singlet that is exchangeable with D₂O. Its chemical shift can vary depending on solvent and concentration.

    • Aliphatic Region (δ 1.0-3.5 ppm) : The eleven protons of the cyclohexyl ring will produce complex, overlapping multiplets in the upfield region. The proton on the carbon attached to the nitrogen (N-CH) would be the most downfield signal in this group.

  • ¹³C NMR : Based on the molecule's symmetry, 8 distinct carbon signals are predicted.

    • Aromatic Carbons : Four signals between 120-145 ppm. The carbon attached to the bromine (C-Br) will be shifted relative to the others, as will the carbon attached to the sulfonyl group (C-S).

    • Aliphatic Carbons : Four signals for the cyclohexyl ring, with the carbon bonded to nitrogen (C-N) appearing around 50-60 ppm and the others in the 25-35 ppm range. A ¹³C NMR spectrum is noted as being available in commercial databases.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify key functional groups based on their vibrational frequencies.

  • N-H Stretch : A moderate to sharp peak around 3250-3350 cm⁻¹.

  • S=O Stretches : Two strong, characteristic absorption bands for the sulfonyl group: an asymmetric stretch around 1320-1350 cm⁻¹ and a symmetric stretch around 1140-1160 cm⁻¹.

  • Aromatic C=C Stretches : Peaks in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch : A peak in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺) : The electron ionization (EI) mass spectrum should show a molecular ion peak.

  • Isotopic Pattern : A crucial feature will be the isotopic pattern for bromine. The presence of one bromine atom will result in two peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity (approximately 1:1 ratio), which is a definitive indicator for the presence of bromine.

  • Fragmentation : Common fragmentation pathways would include the loss of the cyclohexyl radical or cleavage at the S-N bond.

Experimental Methodologies

The reliability of physical property data is contingent upon the rigor of the experimental methods used. The following protocols are foundational for the synthesis and characterization of this compound.

Synthesis Protocol

The synthesis of this compound is achieved through a nucleophilic substitution reaction.[2][3] This established method is robust and high-yielding.

Rationale : The reaction proceeds by the nucleophilic attack of the amine (cyclohexylamine) on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is conducted in water, and a base (sodium carbonate) is added to act as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion. The product's low solubility in the aqueous medium causes it to precipitate, simplifying isolation.

Step-by-Step Protocol :

  • Reactant Preparation : Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in distilled water (approx. 20 mL per gram).

  • Amine Addition : To the stirring solution at room temperature, add cyclohexylamine (1.0 eq) dropwise.

  • pH Control : Maintain the reaction mixture pH at ~8 by the controlled addition of a 3% sodium carbonate solution. The maintenance of a slightly basic pH is critical to ensure the amine is deprotonated and thus nucleophilic.

  • Reaction Monitoring : Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation : Collect the resulting precipitate by vacuum filtration.

  • Purification : Wash the crude solid with cold distilled water. Further purify the product by recrystallization from ethyl acetate to yield colorless prisms.[2][3]

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-Bromobenzenesulfonyl Chloride in Water B Add Cyclohexylamine (1.0 eq) A->B C Maintain pH 8 with Na₂CO₃ B->C D Monitor by TLC C->D E Filter Precipitate D->E F Recrystallize from Ethyl Acetate E->F G Obtain Pure Product F->G

Fig 3. Workflow for the synthesis and purification of the title compound.
Melting Point Determination

Rationale : The melting point is a sensitive indicator of purity. A sharp melting range (typically <1 °C) indicates a pure substance, while impurities will broaden and depress the melting range.

Step-by-Step Protocol :

  • Sample Preparation : Ensure the recrystallized sample is thoroughly dried to remove any residual solvent.

  • Loading : Load a small amount of the finely powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Measurement : Place the capillary tube in a calibrated melting point apparatus.

  • Heating : Heat the sample rapidly to about 15-20 °C below the expected melting point (375 K or 102 °C).[2][3]

  • Observation : Decrease the heating rate to 1-2 °C per minute and record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Safety and Handling

  • Personal Protective Equipment (PPE) : Always wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

  • Handling : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid :

    • Skin Contact : Wash affected area immediately with soap and plenty of water.

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion : Do not induce vomiting. Rinse mouth and seek medical attention.

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a crystalline solid with a well-defined molecular structure stabilized by intermolecular hydrogen bonds. Its high lipophilicity, inferred from a calculated LogP of 3.4, and favorable TPSA suggest potential for biological membrane permeability, making it a compound of interest in medicinal chemistry. The established synthesis is straightforward and efficient. This guide has consolidated the key physical, structural, and spectroscopic properties, providing a solid foundation for researchers engaged in the synthesis, characterization, and application of this and related sulfonamide compounds.

References

  • SpectraBase. (n.d.). This compound, N-methyl-.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1989.
  • John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). This compound. ResearchGate.
  • John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). 4-Bromo-N-cyclo-hexyl-benzene-sulfonamide. PubMed.

Sources

melting point of 4-bromo-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 4-bromo-N-cyclohexylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of this compound, with a primary focus on its melting point as a critical indicator of purity. The document details the synthesis, purification, and characterization of this sulfonamide derivative. We present a validated experimental protocol for its preparation and subsequent purification by recrystallization. The core of this guide is a detailed methodology for accurate melting point determination, contextualized with insights into the theoretical principles of melting point analysis. Furthermore, we consolidate key physicochemical properties and crystallographic data to offer a complete profile of the compound for researchers and professionals in drug development and materials science.

Introduction: The Significance of Sulfonamides and Melting Point Analysis

Sulfonamides represent a vital class of organic compounds characterized by the –S(=O)₂–NR₂ functional group. Their broad-spectrum utility spans from antibacterial drugs to diuretics and anticonvulsants. The specific compound, this compound (C₁₂H₁₆BrNO₂S), is a valuable intermediate and subject of structural studies.[1][2] In the synthesis and development of such compounds, establishing purity is paramount.

The melting point of a crystalline solid is a fundamental and highly sensitive physical property. For a pure substance, melting occurs over a very narrow temperature range. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range. Therefore, accurate melting point determination is a rapid, reliable, and inexpensive first-line technique for assessing the purity of a synthesized compound. This guide provides the technical details necessary to synthesize, purify, and accurately characterize the .

Synthesis and Purification Workflow

The synthesis of this compound is achieved through a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and cyclohexylamine.[1][2] The workflow is designed to ensure a high yield of the desired product, which can then be effectively purified by recrystallization.

Synthesis Protocol

This protocol is based on the established literature method.[1][2]

Materials:

  • 4-bromobenzenesulfonyl chloride (1.0 eq)

  • Cyclohexylamine (1.0 eq)

  • Distilled Water

  • 3% Sodium Carbonate Solution

Procedure:

  • To a solution of 4-bromobenzenesulfonyl chloride (e.g., 499 mg, 1.96 mmol) in distilled water (10 ml), add cyclohexylamine (e.g., 225 µl, 1.96 mmol) dropwise with continuous stirring at ambient temperature.

  • Causality Insight: The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This forms a sulfonamide bond and releases HCl as a byproduct.

  • Maintain the pH of the reaction mixture at approximately 8 by the controlled addition of a 3% sodium carbonate solution.

  • Trustworthiness Check: Maintaining a basic pH is critical. It neutralizes the HCl generated during the reaction, preventing the protonation of the cyclohexylamine reactant. Protonated amines are not nucleophilic and would halt the reaction.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until all reactants are consumed.

  • Upon completion, the product precipitates out of the aqueous solution.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the crude product with cold distilled water to remove any residual salts.

  • Dry the precipitate thoroughly.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent: Ethyl Acetate[1][2]

Procedure:

  • Dissolve the crude, dried precipitate in a minimum amount of hot ethyl acetate.

  • Expertise Insight: Using the minimum amount of hot solvent is key to maximizing the yield upon cooling. Excess solvent will keep more of the product dissolved at low temperatures, reducing recovery.

  • Once fully dissolved, allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of large, well-defined crystals, which are typically purer than the fine powder that results from rapid cooling.

  • Further cool the solution in an ice bath to maximize precipitation.

  • Collect the purified colorless, prismatic crystals by vacuum filtration.

  • Dry the crystals completely before proceeding with analysis.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification s1 Reactants (4-bromobenzenesulfonyl chloride + Cyclohexylamine in H₂O) s2 Reaction at pH 8 (Add 3% Na₂CO₃) s1->s2 s3 Monitor by TLC s2->s3 s4 Precipitation of Crude Product s3->s4 p1 Filter & Dry Crude Product s4->p1 Transfer p2 Recrystallize from Hot Ethyl Acetate p1->p2 p3 Slow Cooling & Ice Bath p2->p3 p4 Filter & Dry Pure Crystals p3->p4 end Pure C₁₂H₁₆BrNO₂S p4->end Final Product

Caption: Workflow for the synthesis and purification of this compound.

Physicochemical and Structural Properties

The identity and structural characteristics of this compound have been confirmed through various analytical techniques.

PropertyValueSource
Melting Point (m.p.) 375 K (102 °C) [1][2]
Molecular Formula C₁₂H₁₆BrNO₂S[1][2][3]
Molecular Weight 318.23 g/mol [3]
Appearance Colorless prisms[1][2]
Crystal System Monoclinic[1][2]
CAS Number 7454-76-4[3]

Crystal structure analysis reveals that the molecule adopts an L-shaped conformation.[1][2][4][5] The crystal packing is characterized by N—H⋯O hydrogen bonds, which form chains within the crystal lattice.[1][2]

Analytical Characterization: Melting Point Determination

Accurate determination of the melting point is a self-validating system for assessing purity. A sharp melting range close to the literature value indicates high purity.

Standard Protocol for Melting Point Determination

Apparatus: Digital melting point apparatus (e.g., Mel-Temp® or similar)

Procedure:

  • Sample Preparation: Finely powder a small amount of the dried, purified crystals. Pack the powder into a capillary tube to a depth of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Instrument Calibration: Ensure the apparatus is calibrated using certified reference standards with known melting points (e.g., benzophenone, caffeine). This step is crucial for trustworthiness and data accuracy.

  • Measurement - Rapid Scan: Place the capillary tube in the apparatus. Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approximate the melting point.

  • Measurement - Slow Scan: Prepare a new sample. Heat the apparatus rapidly to about 15-20 °C below the approximated melting point. Then, reduce the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂. For a pure sample, this range should be narrow (< 2 °C).

Melting_Point_Protocol start Start: Pure, Dry Sample prep 1. Finely powder and pack capillary tube (2-3 mm) start->prep calib 2. Calibrate Instrument with Standards prep->calib rapid_scan 3. Rapid Scan (~10°C/min) to approximate m.p. calib->rapid_scan slow_scan 4. Slow Scan (1-2°C/min) starting 15°C below approx. m.p. rapid_scan->slow_scan record 5. Record T₁ (first liquid) and T₂ (all liquid) slow_scan->record result Result: Melting Range (T₁ - T₂) record->result

Caption: Standardized workflow for accurate melting point determination.

Spectroscopic and Other Characterization

While melting point is a primary indicator of purity, full characterization relies on spectroscopic methods. Researchers should confirm the structure and purity using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. Spectral data for this compound can be found in chemical databases.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the S=O stretches of the sulfonamide and the N-H bond.

  • Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight and elemental composition.[3]

  • Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of the molecule in its crystalline state, as has been reported in the literature.[1][2]

Conclusion

The is a critical quality control parameter, reliably reported as 375 K (102 °C).[1][2] This guide has provided an in-depth, technically grounded protocol for its synthesis, purification, and characterization. By following the detailed methodologies for synthesis and, critically, for melting point determination, researchers can confidently prepare and validate the purity of this compound. The integration of causality-driven explanations and self-validating checks within the protocols ensures that scientific integrity is maintained throughout the experimental process.

References

  • John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1989. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (2010). This compound. [Link]
  • PubMed. (2010). 4-Bromo-N-cyclo-hexyl-benzene-sulfonamide.
  • University of Malaya Research Repository. (2010). This compound. [Link]

Sources

Solubility Profile of 4-bromo-N-cyclohexylbenzenesulfonamide in Organic Solvents: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-bromo-N-cyclohexylbenzenesulfonamide is a sulfonamide-containing compound with potential applications in medicinal chemistry and materials science.[1][2] A thorough understanding of its solubility in organic solvents is a cornerstone for its application, directly impacting formulation, purification, bioavailability, and reaction kinetics.[3] While specific experimental solubility data for this compound is not extensively published, this guide provides a robust framework for predicting its solubility based on first principles of molecular interaction and presents a detailed, field-proven methodology for its precise experimental determination. This document is intended to equip researchers and drug development professionals with the theoretical knowledge and practical protocols necessary to effectively work with this and similar sulfonamide derivatives.

Introduction to this compound and the Imperative of Solubility

This compound (C₁₂H₁₆BrNO₂S, Molar Mass: 318.23 g/mol ) is a molecule characterized by a complex interplay of polar and non-polar moieties.[4] Its structure consists of a brominated phenyl ring and a non-polar cyclohexyl group attached to a central, polar sulfonamide linkage (-SO₂NH-). This distinct architecture dictates its physicochemical properties, most notably its solubility.

In the pharmaceutical sciences, solubility is not merely a physical constant; it is a critical determinant of a drug candidate's success. Poor solubility can lead to low bioavailability, hindering a compound's therapeutic efficacy. For chemists, solubility dictates the choice of solvents for synthesis, recrystallization, and chromatographic purification. Therefore, establishing a reliable solubility profile is a foundational step in the development pipeline.

Theoretical Framework: A Predictive Approach to Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "similia similibus solvuntur" or "like dissolves like" provides the fundamental basis for prediction.

Analysis of the Solute's Molecular Structure

To predict solubility, we must first dissect the structure of this compound:

  • Non-Polar Regions: The cyclohexyl ring and the 4-bromophenyl group are significant hydrophobic domains. These regions will readily interact with non-polar or moderately polar solvents through van der Waals forces (specifically, London dispersion forces).

  • Polar Region: The sulfonamide bridge (-SO₂NH-) is the molecule's polar core. The oxygen atoms are strong hydrogen bond acceptors, and the N-H group is a hydrogen bond donor.[1] This group is capable of strong dipole-dipole interactions and hydrogen bonding, favoring dissolution in polar solvents.

The molecule's overall solubility in a given solvent will depend on the balance between these competing characteristics. Due to the presence of both large non-polar groups and a strong polar center, it is anticipated that the compound will exhibit limited solubility in highly non-polar solvents (like hexane) and may also not be freely soluble in highly polar solvents like water, but will show preference for solvents of intermediate polarity or those with specific hydrogen bonding capabilities. Benzenesulfonamides, in general, are more soluble in organic solvents, particularly alcohols and acetone, than in water.[5]

Solvent Properties and Their Anticipated Impact

The choice of solvent is paramount. Organic solvents are typically classified based on their polarity and their ability to participate in hydrogen bonding. The table below outlines common solvents and their properties, forming a basis for experimental design.

SolventClassPolarity IndexDielectric Constant (20°C)H-BondingPredicted Solubility Trend
HexaneNon-polar0.11.88NoneVery Low
TolueneNon-polar2.42.38NoneLow
Dichloromethane (DCM)Polar Aprotic3.19.08AcceptorModerate
Ethyl AcetatePolar Aprotic4.46.02AcceptorModerate to High
AcetonePolar Aprotic5.120.7AcceptorHigh
1-PropanolPolar Protic4.020.1Donor & AcceptorHigh
EthanolPolar Protic4.324.5Donor & AcceptorHigh
MethanolPolar Protic5.132.7Donor & AcceptorModerate to High
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.246.7AcceptorVery High

Experimental Protocol for Quantitative Solubility Determination

The following section details a robust, self-validating protocol for determining the equilibrium solubility of this compound. This method, adapted from standard laboratory procedures for small molecules, is designed to ensure accuracy and reproducibility.[3]

Visual Workflow for Solubility Determination

The diagram below outlines the critical steps in the experimental process, from preparation to final analysis.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Prep cluster_analysis 4. Analysis & Calculation prep1 Weigh excess solute into vial prep2 Add precise volume of solvent prep1->prep2 Record mass & volume equil1 Seal vial tightly prep2->equil1 equil2 Agitate at constant temp (e.g., 25°C) for 24-48h equil1->equil2 equil3 Allow excess solid to settle equil2->equil3 sample1 Withdraw supernatant equil3->sample1 sample2 Filter through 0.22 µm syringe filter sample1->sample2 sample3 Dilute sample with mobile phase sample2->sample3 analysis1 Analyze via HPLC-UV sample3->analysis1 analysis2 Quantify against standard curve analysis1->analysis2 analysis3 Calculate solubility (mg/mL or mol/L) analysis2->analysis3

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Methodology: Isothermal Shake-Flask Method

This protocol is the gold standard for equilibrium solubility measurement.

3.2.1 Materials and Equipment

  • This compound (solute)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (4 decimal places)

  • 2 mL glass vials with screw caps

  • Calibrated pipettes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks for standard and sample preparation

3.2.2 Protocol

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound (e.g., ~20-30 mg) to a pre-weighed 2 mL glass vial. The key is to ensure undissolved solid remains after equilibration.

    • Causality Check: Using an excess of solid ensures that the solution reaches its thermodynamic saturation point.

    • Accurately pipette a known volume (e.g., 1.0 mL) of the chosen organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation, which would artificially inflate the calculated solubility.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Agitate the samples for a minimum of 24 hours. For some compounds and viscous solvents, 48 hours may be necessary.

    • Causality Check: This extended agitation period allows the dissolution process to reach equilibrium, where the rate of dissolution equals the rate of precipitation. Constant temperature is critical as solubility is temperature-dependent.[6][7]

  • Sample Collection and Preparation:

    • After equilibration, remove the vials and let them stand undisturbed (or centrifuge at low speed) for 1-2 hours to allow the excess solid to settle.

    • Carefully withdraw a small aliquot (e.g., 100-200 µL) of the clear supernatant. Avoid disturbing the solid material at the bottom.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial.

    • Causality Check: Filtration is a critical self-validating step to remove any microscopic solid particles that could otherwise lead to an overestimation of solubility.

    • Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantitative Analysis (HPLC-UV):

    • Prepare a series of calibration standards of known concentrations of this compound.

    • Analyze the standards and the diluted samples by HPLC-UV at an appropriate wavelength.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Illustrative Data Presentation

While experimental data is not publicly available, results from the protocol above should be presented clearly. The following table is a hypothetical illustration of how such data would be organized.

Illustrative Data Table: Solubility of this compound at 25°C

Solvent Solubility (mg/mL) Solubility (mol/L)
Hexane < 0.1 < 0.0003
Toluene 1.5 0.0047
Dichloromethane 25.8 0.0811
Ethyl Acetate 45.2 0.1420
Acetone 98.6 0.3098
Ethanol 75.4 0.2369

| DMSO | > 200 | > 0.6285 |

Visualizing Solute-Solvent Molecular Interactions

The underlying forces driving the solubility trends can be visualized. The following diagram illustrates the primary interactions between this compound and two representative solvents: polar protic ethanol and non-polar hexane.

G solute1 4-bromo-N-cyclohexyl- benzenesulfonamide solvent1 Ethanol (CH3CH2OH) solute1->solvent1 Hydrogen Bonding (N-H···O, S=O···H-O) Dipole-Dipole Interactions solute2 4-bromo-N-cyclohexyl- benzenesulfonamide solvent2 Hexane (C6H14) solute2->solvent2 Van der Waals Forces (Dispersion)

Caption: Dominant intermolecular forces in different solvent types.

In ethanol, the strong hydrogen bonding and dipole-dipole interactions between the solvent and the sulfonamide group provide the necessary energy to overcome the solute's crystal lattice energy, leading to high solubility. Conversely, in hexane, only weak van der Waals forces are possible, which are insufficient to break apart the solute-solute interactions, resulting in very low solubility.

Conclusion

Predicting and confirming the solubility of this compound is essential for its effective utilization in research and development. Based on its molecular structure, it is predicted to be most soluble in polar aprotic solvents (like acetone and DMSO) and polar protic solvents (like ethanol), with moderate solubility in solvents of intermediate polarity (like DCM) and poor solubility in non-polar solvents (like hexane). This guide provides both the theoretical foundation for these predictions and a comprehensive, robust experimental protocol for their quantitative validation. Employing this systematic approach will enable scientists to make informed decisions regarding solvent selection, leading to more efficient and successful experimental outcomes.

References

  • Solubility of Things. (n.d.). Benzenesulfonamide.
  • ResearchGate. (n.d.). The solubility of benzenesulfonamide studied both experimentally and....
  • Adibkia, K., et al. (n.d.). Solubility prediction of sulfonamides at various temperatures using a single determination.
  • PubChem. (n.d.). This compound.
  • Martin, A., et al. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.
  • Perlovich, G. L., & Raevsky, O. A. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate.
  • Adibkia, K., et al. (n.d.). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate.
  • Jiang, P., et al. (2009). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data, 54(6), 1945-1946.
  • Khan, I. U., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1989.
  • ResearchGate. (n.d.). This compound.
  • PubMed. (n.d.). 4-Bromo-N-cyclo-hexyl-benzene-sulfonamide.

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 4-bromo-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals Subject: Elucidation of a Putative Mechanistic Framework for 4-bromo-N-cyclohexylbenzenesulfonamide

Executive Summary: Charting a Course for an Uncharacterized Molecule

The benzenesulfonamide scaffold is a venerable and highly productive pharmacophore in modern medicine, serving as the foundation for a multitude of approved drugs.[1][2] The specific derivative, this compound, is a structurally defined entity whose biological purpose remains uncharted.[3] Its molecular architecture, featuring a halogenated aromatic ring, a core sulfonamide group, and a lipophilic N-cyclohexyl substituent, suggests a strong potential for specific biological interactions.

This technical guide addresses the current void in our understanding of this compound. As direct mechanistic studies are absent from the scientific literature, this document constructs a scientifically rigorous, data-driven hypothesis for its mechanism of action. By synthesizing the extensive research on structurally analogous compounds, we posit that the primary mode of action for this compound is the inhibition of carbonic anhydrase (CA) enzymes . A secondary, yet plausible, mechanism involving the inhibition of protein kinases is also explored. This guide provides the theoretical underpinning and detailed, actionable experimental protocols required to systematically validate these hypotheses, transforming this molecule from an unknown quantity into a characterized asset for potential drug development programs.

The Primary Hypothesis: A Potent Carbonic Anhydrase Inhibitor

The most compelling and evidence-supported hypothesis for the mechanism of action of this compound is its function as an inhibitor of the carbonic anhydrase (CA) enzyme superfamily.

Carbonic Anhydrases: Key Therapeutic Targets

Carbonic anhydrases are ubiquitous zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4][5] Their critical role in regulating pH, cellular respiration, and ion transport makes them significant therapeutic targets. The clinical relevance of CA inhibition is well-established; for example, the inhibition of specific CA isoforms is a therapeutic strategy for glaucoma (hCA II), epilepsy (hCA II, hCA VII), and increasingly, for various cancers where tumor-associated isoforms like hCA IX and hCA XII are overexpressed.[6][7][8][9]

The Benzenesulfonamide Moiety: The Key to Inhibition

The cornerstone of this hypothesis lies in the compound's primary benzenesulfonamide functional group. The unsubstituted sulfonamide moiety (-SO₂NH₂) is the archetypal zinc-binding group (ZBG) for all CA inhibitors. In the physiological environment of the enzyme's active site, the sulfonamide deprotonates to its anionic form (-SO₂NH⁻) and coordinates directly with the catalytic Zn²⁺ ion. This action displaces the zinc-hydroxide species essential for catalysis, effectively arresting the enzyme's function.[10][11] This interaction is highly specific and forms the basis for the inhibitory action of hundreds of documented sulfonamide-based drugs and research compounds.

Deconstructing the Molecule: A Structure-Activity Relationship (SAR) Analysis

Beyond the core ZBG, the specific substituents of this compound are predicted to enhance its binding affinity and selectivity:

  • N-Cyclohexyl Group: This large, non-polar group is ideally suited to occupy a hydrophobic region of the CA active site. Studies on related N-cyclohexyl-containing sulfonamides have demonstrated that such groups can significantly increase potency through favorable van der Waals contacts with hydrophobic amino acid residues.[7]

  • 4-Bromophenyl Ring: This part of the molecule, often termed the "tail," extends towards the periphery of the active site cleft. The bromine atom can participate in halogen bonding and other non-covalent interactions with residues at the active site entrance, which can fine-tune the binding affinity and, crucially, confer selectivity between different CA isoforms.[12]

Visualizing the Proposed Mechanism of Action

The following diagram provides a conceptual illustration of how this compound is hypothesized to disrupt the normal catalytic function of carbonic anhydrase.

CA_Inhibition_Workflow cluster_Active Normal Catalytic Cycle cluster_Inhibited Inhibited State Active_Enzyme Active CA Enzyme (E-Zn²⁺-OH⁻) Product HCO₃⁻ + H⁺ (Products) Active_Enzyme->Product Catalysis Inhibited_Complex Inactive Enzyme-Inhibitor Complex (E-Zn²⁺-⁻NHSO₂-R) Active_Enzyme->Inhibited_Complex Substrate CO₂ Substrate Substrate->Active_Enzyme Binds to Active Site Inhibitor This compound (R-SO₂NH₂)

Caption: Proposed mechanism of carbonic anhydrase inhibition.

A Self-Validating Experimental Protocol

To empirically test this primary hypothesis, a standard in vitro enzymatic assay is proposed. This protocol is designed to provide a definitive measure of inhibitory activity.

Experimental Protocol: Spectrophotometric CA Inhibition Assay

  • Core Objective: To quantify the inhibitory constant (Kᵢ) of this compound against a panel of physiologically relevant human CA isoforms (e.g., hCA I, hCA II, hCA IX, and hCA XII).

  • Core Reagents:

    • Purified, recombinant hCA isoforms.

    • 4-Nitrophenyl acetate (NPA), an esterase substrate for CAs.

    • HEPES buffer (25 mM, pH 7.4).

    • Test Compound (this compound) dissolved in DMSO.

    • Positive Control: Acetazolamide (a well-characterized, clinical CA inhibitor).

    • 96-well UV-transparent microplates.

    • Microplate spectrophotometer.

  • Step-by-Step Methodology:

    • Preparation: Create a 10-point, two-fold serial dilution of the test compound and acetazolamide in the assay buffer.

    • Enzyme-Inhibitor Pre-incubation: In each well, combine 170 µL of HEPES buffer, 10 µL of the appropriate enzyme solution, and 10 µL of the serially diluted inhibitor (or DMSO for the 100% activity control). Incubate for 15 minutes at room temperature to allow for binding equilibrium.

    • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of a 10 mM NPA solution to each well.

    • Data Acquisition: Immediately monitor the increase in absorbance at 400 nm for 10 minutes, taking readings every 60 seconds. The rate of this increase is directly proportional to the CA esterase activity.

    • Data Analysis:

      • Calculate the initial velocity (V₀) for each inhibitor concentration.

      • Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration.

      • Fit the resulting data to a sigmoidal dose-response curve to determine the IC₅₀ value.

      • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Table 1: Comparative Inhibition Data for Benzenesulfonamide Derivatives (Literature Values) This table provides a benchmark for expected potencies against key CA isoforms.

Compound Class/Reference DrughCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (Standard) 2501225.85.7[9][13]
Cyclic Urea Benzenesulfonamides--4.7 -[10]
Hydrazonobenzenesulfonamides18.5 - 45.51.75 - 6.65 PotentPotent[9]
Pyridine-substituted SulfonamidesHighly Variable75.9 - 4630.24 - 34.7 65.9 - 85.1[13]

Data presented as inhibition constants (Kᵢ). Bolded values indicate exceptionally high potency.

The Secondary Hypothesis: A Modulator of Protein Kinase Signaling

While CA inhibition is the most probable mechanism, the versatile benzenesulfonamide scaffold is also a key feature in numerous ATP-competitive protein kinase inhibitors.[14][15]

Kinase Dysregulation in Disease

Protein kinases are master regulators of cellular communication, and their dysregulation is a root cause of many cancers and inflammatory disorders.[16] The ability of the sulfonamide moiety to form critical hydrogen bonds within the ATP-binding pocket of kinases makes it a valuable pharmacophore for designing inhibitors of specific signaling pathways, such as the PI3K/mTOR pathway or receptor tyrosine kinases (RTKs).[14][16]

Visualizing a Potential Kinase Inhibition Pathway

This diagram outlines a generalized model for how the compound could interfere with a typical kinase-driven signaling cascade.

Kinase_Pathway_Inhibition Signal External Signal (e.g., Growth Factor) Receptor Receptor Kinase Signal->Receptor Activates Pathway_Kinase Intracellular Kinase (e.g., PI3K, TrkA) Receptor->Pathway_Kinase Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Pathway_Kinase->Cellular_Response Drives Inhibitor 4-bromo-N-cyclohexyl- benzenesulfonamide Inhibitor->Pathway_Kinase Inhibits ATP Binding

Caption: Potential site of action within a protein kinase signaling cascade.

Experimental Protocol for Kinase Profiling

A broad screening approach is the most efficient way to test this secondary hypothesis.

Experimental Protocol: In Vitro Kinase Panel Screening

  • Core Objective: To identify potential protein kinase targets by screening the compound against a diverse panel of kinases.

  • Methodology:

    • Utilize a commercial kinase screening service (e.g., Eurofins, Promega).

    • Submit the compound for an initial screen at a single high concentration (e.g., 10 µM) against a comprehensive panel (e.g., >100 kinases).

    • The assay typically measures the remaining kinase activity after incubation with the compound, often via a luminescence-based readout that quantifies ATP consumption (e.g., ADP-Glo™).

    • Results are reported as percent inhibition. Any kinase showing significant inhibition (typically >50-70%) is considered a "hit."

    • For any identified hits, perform follow-up, full dose-response studies to determine the IC₅₀ value and confirm the inhibitory activity.

Path Forward: From Hypothesis to Confirmed Mechanism

The mechanism of action of this compound, while currently undefined, can be logically inferred from a wealth of data on its structural class. The evidence overwhelmingly supports a primary hypothesis of carbonic anhydrase inhibition , with a secondary possibility of protein kinase modulation . This guide provides a clear, actionable roadmap for the empirical validation of these hypotheses. Successful execution of the proposed in vitro assays will definitively elucidate the compound's molecular mechanism, providing the critical foundation needed to assess its potential as a novel therapeutic agent.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (Cureus) - [Link]
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (Advanced Journal of Chemistry) - [Link]
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (Advanced Journal of Chemistry, Section B) - [Link]
  • Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. (Journal of Biochemical and Molecular Toxicology) - [Link]
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (PubMed) - [Link]
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (Semantic Scholar) - [Link]
  • Sulfonamides: Historical Discovery Development (Structure-Activity Rel
  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. (MDPI) - [Link]
  • Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hep
  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (Taylor & Francis Online) - [Link]
  • (PDF) Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships.
  • Enzyme Inhibition: The Role of 4-Chlorobenzenesulfonamide in Biochemical Research. (NINGBO INNO PHARMCHEM CO.,LTD.) - [Link]
  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evalu
  • New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII. (PubMed) - [Link]
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
  • Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture. (PubMed) - [Link]
  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
  • Inhibition of carbonic anhydrase II by sulfonamide deriv
  • Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid. (PubMed) - [Link]
  • This compound. (PubChem) - [Link]
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (MDPI) - [Link]
  • Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors.
  • New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors.
  • (PDF) this compound.
  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (MDPI) - [Link]
  • 4-Bromo-N-cyclo-hexyl-benzene-sulfonamide. (PubMed) - [Link]
  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (RSC Publishing) - [Link]
  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA.
  • 4-amino-N-cyclohexylbenzenesulfonamide. (PubChem) - [Link]

Sources

potential biological activity of 4-bromo-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Potential Biological Activity of 4-bromo-N-cyclohexylbenzenesulfonamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the investigation of the potential biological activities of the novel chemical entity, this compound. While specific biological data for this compound is not extensively published, its core structure, a substituted benzenesulfonamide, places it within a class of compounds renowned for a wide spectrum of pharmacological effects. This document synthesizes established knowledge on sulfonamides to propose a targeted, multi-pronged research strategy. We will delve into the scientific rationale and provide detailed, field-proven protocols for assessing its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel sulfonamide derivatives.

Introduction to this compound and the Sulfonamide Scaffold

This compound is a synthetic compound characterized by a benzenesulfonamide core.[1] The sulfonamide functional group (-SO₂NH-) is a cornerstone in medicinal chemistry, forming the basis of "sulfa drugs," which were among the first broadly effective antimicrobials.[2] The versatility of the sulfonamide scaffold has led to the development of drugs with a vast range of applications, including diuretics, antidiabetics, anticonvulsants, and anti-inflammatory agents.[2][3]

The structure of this compound combines a brominated benzene ring with a cyclohexyl group attached to the sulfonamide nitrogen. The bromine atom can influence the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets. The N-cyclohexyl substitution adds a bulky, lipophilic moiety that can significantly affect the compound's binding affinity and selectivity for various enzymes and receptors.

This guide will explore three primary avenues of potential biological activity for this compound, based on the well-documented activities of structurally related compounds:

  • Anticancer Activity: Primarily through the inhibition of carbonic anhydrases.[4][5]

  • Antimicrobial Activity: By targeting folic acid synthesis in microorganisms.[2][6]

  • Enzyme Inhibition: With a focus on carbonic anhydrase isozymes.[4][7]

Assessment of Anticancer Potential

The acidic microenvironment of solid tumors, largely regulated by carbonic anhydrases (CAs), is a critical factor in cancer progression and metastasis.[4] Specifically, the transmembrane isoforms CA IX and CA XII are overexpressed in many hypoxic tumors.[4] Sulfonamides are a well-established class of carbonic anhydrase inhibitors, making this compound a promising candidate for anticancer investigation.[5][7][8]

The initial step in evaluating anticancer potential is to assess the compound's cytotoxicity against various cancer cell lines.[9][10]

Experimental Workflow: In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Cancer Cell Line Culture & Maintenance C Cell Seeding in 96-well Plates A->C B Test Compound Stock Solution Preparation D Treatment with Serial Dilutions B->D C->D E Incubation (e.g., 48 hours) D->E F MTT or SRB Assay Procedure E->F G Absorbance Measurement F->G H Calculation of % Cell Viability G->H I IC50 Value Determination H->I

Caption: General workflow for in vitro cytotoxicity testing.[9]

Protocol 2.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[10][11]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[9]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9][11]

Protocol 2.2: Sulforhodamine B (SRB) Assay for Cell Proliferation

The SRB assay is a colorimetric assay that measures cell number by staining total cellular protein.[9]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[9]

  • Washing: Wash the plates five times with deionized water and allow them to air-dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[9]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Data Presentation

Summarize the cytotoxicity data in a table for clear comparison across different cell lines.

Cell LineCancer TypeThis compound IC₅₀ (µM)Doxorubicin (Positive Control) IC₅₀ (µM)
MCF-7Breast AdenocarcinomaExperimental ValueKnown Value
HeLaCervical CancerExperimental ValueKnown Value
A549Lung CarcinomaExperimental ValueKnown Value
HEK293Normal Kidney CellsExperimental ValueKnown Value

Note: The selectivity of the compound can be assessed by comparing its cytotoxicity in cancer cell lines versus normal cell lines like HEK293.[12]

Evaluation of Antimicrobial Activity

Sulfonamides exert their antimicrobial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[2] As microorganisms cannot utilize exogenous folate, this pathway is essential for their survival. The continued emergence of drug-resistant bacterial strains necessitates the development of new antimicrobial agents.[2]

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Bacterial Strain Culture C Inoculum Preparation A->C B Test Compound Stock Solution D Broth Microdilution or Disk Diffusion B->D C->D E Incubation D->E F Determination of MIC or Zone of Inhibition E->F

Caption: Workflow for antimicrobial susceptibility testing.

Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Methodology:

  • Compound Preparation: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[13]

Protocol 3.2: Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the compound.[6]

Methodology:

  • Plate Preparation: Prepare an agar plate (e.g., Mueller-Hinton Agar) by evenly streaking a standardized bacterial inoculum over the entire surface.

  • Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of this compound onto the agar surface.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone around the disk where bacterial growth is inhibited.[6] The size of the zone is proportional to the susceptibility of the bacteria to the compound.

Data Presentation

Present the antimicrobial activity data in a table.

Bacterial StrainGram StainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureusPositiveExperimental ValueExperimental Value
Bacillus subtilisPositiveExperimental ValueExperimental Value
Escherichia coliNegativeExperimental ValueExperimental Value
Pseudomonas aeruginosaNegativeExperimental ValueExperimental Value

Carbonic Anhydrase Inhibition Assay

The primary sulfonamide group (R-SO₂NH₂) is the quintessential zinc-binding group for inhibiting carbonic anhydrases.[7] Although this compound is a secondary sulfonamide, it is crucial to evaluate its inhibitory activity against various CA isoforms, as N-substituted sulfonamides have also been reported as CA inhibitors.[4]

Mechanism of CA Inhibition by Sulfonamides

G cluster_enzyme CA Active Site cluster_inhibitor Sulfonamide Inhibitor Zn Zn(II) ion His 3x Histidine Residues Zn->His coordinated by H2O Water Molecule Zn->H2O bound to Sulfonamide R-SO2NH- Sulfonamide->Zn displaces water and binds to

Caption: Simplified mechanism of carbonic anhydrase inhibition.

Protocol 4.1: Carbonic Anhydrase Inhibition Assay

This is a well-established assay to determine the inhibitory potency of a compound against different CA isoforms.

Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) and the substrate, 4-nitrophenyl acetate (NPA).

  • Inhibitor Preparation: Prepare a range of concentrations of this compound.

  • Assay Procedure: In a 96-well plate, add the CA enzyme, the inhibitor at various concentrations, and buffer. Initiate the reaction by adding the NPA substrate. The enzyme catalyzes the hydrolysis of NPA to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

  • Data Analysis: Determine the rate of the enzymatic reaction in the presence and absence of the inhibitor. Calculate the percentage of inhibition for each concentration of the compound. The inhibition constant (Kᵢ) or the IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

Data Presentation

Compare the inhibitory potency of the test compound against different hCA isoforms. Acetazolamide is a standard CA inhibitor used for comparison.[14]

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental Value
Acetazolamide (Control)25012255.7

Note: Lower Kᵢ values indicate higher inhibitory potency.[14]

Conclusion and Future Directions

This technical guide outlines a systematic approach to investigate the potential biological activities of this compound. Based on the extensive literature on sulfonamide derivatives, this compound holds promise as a candidate for anticancer, antimicrobial, and enzyme-inhibiting applications. The provided protocols offer a robust starting point for its initial characterization.

Positive results in these in vitro assays would warrant further investigation, including:

  • Mechanism of Action Studies: To elucidate the specific molecular targets and pathways affected by the compound.

  • In Vivo Efficacy Studies: To evaluate the compound's therapeutic potential in animal models.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of this compound to optimize its potency and selectivity.

The exploration of novel sulfonamide derivatives like this compound is a vital endeavor in the quest for new therapeutic agents to address unmet medical needs.

References

  • BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
  • ResearchGate. (n.d.).
  • Taylor & Francis Online. (n.d.). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors.
  • Petkar, P. A., & Jagtap, J. R. (2021). A REVIEW ON ANTIMICROBIAL POTENTIAL OF SULFONAMIDE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 12(5), 2535-2547.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • National Center for Biotechnology Information. (n.d.). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • National Center for Biotechnology Information. (2008).
  • National Center for Biotechnology Information. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
  • MDPI. (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus.
  • PubMed. (2008).
  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • BenchChem. (2025). A Comparative Guide to Carbonic Anhydrase Inhibition: Acetazolamide vs. Sulfonamide-Based Inhibitors.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • International Journal of Pharmaceutical Research and Applications. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 4-bromo-N-(cyclohexylcarbamothioyl)benzenesulfonamide.
  • Juniper Publishers. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl).
  • PubChem. (n.d.). 4-bromo-N-cyclohexyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide.
  • BenchChem. (n.d.).
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Matrix Scientific. (n.d.). 4-Bromo-N-cyclohexyl-N-methylbenzenesulfonamide.
  • PubMed. (n.d.). 4-Bromo-N-cyclo-hexyl-benzene-sulfonamide.
  • MySkinRecipes. (n.d.). 4-Bromo-N-cyclopropyl-3-methylbenzenesulfonamide.
  • ResearchGate. (2010). (PDF) this compound.
  • National Center for Biotechnology Information. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX.
  • ResearchGate. (2016). (PDF) 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide.
  • ChemScene. (n.d.). 4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide.

Sources

An In-Depth Technical Guide to 4-bromo-N-cyclohexylbenzenesulfonamide as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-bromo-N-cyclohexylbenzenesulfonamide, a pivotal intermediate in contemporary organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, structural characteristics, and versatile applications of this compound, with a focus on its role in constructing complex molecular architectures.

Introduction: The Strategic Importance of a Versatile Building Block

This compound is a bifunctional organic compound that has garnered significant attention as a versatile building block. Its structure, featuring a reactive aryl bromide and a sulfonamide moiety, allows for sequential and site-selective modifications. The aryl bromide serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Simultaneously, the sulfonamide group, a well-established pharmacophore, imparts desirable physicochemical properties and biological activity to target molecules. This dual functionality makes it an invaluable intermediate in the synthesis of novel therapeutic agents and functional materials.

Physicochemical Properties and Structural Analysis

A thorough understanding of the compound's physical and structural properties is fundamental to its effective application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 7454-76-4PubChem[1]
Molecular Formula C₁₂H₁₆BrNO₂SPubChem[1]
Molecular Weight 318.23 g/mol PubChem[1]
Melting Point 375 K (102 °C)PubMed Central[2]
Appearance Colorless prismsPubMed Central[2]

Structural Insights from X-Ray Crystallography:

Single-crystal X-ray diffraction studies have revealed that this compound adopts an L-shaped conformation.[2] The central C—S—N—C torsion angle is approximately -77.8°.[2] In the solid state, the crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds, which form chains propagating along the crystallographic b-axis.[2] This defined three-dimensional structure can influence its reactivity in solution and its interaction with biological targets in medicinal chemistry applications.

Caption: Chemical structure of this compound.

Synthesis and Characterization

The synthesis of this compound is a straightforward and high-yielding process, making it a readily accessible intermediate.

Experimental Protocol: Synthesis

This protocol is based on the established method of reacting an aryl sulfonyl chloride with an amine.[2]

  • Reagent Preparation: To a solution of 4-bromobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as distilled water or dichloromethane, add cyclohexylamine (1.0 eq) dropwise with continuous stirring at room temperature.

  • pH Adjustment: The causality behind this step is to neutralize the HCl generated during the reaction, which would otherwise protonate the cyclohexylamine, rendering it non-nucleophilic. Maintain the pH of the reaction mixture at approximately 8 by the portion-wise addition of a 3% aqueous sodium carbonate solution.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, the precipitated product is collected by filtration. The solid is then washed with cold water to remove any inorganic salts.

  • Purification: The crude product is dried and can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate, to yield colorless prisms of high purity.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Conditions 4-Bromobenzenesulfonyl\nChloride 4-Bromobenzenesulfonyl Chloride Reaction_Mixture Reaction_Mixture 4-Bromobenzenesulfonyl\nChloride->Reaction_Mixture Cyclohexylamine Cyclohexylamine Cyclohexylamine->Reaction_Mixture Stirring at RT Stirring at RT Stirring at RT->Reaction_Mixture pH 8 (Na2CO3) pH 8 (Na2CO3) pH 8 (Na2CO3)->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Precipitation Recrystallization\n(Ethyl Acetate) Recrystallization (Ethyl Acetate) Filtration->Recrystallization\n(Ethyl Acetate) Crude Product Pure_Product 4-bromo-N-cyclohexyl- benzenesulfonamide Recrystallization\n(Ethyl Acetate)->Pure_Product Purified Product

Caption: Workflow for the synthesis of this compound.

Characterization Data
  • ¹H NMR: While specific literature spectra are not widely published, the expected ¹H NMR spectrum in CDCl₃ would show characteristic signals for the aromatic protons (two doublets in the range of δ 7.5-7.8 ppm), the N-H proton (a broad singlet), and the aliphatic protons of the cyclohexyl ring (a series of multiplets in the range of δ 1.0-3.5 ppm).

  • ¹³C NMR: The ¹³C NMR spectrum would display signals for the six aromatic carbons (four distinct signals due to symmetry), and the carbons of the cyclohexyl group. A predicted spectrum is available in public databases.[3]

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretch (around 3250 cm⁻¹), C-H stretches (aliphatic and aromatic, ~2850-3100 cm⁻¹), S=O stretches (asymmetric and symmetric, ~1330 and 1160 cm⁻¹), and the C-Br stretch (in the fingerprint region).

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring is the key to the utility of this compound as a synthetic intermediate. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[4] It involves the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide.[5][6]

Mechanistic Rationale: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromine bond, forming a Pd(II) species.[5][7] This is often the rate-determining step.[4]

  • Transmetalation: The organic group from the activated boronic acid (in the presence of a base) is transferred to the palladium center, displacing the halide.[5]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[5][7]

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Br(L2) Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-R(L2) OxAdd->Transmetal Transmetalation (R-B(OR)2 + Base) Transmetal->Pd0 Reductive Elimination (Ar-R)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Field-Proven Protocol: General Suzuki-Miyaura Coupling

  • Reaction Setup: In an inert atmosphere (e.g., under Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2-3 eq) in a suitable solvent (e.g., dioxane, toluene, or DMF, often with water).

  • Causality of Components: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation. The phosphine ligands on the palladium catalyst stabilize the metal center and modulate its reactivity.

  • Reaction Conditions: Heat the mixture to a temperature typically ranging from 80-110 °C. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[8] This reaction allows for the formation of a C-N bond by coupling an aryl halide with a primary or secondary amine.[8][9]

Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl bromide.[10][11]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) deprotonates the coordinated amine to form a palladium amido complex.[9]

  • Reductive Elimination: The aryl group and the amino group couple, forming the desired arylamine product and regenerating the Pd(0) catalyst.[11]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Br(L2) Pd0->OxAdd Oxidative Addition (Ar-Br) Amido Ar-Pd(II)-NR'R''(L2) OxAdd->Amido Amine Binding & Deprotonation (HNR'R'' + Base) Amido->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Field-Proven Protocol: General Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a reaction vessel with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 eq). Add a dry, deoxygenated aprotic solvent (e.g., toluene or dioxane).

  • Causality of Components: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (often called "Buchwald ligands") are required to promote both the oxidative addition and the final reductive elimination step, preventing side reactions like beta-hydride elimination.[12]

  • Addition of Amine: Add the primary or secondary amine (1.1-1.2 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, quench carefully with water or a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the crude material via flash column chromatography.

Conclusion

This compound stands out as a highly effective and versatile synthetic intermediate. Its straightforward synthesis and the strategic placement of a reactive aryl bromide handle make it an ideal substrate for key bond-forming reactions. The ability to readily participate in robust and scalable transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides medicinal and materials chemists with a reliable platform for the rapid generation of diverse and complex molecular libraries. Its inherent sulfonamide motif further enhances its value, positioning it as a cornerstone in the development of future innovations in drug discovery and beyond.

References

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]
  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]
  • Title: Buchwald–Hartwig amin
  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL:[Link]
  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL:[Link]
  • Title: Merits of the Suzuki Coupling Reaction Source: BYJU'S URL:[Link]
  • Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL:[Link]
  • Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: ACS C
  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]
  • Title: this compound | C12H16BrNO2S | CID 789094 Source: PubChem URL:[Link]
  • Title: this compound - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL:[Link]
  • Title: this compound Source: PubMed Central (PMC) URL:[Link]

Sources

An In-depth Technical Guide to 4-bromo-N-cyclohexylbenzenesulfonamide: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-bromo-N-cyclohexylbenzenesulfonamide, a key synthetic intermediate in contemporary drug discovery. Addressed to researchers, medicinal chemists, and drug development professionals, this document delves into the historical context of sulfonamides, the specific synthesis and physicochemical properties of the title compound, and its notable application as a building block for potent enzyme inhibitors.

Introduction: The Enduring Legacy of the Sulfonamide Scaffold

The journey of sulfonamide-containing compounds is a cornerstone of modern medicinal chemistry. The story began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent.[1] Researchers subsequently found that the active metabolite was sulfanilamide, a simpler molecule that competitively inhibits the bacterial enzyme dihydropteroate synthase, essential for folic acid synthesis.[1][2] This groundbreaking discovery ushered in the era of sulfa drugs, which were instrumental in treating bacterial infections before the widespread availability of penicillin.[1][3]

Over the decades, the versatile sulfonamide functional group (R-SO₂NH-R') has been incorporated into a vast array of therapeutic agents beyond antimicrobials.[3][4] These include diuretics (e.g., thiazides), anticonvulsants, and more recently, highly targeted enzyme inhibitors for cancer and inflammatory diseases.[3][4][5] The sulfonamide moiety's ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites, makes it a privileged scaffold in drug design. This compound emerges from this rich history, not as a therapeutic agent itself, but as a crucial and well-characterized intermediate for the synthesis of next-generation drug candidates.

Synthesis and Structural Elucidation

The first detailed public disclosure of the synthesis and crystal structure of this compound appeared in the scientific literature in 2010.[6][7] Its preparation is a classic example of nucleophilic substitution at a sulfonyl chloride, a robust and high-yielding reaction fundamental to the synthesis of sulfonamides.

Synthetic Protocol

The synthesis involves the reaction of 4-bromobenzenesulfonyl chloride with cyclohexylamine in an aqueous medium. The pH is controlled with a mild base, such as sodium carbonate, to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion and preventing the protonation of the amine nucleophile.

Experimental Protocol: [6]

  • To a stirred solution of 4-bromobenzenesulfonyl chloride (1.0 eq, 1.96 mmol, 499 mg) in distilled water (10 ml), add cyclohexylamine (1.0 eq, 1.96 mmol, 225 μl) at room temperature.

  • Maintain the pH of the reaction mixture at approximately 8 by the dropwise addition of a 3% sodium carbonate solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until all starting material is consumed.

  • Upon completion, collect the resulting precipitate by filtration.

  • Wash the solid with water and dry thoroughly.

  • Purify the crude product by recrystallization from ethyl acetate to yield colorless prisms of this compound.

Causality of Experimental Choices:

  • Solvent: Water is an economical and environmentally benign solvent. The reactants have sufficient solubility, and the product conveniently precipitates upon formation, simplifying isolation.

  • Base: Sodium carbonate is a weak, inexpensive base, ideal for neutralizing the HCl byproduct without promoting significant hydrolysis of the sulfonyl chloride.

  • Purification: Recrystallization from ethyl acetate is an effective method for obtaining high-purity crystalline material suitable for subsequent synthetic steps and analytical characterization.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Workup & Purification A 4-Bromobenzenesulfonyl Chloride E Nucleophilic Acyl Substitution A->E B Cyclohexylamine B->E C Distilled Water (Solvent) Room Temperature C->E in D 3% Sodium Carbonate (Base, pH 8) D->E with F Filtration E->F G Recrystallization (Ethyl Acetate) F->G H This compound G->H

Caption: Synthesis of this compound.

Structural Characterization

The structure of this compound has been unequivocally confirmed by single-crystal X-ray diffraction.[6][7] The analysis reveals an L-shaped conformation, with the cyclohexyl ring oriented nearly perpendicular to the plane of the brominated benzene ring.[6][7] The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, forming chains within the crystal lattice.[6][7]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its use in further synthetic applications, allowing for accurate measurements and characterization of reaction progress.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 7454-76-4PubChem[2]
Molecular Formula C₁₂H₁₆BrNO₂SPubChem[2]
Molecular Weight 318.23 g/mol PubChem[2]
Melting Point 375 K (102 °C)ResearchGate[7]
Appearance Colorless prismsResearchGate[7]
XLogP3 3.4PubChem[2]
Hydrogen Bond Donors 1PubChem[2]
Hydrogen Bond Acceptors 2PubChem[2]

Note: Spectroscopic data (NMR, IR, MS) would be determined experimentally for each synthesized batch to confirm identity and purity.

Application in Drug Discovery: A Precursor to IKK2 Inhibitors

While there is no significant body of research on the direct biological activity of this compound, its importance lies in its role as a key intermediate in the synthesis of potent and selective kinase inhibitors. Specifically, it has been cited in patents as a building block for novel pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds that act as inhibitors of IκB kinase 2 (IKK2).[8][9]

IKK2 is a crucial enzyme in the NF-κB signaling pathway, which plays a central role in regulating the immune and inflammatory responses.[8] Dysregulation of this pathway is implicated in a wide range of diseases, including rheumatoid arthritis, asthma, and certain cancers.[8][9] Therefore, inhibitors of IKK2 are highly sought-after therapeutic targets.

Role in the Synthetic Pathway to IKK2 Inhibitors

In the patented synthetic routes, this compound serves as the foundational scaffold providing the N-cyclohexylbenzenesulfonamide moiety.[8][9] The bromine atom on the phenyl ring is a critical functional handle that allows for subsequent carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings). These reactions are used to attach the complex heterocyclic core of the final IKK2 inhibitor.

Caption: Role as an intermediate in IKK2 inhibitor synthesis.

This modular approach, where a stable, well-characterized fragment like this compound is prepared first, is a common and efficient strategy in medicinal chemistry. It allows for the late-stage diversification of the final products by coupling the common intermediate with various heterocyclic partners, facilitating the exploration of structure-activity relationships (SAR).

Conclusion

This compound represents a modern chapter in the long and storied history of sulfonamides. While not a therapeutic agent in its own right, its value is firmly established as a robust and reliable synthetic intermediate. Its straightforward, high-yielding synthesis and the presence of a functional handle for advanced coupling chemistries make it an important tool for medicinal chemists. The application of this compound in the development of IKK2 inhibitors for inflammatory diseases underscores the continued relevance of the sulfonamide scaffold in the ongoing quest for new and effective medicines. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and effectively utilize this versatile chemical building block in their drug discovery programs.

References

  • This compound | C12H16BrNO2S | CID 789094. PubChem. [Link]
  • John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. (2010). This compound. Acta crystallographica. Section E, Structure reports online, 66(Pt 8), o1989. [Link]
  • Akinboye, E. S., Adeyemi, O. S., Olorunshola, K. V., & Durosinlorun, O. O. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
  • Sulfonamide (medicine). Wikipedia. [Link]
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Drug Delivery and Therapeutics, 13(5), 2023. [Link]
  • US Patent US20100035917A1. Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as 1kk2 inhibitors.
  • International Patent WO2008034860A1. Pyrrolo[2, 3-b]pyridin-4-yl-benzenesulfonamide compounds as ikk2 inhibitors.
  • Leechaisit, R., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Journal of Pharmaceutical Analysis, 12(4), 634-643. [Link]
  • International Patent WO2002014267A1. Novel aminocyclohexane derivatives.
  • Akinboye, E. S., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]
  • John, P., et al. (2010). This compound.
  • N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. MDPI. [Link]
  • Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. MDPI. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Synthesis of 4-bromo-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 4-bromo-N-cyclohexylbenzenesulfonamide, a compound of interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, outlines critical safety and handling protocols, and provides a field-proven experimental procedure for its synthesis. The content is structured to deliver not only procedural steps but also the scientific rationale behind them, ensuring a deep, actionable understanding for laboratory applications. All data and protocols are supported by authoritative references to ensure scientific integrity.

Introduction and Compound Profile

This compound belongs to the sulfonamide class of organic compounds. Sulfonamides (-SO₂NH-) are a cornerstone functional group in medicinal chemistry, forming the basis for a wide array of therapeutic agents, including antibacterial drugs and diuretics.[1][2] The presence of a bromine atom on the phenyl ring and an N-cyclohexyl group makes this particular molecule a versatile intermediate or building block in organic synthesis. Its structural features allow for further functionalization, making it a valuable scaffold for creating diverse molecular libraries in drug discovery programs. Understanding its properties and handling requirements is paramount for its safe and effective use in a research and development setting.

Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is the foundation of its safe handling and application. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 7454-76-4[3]
Molecular Formula C₁₂H₁₆BrNO₂S[3][4]
Molecular Weight 318.23 g/mol [3][5]
Melting Point 375 K (102 °C)[4][6]
Appearance Colorless prisms / White to off-white solid[4]
Crystal System Monoclinic[6]

Hazard Identification and Toxicological Overview

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar sulfonamides and general toxicological knowledge of the class allow for a robust hazard assessment.[7]

Primary Hazards: Based on analogous compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed (H302): Oral ingestion may lead to systemic toxicity.[7][8]

  • Causes skin irritation (H315): Direct contact with the skin can cause redness, itching, and inflammation.[7][8]

  • Causes serious eye irritation (H319): Contact with eyes will likely cause significant irritation, pain, and potential damage if not promptly addressed.[7]

  • May cause respiratory irritation (H335): Inhalation of dust or fine particles can irritate the respiratory tract, leading to coughing and discomfort.[7]

General Sulfonamide Toxicity: The broader class of sulfonamides is known for potential hypersensitivity reactions and allergies in some individuals.[1][9] While this is primarily a concern for therapeutic use, it underscores the importance of minimizing exposure in a laboratory setting. High doses of certain sulfonamides have been associated with nephrotoxicity (kidney damage) and other adverse effects.[10] Therefore, treating all novel sulfonamides with a high degree of caution is a prudent and necessary safety principle.

Safe Laboratory Handling and Personal Protective Equipment (PPE)

A systematic approach to handling minimizes exposure and ensures operator safety. The following workflow and PPE requirements are mandatory when working with this compound.

Engineering Controls

All weighing and handling of the solid compound, as well as any reactions, should be performed within a certified chemical fume hood to prevent inhalation of dust and vapors.[11] The workstation must be equipped with an accessible eyewash station and a safety shower.[11]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards of the compound.

  • Hand Protection: Wear nitrile gloves. Inspect gloves for tears or punctures before each use.[11] Immediately change gloves if they become contaminated.

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[12]

  • Skin and Body Protection: A lab coat must be worn and kept fully fastened. Ensure clothing fully covers the arms and legs.

  • Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with a particulate filter is necessary.

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points for safely handling the compound from receipt to disposal.

Diagram 1: Safe Handling Workflow A Receive & Verify Compound B Don PPE (Gloves, Goggles, Lab Coat) A->B C Work in Fume Hood B->C D Weigh Solid Compound C->D E Perform Reaction / Dissolution D->E F Store in Designated Area (Cool, Dry, Tightly Sealed) E->F Post-Reaction G Decontaminate Glassware & Surfaces E->G Post-Work F->C For Next Use H Dispose of Waste (Segregated Halogenated Waste) G->H I Doff PPE & Wash Hands H->I

Caption: A workflow for the safe handling of this compound.

Storage, Stability, and Waste Disposal

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11] Some suppliers recommend storage at -20°C for long-term stability and to maximize product recovery.[5]

Stability: The compound is stable under normal laboratory conditions. Avoid conditions that could lead to decomposition, such as excessive heat.

Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations. As a halogenated organic compound, it should be segregated into a designated halogenated organic waste stream.[8] Do not allow the material to enter drains or the environment.[7]

First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[7]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.[7][8]

  • In Case of Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][12]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[7][8]

  • Spill Response: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep or scoop the material into a suitable, labeled container for disposal.[13] Avoid creating dust.[11]

Reference Experimental Protocol: Synthesis

The following protocol for the synthesis of this compound is adapted from published, peer-reviewed literature and provides a reliable method for laboratory-scale preparation.[4][6] The causality behind each step is explained to provide deeper insight.

Rationale

This synthesis is a classic nucleophilic substitution reaction at a sulfonyl chloride. Cyclohexylamine, a primary amine, acts as the nucleophile, attacking the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. The reaction is conducted in water, a green and readily available solvent. A mild base (sodium carbonate) is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

Materials and Reagents
  • 4-bromobenzenesulfonyl chloride

  • Cyclohexylamine

  • Sodium Carbonate (Na₂CO₃), 3% aqueous solution

  • Distilled Water

  • Ethyl Acetate

  • Standard laboratory glassware (beaker, stir plate, filter funnel, etc.)

  • TLC plates (for reaction monitoring)

Step-by-Step Procedure
  • Reagent Preparation: In a beaker of appropriate size equipped with a magnetic stir bar, dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in distilled water.

  • Nucleophile Addition: While stirring vigorously at room temperature, slowly add cyclohexylamine (1.0 eq) to the aqueous solution of the sulfonyl chloride.

  • pH Control: Immediately begin monitoring the pH of the reaction mixture. Maintain a pH of approximately 8 by adding the 3% sodium carbonate solution dropwise. Causality: The sulfonamide formation releases HCl. The base neutralizes this acid, preventing the protonation of the cyclohexylamine nucleophile (which would render it unreactive) and driving the reaction to completion.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting materials (sulfonyl chloride and amine) indicates the reaction is complete.

  • Product Isolation: Once the reaction is complete, a solid precipitate of the product will have formed. Isolate the crude product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold distilled water to remove any residual salts. Allow the product to air dry or dry it in a desiccator.

  • Purification: Recrystallize the dried, crude solid from ethyl acetate to yield the final product as colorless prisms. Causality: Recrystallization is a purification technique that removes impurities by leveraging differences in solubility between the desired product and contaminants at different temperatures.

  • Characterization: Confirm the identity and purity of the final product by measuring its melting point (expected: ~102 °C) and obtaining spectroscopic data (e.g., NMR, IR).

Synthesis Workflow Diagram

Diagram 2: Synthesis Protocol Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-bromobenzenesulfonyl chloride in Water C Add Cyclohexylamine (1.0 eq) A->C B Prepare 3% Na2CO3 Solution D Maintain pH ~8 with Na2CO3 soln. B->D C->D E Monitor by TLC D->E F Filter Precipitate E->F When Complete G Wash with Water & Dry F->G H Recrystallize from Ethyl Acetate G->H I Characterize Product (MP, NMR, etc.) H->I

Caption: A step-by-step workflow for the synthesis of this compound.

References

  • Akhtar, M. J., Ahamed, M., Kumar, S., Khan, M. M., Ahmad, J., & Siddiqui, M. K. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(4), 509-523. [Link]
  • John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1989. [Link]
  • Wikipedia contributors. (2023). Sulfonamide (medicine). Wikipedia, The Free Encyclopedia. [Link]
  • Białk-Bielińska, A., Stolte, S., Arning, J., & Maszkowska, J. (2013). What Do We Know About the Chronic and Mixture Toxicity of the Residues of Sulfonamides in the Environment? IntechOpen. [Link]
  • Aronson, J. K. (2016). Clinical toxicity of sulfonamides. Meyler's Side Effects of Drugs, 57-67. [Link]
  • ResearchGate. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 789094, this compound.
  • Angene Chemical. (2023). Safety Data Sheet for N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide. [Link]
  • ResearchGate. (2010). This compound. [Link]
  • University of Malaya Research Repository. (2010). This compound. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2141680, 4-bromo-N-(cyclohexylcarbamothioyl)benzenesulfonamide.

Sources

An In-Depth Technical Guide to 4-bromo-N-cyclohexylbenzenesulfonamide: Synthesis, Safety, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Compound Identification and Core Properties

4-bromo-N-cyclohexylbenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. The presence of a bromine atom on the phenyl ring and a cyclohexyl group attached to the sulfonamide nitrogen imparts specific physicochemical properties that may be of interest in medicinal chemistry and materials science.

PropertyValueSource
CAS Number 7454-76-4[1]
Molecular Formula C₁₂H₁₆BrNO₂S[1]
Molecular Weight 318.23 g/mol [1]
IUPAC Name This compound[1]
Melting Point 102-104 °C
Boiling Point 413.7±47.0 °C (Predicted)
Density 1.50±0.1 g/cm³ (Predicted)
XLogP3 3.4[1]
Topological Polar Surface Area 46.2 Ų
Appearance Colorless prisms[2]

Hazard Identification and Safety Precautions

Inferred Hazards: Based on its constituents, this compound is anticipated to be an irritant to the skin and eyes. Inhalation of dust may cause respiratory tract irritation. The toxicological properties have not been fully investigated, and as with any novel chemical, it should be handled with care, assuming it may be harmful if swallowed or absorbed through the skin.

The general class of sulfonamides has been associated with a range of adverse effects in pharmacological applications, including allergic reactions.[3] Brominated organic compounds can be persistent in the environment and may have ecotoxicological effects.[4]

Precautionary Measures:

  • Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) should be worn.

    • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Logical workflow for hazard mitigation.

Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of 4-bromobenzenesulfonyl chloride with cyclohexylamine in an aqueous medium.[2] This method is straightforward and yields the product as a precipitate that can be purified by crystallization.

Materials and Reagents:

  • 4-bromobenzenesulfonyl chloride

  • Cyclohexylamine

  • Distilled water

  • 3% Sodium carbonate solution

  • Ethyl acetate

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Stirring apparatus

  • Filtration apparatus (Buchner funnel, filter paper)

  • pH meter or pH paper

  • Thin-Layer Chromatography (TLC) supplies

Step-by-Step Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-bromobenzenesulfonyl chloride (1.96 mmol, 499 mg) in 10 ml of distilled water.

  • Amine Addition: While stirring the solution at room temperature, slowly add cyclohexylamine (1.96 mmol, 225 µl).

  • pH Adjustment: Maintain the pH of the reaction mixture at approximately 8 by adding a 3% sodium carbonate solution as needed. The basic condition neutralizes the hydrochloric acid formed during the reaction, driving the reaction to completion.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Product Isolation: Once the reactants have been consumed (as indicated by TLC), filter the resulting precipitate using a Buchner funnel.

  • Drying: Dry the collected solid.

  • Purification: Recrystallize the crude product from ethyl acetate to yield colorless prisms of this compound. The reported melting point of the purified product is 375 K (102 °C).[2]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification R1 4-bromobenzenesulfonyl chloride in Water Mix Mix & Stir at Room Temp R1->Mix R2 Cyclohexylamine R2->Mix R3 3% Sodium Carbonate Solution AdjustpH Maintain pH ~8 R3->AdjustpH Mix->AdjustpH Monitor Monitor by TLC AdjustpH->Monitor Filter Filter Precipitate Monitor->Filter Reaction Complete Dry Dry Solid Filter->Dry Recrystallize Recrystallize from Ethyl Acetate Dry->Recrystallize Product Pure 4-bromo-N-cyclohexyl- benzenesulfonamide Recrystallize->Product

Experimental workflow for the synthesis.

Storage, Handling, and Disposal

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.

Spill Management: In the event of a spill, avoid generating dust. Wear appropriate PPE, including respiratory protection. Carefully sweep up the spilled material and place it in a sealed container for disposal. The spill area should then be cleaned with a suitable solvent.

Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. As it is a brominated organic compound, incineration at a licensed hazardous waste facility is a potential disposal method.[5]

Potential Applications and Research Directions

The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, exhibiting antibacterial, anti-inflammatory, and anticancer properties.[3][6] The introduction of a bromine atom can modulate the lipophilicity and metabolic stability of a molecule, potentially enhancing its biological activity. The cyclohexyl group also contributes to the lipophilicity of the compound.

While specific biological activities of this compound have not been extensively reported in the literature, its structure suggests potential as a lead compound in drug discovery programs targeting enzymes or receptors where the sulfonamide moiety can act as a hydrogen bond donor and acceptor. Further research is warranted to explore its potential in areas such as:

  • Antimicrobial Activity: Screening against various bacterial and fungal strains.

  • Anticancer Activity: Evaluation in cancer cell line proliferation assays.

  • Enzyme Inhibition: Testing against specific enzymes, such as carbonic anhydrases or kinases.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in medicinal chemistry and other fields. This guide provides a foundational understanding of its properties, a reliable synthesis protocol, and essential safety and handling information. As with all chemical research, a thorough understanding of the potential hazards and the implementation of appropriate safety measures are paramount. Researchers are encouraged to consult the references provided and to conduct their own risk assessments prior to working with this compound.

References

  • John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1989. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Kierkegaard, A., & Sellström, U. (2013). Environmental fate of three novel brominated flame retardants in aquatic mesocosms. Environmental Toxicology and Chemistry, 32(10), 2249–2256. [Link]
  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259–272. [Link]
  • Louisiana Department of Health. (n.d.). Sulfonamides and Sulfonamide Combinations.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • PubChem. (n.d.). 4-bromo-N-(cyclohexylcarbamothioyl)benzenesulfonamide. National Center for Biotechnology Information.
  • GOV.UK. (n.d.). Bromine: incident management.
  • Bull, J. A., & Mousseau, J. J. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9224–9228. [Link]
  • Bull, J. A., & Mousseau, J. J. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9224–9228. [Link]
  • Mondal, S., & Malakar, C. C. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Results in Chemistry, 2, 100053. [Link]
  • PubChem. (n.d.). 4-bromo-N-cyclohexyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide. National Center for Biotechnology Information.
  • Geva, J., & Ronen, Z. (2009). Environmental Impact of Flame Retardants (Persistence and Biodegradability). International Journal of Environmental Research and Public Health, 6(2), 577–591. [Link]
  • Hale, R. C., La Guardia, M. J., Harvey, E., & Mainor, T. M. (2012). Brominated flame retardants in U.S. biosolids from the EPA national sewage sludge survey and chemical persistence in outdoor soil mesocosms. Environmental Science & Technology, 46(12), 6613–6620. [Link]
  • Belohlav, L. R. (1964). U.S. Patent No. 3,145,084. Washington, DC: U.S.
  • Karanfil, T., & An, D. (2015).
  • National Academies of Sciences, Engineering, and Medicine. (2014). Appendix D: GHS Classification Scheme in Hazard Classification. In A Framework to Guide Selection of Chemical Alternatives.
  • John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). 4-Bromo-N-cyclo-hexyl-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1989. [Link]
  • John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). This compound.
  • National Academies of Sciences, Engineering, and Medicine. (2014). Appendix D: GHS Classification Scheme in Hazard Classification. In A Framework to Guide Selection of Chemical Alternatives.
  • Pharmaffiliates. (n.d.). N-Cyclohexyl-4-bromo-3-methylbenzamide.
  • ChemRadar. (n.d.). GHS Classification Search Tool.
  • The Organic Chemistry Tutor. (2022, April 2). Sulfonamides: Structure, SAR, Mechanism of action and Resistance / Infectious Disease [Video]. YouTube. [Link]
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. [Link]
  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.
  • Kierkegaard, A., & Sellström, U. (2013). Environmental Fate of Three Novel Brominated Flame Retardants in Aquatic Mesocosms. Environmental Toxicology and Chemistry, 32(10), 2249-2256. [Link]
  • Louwen, J. N., & van der Kooi, H. J. (2011). Computational assessment of the environmental fate, bioaccumulation, and toxicity potential of brominated benzylpolystyrene. Journal of Toxicology and Environmental Health, Part A, 74(1), 54-66. [Link]
  • The Journal of Organic Chemistry. (1974). 39(24). [Link]
  • Wan, Y., & Chen, G. (2020). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)
  • Schultz, T. W., & Cronin, M. T. (2000). Structure-toxicity relationships for benzenes evaluated with Tetrahymena pyriformis. Chemical Research in Toxicology, 13(1), 35-42. [Link]

Sources

Methodological & Application

The Synthetic Versatility of 4-bromo-N-cyclohexylbenzenesulfonamide: A Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the applications of 4-bromo-N-cyclohexylbenzenesulfonamide in modern organic synthesis. While this compound is a readily accessible building block, its full synthetic potential, particularly in palladium-catalyzed cross-coupling reactions, is an area ripe for exploration. This document provides a foundational understanding of its preparation and detailed, actionable protocols for its likely application in key synthetic transformations, empowering researchers to leverage this versatile reagent in the creation of novel and complex molecular architectures.

Introduction: The Sulfonamide Moiety and the Aryl Bromide Handle

The structure of this compound offers two key points of functionality for the synthetic chemist. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting activities ranging from antibacterial to diuretic and anti-diabetic. The N-cyclohexyl group provides lipophilicity, which can be crucial for modulating the pharmacokinetic properties of a drug candidate.

Equally important is the bromine atom positioned on the phenyl ring. This aryl bromide serves as a versatile synthetic handle for a multitude of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in contemporary organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. This guide will focus on the potential application of this compound in four of the most prominent of these transformations: the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₂H₁₆BrNO₂S
Molecular Weight 318.23 g/mol
CAS Number 7454-76-4
Appearance Colorless prisms
Melting Point 375 K

Preparation of this compound

The synthesis of this compound is a straightforward and high-yielding procedure, typically achieved through the reaction of 4-bromobenzenesulfonyl chloride with cyclohexylamine in an aqueous medium.[1]

prep_workflow start Start Materials reagents 4-bromobenzenesulfonyl chloride Cyclohexylamine Distilled Water 3% Sodium Carbonate Solution start->reagents Combine reaction Reaction at Room Temperature (pH maintained at 8) reagents->reaction React workup Filtration and Drying reaction->workup Isolate crystallization Crystallization from Ethyl Acetate workup->crystallization Purify product This compound crystallization->product

Synthesis Workflow
Experimental Protocol: Synthesis

This protocol is adapted from the literature procedure described by John et al. (2010).[1]

Materials:

  • 4-bromobenzenesulfonyl chloride (1.0 eq)

  • Cyclohexylamine (1.0 eq)

  • Distilled water

  • 3% Sodium carbonate solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4-bromobenzenesulfonyl chloride (e.g., 499 mg, 1.96 mmol) in distilled water (10 mL).

  • With continuous stirring at room temperature, add cyclohexylamine (e.g., 225 µL, 1.96 mmol).

  • Maintain the pH of the reaction mixture at 8 by the dropwise addition of a 3% sodium carbonate solution.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting materials are consumed, filter the resulting precipitate.

  • Dry the solid and recrystallize from ethyl acetate to yield colorless prisms of this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound makes it an excellent candidate for a variety of palladium-catalyzed cross-coupling reactions. While specific literature examples utilizing this exact substrate are not prevalent, the following sections provide representative protocols based on well-established procedures for analogous aryl bromides. These protocols serve as a robust starting point for the synthetic exploration of this compound.

Suzuki-Miyaura Coupling: Formation of Biaryl Sulfonamides

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. Coupling this compound with various arylboronic acids would provide access to a diverse library of biaryl sulfonamides, a structural motif of significant interest in medicinal chemistry.

suzuki_mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Sulfonamide Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Br 4-bromo-N-cyclohexyl- benzenesulfonamide Ar-Br->Ar-Pd(II)-Br(L2) Ar'-B(OH)2 Arylboronic acid Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-OR'(L2)

Suzuki-Miyaura Catalytic Cycle

This protocol is based on general procedures for the Suzuki-Miyaura coupling of aryl bromides.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • K₂CO₃ (2.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Add the toluene/ethanol/water solvent mixture.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/ligandPd(PPh₃)₄ is a common, effective catalyst. A Pd(II) source with a phosphine ligand can also be used.
Ligand PPh₃, SPhos, XPhosTriphenylphosphine is standard. Buchwald-type ligands may improve yields for challenging substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃An inorganic base is required to activate the boronic acid for transmetalation.
Solvent Toluene/H₂O, Dioxane/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Buchwald-Hartwig Amination: Synthesis of Di- and Tri-substituted Arylamines

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine. Applying this reaction to this compound would yield various N-aryl sulfonamides, which are important scaffolds in drug discovery.

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Pd₂(dba)₃ (0.01-0.02 eq)

  • XPhos or other biarylphosphine ligand (0.02-0.04 eq)

  • NaOtBu or K₃PO₄ (1.4-2.0 eq)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and the base to a dry Schlenk tube.

  • Add anhydrous solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium sources.
Ligand XPhos, SPhos, BINAPBulky, electron-rich phosphine ligands are crucial for facilitating the catalytic cycle.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is needed to deprotonate the amine.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are required.
Heck Reaction: Synthesis of Stilbene and Cinnamate Analogs

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. Reacting this compound with various alkenes, such as styrene or acrylates, would produce stilbene or cinnamate derivatives containing a sulfonamide moiety.

heck_workflow start Combine Reagents reagents This compound Alkene Pd(OAc)₂ Ligand Base Solvent start->reagents reaction Heat under Inert Atmosphere reagents->reaction workup Cool, Dilute, and Extract reaction->workup purification Column Chromatography workup->purification product Substituted Alkene Product purification->product

Heck Reaction Workflow

This protocol is based on general procedures for the Heck reaction of aryl bromides.

Materials:

  • This compound (1.0 eq)

  • Alkene (e.g., styrene, butyl acrylate) (1.5 eq)

  • Pd(OAc)₂ (0.02 eq)

  • P(o-tolyl)₃ or PPh₃ (0.04 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • DMF or Acetonitrile (anhydrous)

Procedure:

  • To a Schlenk tube, add this compound, Pd(OAc)₂, and the phosphine ligand.

  • Evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent, triethylamine, and the alkene via syringe.

  • Seal the tube and heat to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling: Access to Aryl Alkynes

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, providing access to aryl alkynes. This transformation on this compound would yield N-cyclohexyl-4-(alkynyl)benzenesulfonamides, which can serve as versatile intermediates for further synthetic manipulations or as final products in materials science applications.

This protocol is based on general procedures for the Sonogashira coupling of aryl bromides.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.02 eq)

  • CuI (0.04 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • THF or DMF (anhydrous)

Procedure:

  • To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through Celite to remove the copper salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Conclusion and Future Outlook

This compound is a readily synthesized and versatile building block with significant untapped potential in organic synthesis. Its aryl bromide functionality serves as a prime handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular scaffolds. The protocols provided in this guide, while based on analogous systems, offer a solid and rational starting point for researchers to explore the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions with this substrate. The resulting sulfonamide-containing products are of high interest in medicinal chemistry, particularly in the search for novel therapeutic agents such as DPP-4 inhibitors for the treatment of type 2 diabetes. It is our hope that this guide will stimulate further investigation into the synthetic utility of this valuable compound.

References

  • John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1989. [Link]

Sources

Synthesis of Novel Benzenesulfonamide Derivatives from 4-Bromo-N-cyclohexylbenzenesulfonamide: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and versatile chemical handle for the synthesis of complex molecular architectures.[1] Derivatives of this scaffold have been extensively explored as potent carbonic anhydrase inhibitors, anticancer agents, and antimicrobial compounds.[1][2] The presence of a bromine atom on the phenyl ring of 4-bromo-N-cyclohexylbenzenesulfonamide offers a strategic point for diversification, enabling the synthesis of a vast library of novel compounds through various modern cross-coupling reactions. This guide provides an in-depth exploration of the synthetic pathways to derivatize this starting material, offering detailed protocols and insights for researchers in drug discovery and chemical synthesis.

Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The transformation of the aryl bromide in this compound into more complex structures is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions, Nobel Prize-recognized for their profound impact on organic synthesis, allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[3] This section details the application of several key palladium-catalyzed reactions for the derivatization of our core molecule.

I. Suzuki-Miyaura Coupling: Forging Biaryl and Aryl-Alkenyl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[4] This reaction is particularly valuable for the synthesis of biaryl derivatives, which are prevalent in many biologically active molecules.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]

Experimental Protocol: Synthesis of N-Cyclohexyl-4-(phenyl)benzenesulfonamide

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. Optimization may be required for different boronic acids.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).

  • Add K₂CO₃ (2.0 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Expected Outcome: The reaction should yield N-cyclohexyl-4-(phenyl)benzenesulfonamide as a solid. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is recommended to confirm the structure.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O90>85
24-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100>80
33-Pyridinylboronic acidPdCl₂(dppf)K₃PO₄DMF110>75

Note: The yields are based on analogous reactions in the literature and may vary for the specific substrate.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents 4_bromo 4-Bromo-N-cyclohexyl- benzenesulfonamide reaction_vessel Reaction Vessel 4_bromo->reaction_vessel boronic_acid Arylboronic Acid (R-B(OH)₂) boronic_acid->reaction_vessel catalyst Pd(0) Catalyst + Ligand catalyst->reaction_vessel base Base (e.g., K₂CO₃) base->reaction_vessel product 4-Aryl-N-cyclohexyl- benzenesulfonamide reaction_vessel->product Heat

Caption: General workflow for the Suzuki-Miyaura coupling.

II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[6][7] This reaction is instrumental in synthesizing arylamines, which are key components in many pharmaceuticals.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the arylamine product.[8]

Experimental Protocol: Synthesis of 4-(Anilino)-N-cyclohexylbenzenesulfonamide

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol) and toluene (5 mL).

  • Add aniline (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Expected Outcome: The desired 4-(anilino)-N-cyclohexylbenzenesulfonamide should be obtained as a solid. Full characterization is necessary to confirm its identity.

Data Presentation: Key Parameters for Buchwald-Hartwig Amination

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ / XPhosNaOtBuToluene100>80
2MorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxane110>75
3BenzylaminePdCl₂(dppf)K₃PO₄DMF120>70

Note: The yields are based on analogous reactions in the literature and may vary for the specific substrate.

Mechanism Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd ArPdL2Br Ar-Pd(II)L₂-Br OxAdd->ArPdL2Br AmineCoord Amine Coordination ArPdL2Br->AmineCoord ArPdL2Amine [Ar-Pd(II)L₂(HNR¹R²)]⁺Br⁻ AmineCoord->ArPdL2Amine Deprotonation Deprotonation (Base) ArPdL2Amine->Deprotonation ArPdL2Amido Ar-Pd(II)L₂-NR¹R² Deprotonation->ArPdL2Amido RedElim Reductive Elimination ArPdL2Amido->RedElim RedElim->Pd0L2 Product Ar-NR¹R² RedElim->Product ArBr Ar-Br ArBr->OxAdd Amine HNR¹R² Amine->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

III. Heck Reaction: Formation of Alkenyl Derivatives

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, providing a powerful tool for C-C bond formation.[4][9]

Reaction Principle: The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[5]

Experimental Protocol: Synthesis of N-Cyclohexyl-4-styrylbenzenesulfonamide

This is a general protocol for the Heck reaction of this compound with styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ (0.03 mmol) and P(o-tol)₃ (0.06 mmol).

  • Add this compound (1.0 mmol) and anhydrous DMF (5 mL).

  • Degas the mixture with argon for 15 minutes.

  • Add styrene (1.5 mmol) and Et₃N (2.0 mmol) via syringe.

  • Heat the reaction to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC. After completion, cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

IV. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[10][11] This reaction is highly effective for the synthesis of arylalkynes.

Reaction Principle: The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the product. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base.[12]

Experimental Protocol: Synthesis of N-Cyclohexyl-4-(phenylethynyl)benzenesulfonamide

A general procedure for the Sonogashira coupling of this compound with phenylacetylene is provided below.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF (10 mL) and Et₃N (3.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash with saturated aqueous NH₄Cl and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate molecular weight determination.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point: To assess the purity of solid compounds.

Conclusion and Future Outlook

This compound serves as a versatile and readily available starting material for the synthesis of a diverse array of novel benzenesulfonamide derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide provide robust and efficient methods for introducing aryl, amino, alkenyl, and alkynyl functionalities. The resulting compounds hold significant potential for applications in drug discovery and materials science. Further exploration of these synthetic pathways will undoubtedly lead to the development of new molecules with unique and valuable properties.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Wikipedia. (2023). Heck reaction.
  • PubChem. (n.d.). N-cyclohexyl-4-propylbenzenesulfonamide.
  • Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate.
  • Journal of the American Chemical Society. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • MDPI. (2023). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies.
  • Journal of Synthetic Chemistry. (2022). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4.
  • Chemical Reviews. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Organic Chemistry Frontiers. (2023). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • Arkivoc. (2014). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
  • MDPI. (2013). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • KAUST Repository. (2020). Applications of biaryl cyclization in the synthesis of cyclic enkephalin analogs with a highly restricted flexibility.
  • PubChem. (n.d.). N-Cyclohexyl-4-methylbenzenesulfonamide.
  • Scientific Reports. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates.
  • MDPI. (2021). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs.
  • PubChem. (n.d.). N-cyclohexyl-4-formyl-N-methylbenzenesulfonamide.
  • ChemRxiv. (2020). The Suzuki−Miyaura Coupling of Aryl Sulfones.
  • ResearchGate. (2025). Simplified catalytic cycle for Buchwald−Hartwig amination reaction.
  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • ResearchGate. (2013). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
  • National Institutes of Health. (2016). Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells.
  • ResearchGate. (2023). (PDF) The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • ACS Publications. (2018). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides.
  • ResearchGate. (2016). Synthesis of 7‐Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells | Request PDF.
  • PubChem. (n.d.). 4-amino-N-cyclohexylbenzenesulfonamide.
  • MDPI. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • National Institutes of Health. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants.
  • RSC Publishing. (2013). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction.
  • MDPI. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis.
  • Organic Chemistry Portal. (n.d.). Subsituted arene synthesis by alkynylation.
  • Beilstein Journal of Organic Chemistry. (2019). Synergistic approach to polycycles through Suzuki–Miyaura cross coupling and metathesis as key steps.

Sources

Application Notes & Protocols: 4-bromo-N-cyclohexylbenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, renowned for its role in the development of a wide array of therapeutic agents.[1][2][3][4] This guide focuses on a specific, versatile building block, 4-bromo-N-cyclohexylbenzenesulfonamide , and its strategic application in drug discovery. While direct biological activity data for this compound is limited, its true value lies in its utility as a foundational scaffold for generating focused libraries of novel drug candidates. The presence of a bromine atom provides a reactive handle for extensive chemical modification, and the core N-cyclohexylbenzenesulfonamide structure is primed for interaction with key biological targets. This document provides a comprehensive overview, detailed synthesis protocols, and robust biological screening methodologies, with a primary focus on the development of potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, a well-established target for various pathologies.[5][6][7]

Introduction: The Power of the Benzenesulfonamide Scaffold

The sulfonamide functional group (-SO₂NH-) has proven to be a "privileged" scaffold in drug discovery.[1][8] Its journey began with the discovery of the antibacterial sulfa drugs and has since expanded dramatically.[3][4] Today, sulfonamide-containing drugs are used as diuretics, antidiabetic agents, anticonvulsants, and, notably, as potent enzyme inhibitors.[3][4]

A particularly fruitful area of research has been the targeting of carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[9] CAs catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[10][11] This seemingly simple reaction is fundamental to a host of physiological processes, including pH regulation, ion transport, and biosynthesis.[11][12] Dysregulation of various CA isoforms is implicated in several diseases:

  • Glaucoma: Overactivity of hCA II and IV in the ciliary body contributes to excessive aqueous humor production.[13]

  • Epilepsy: Neuronal CAs are involved in modulating pH and neuronal excitability.[13]

  • Cancer: Tumor-associated isoforms hCA IX and XII are overexpressed in many hypoxic solid tumors.[5][14][15] They contribute to the acidification of the tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[14]

The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore for CA inhibition. In its deprotonated, anionic form, it coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a critical water/hydroxide molecule and blocking catalytic activity.[6][16] The design of isoform-selective inhibitors—crucial for minimizing off-target side effects—often employs the "tail approach," where substitutions on the benzene ring extend into peripheral regions of the active site that differ between isoforms.[6][16][17]

This is where This compound emerges as a strategic starting point for medicinal chemists.

The Core Building Block: this compound

This compound serves as an ideal scaffold for library synthesis. The N-cyclohexyl group provides a bulky, lipophilic moiety that can influence pharmacokinetic properties and occupy specific pockets within a target's active site. The 4-bromo substituent is a versatile synthetic handle, readily participating in a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse "tail" fragments for probing structure-activity relationships (SAR).

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₆BrNO₂SPubChem[18]
Molecular Weight 318.23 g/mol PubChem[18]
CAS Number 7454-76-4PubChem[18]
Appearance Colorless prismsJohn, P. et al. (2010)[19]
Melting Point 375 K (102 °C)John, P. et al. (2010)[19]
Calculated LogP 3.4PubChem[18]
Synthesis Protocol

The synthesis of this compound is a straightforward nucleophilic acyl substitution reaction. The protocol below is adapted from established literature procedures.[19]

Causality: The reaction proceeds by the nucleophilic attack of the amine (cyclohexylamine) on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the HCl generated during the reaction, driving it to completion. Maintaining a slightly basic pH (around 8) ensures that the cyclohexylamine is sufficiently deprotonated to act as a nucleophile while minimizing potential side reactions.

cluster_conditions Reaction Conditions reagent1 4-Bromobenzenesulfonyl chloride product 4-bromo-N-cyclohexyl- benzenesulfonamide reagent1->product + reagent2 Cyclohexylamine reagent2->product cond1 Solvent: H₂O cond2 Base: Na₂CO₃ solution (to pH 8) cond3 Temperature: Room Temperature

Caption: Synthetic route to this compound.

Materials:

  • 4-Bromobenzenesulfonyl chloride (1.0 eq)

  • Cyclohexylamine (1.0 eq)

  • Distilled Water

  • 3% (w/v) Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus (Silica plates, e.g., 4:1 Hexane:Ethyl Acetate eluent)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask containing distilled water (approx. 5 mL per mmol of sulfonyl chloride), add 4-bromobenzenesulfonyl chloride (1.0 eq).

  • Amine Addition: While stirring vigorously at room temperature, add cyclohexylamine (1.0 eq) dropwise.

  • pH Control: Monitor the pH of the reaction mixture. As HCl is formed, the mixture will become acidic. Add the 3% sodium carbonate solution dropwise to maintain the pH at approximately 8.[19] The formation of a white precipitate should be observed.

  • Reaction Monitoring: Continue stirring at room temperature. The progress of the reaction can be monitored by TLC until the starting sulfonyl chloride spot is consumed.

  • Work-up: Once the reaction is complete, collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with distilled water to remove any remaining salts.

  • Drying: Dry the solid, either air-dried or in a vacuum oven at a low temperature (<50 °C).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield colorless crystals.[19]

Self-Validation: The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The expected product is a colorless crystalline solid.[19]

Application: A Scaffold for Carbonic Anhydrase Inhibitor Discovery

The true utility of this compound is as a starting point for creating a library of analogs to screen against carbonic anhydrases. The following section outlines a robust protocol for screening these novel compounds.

Screening Protocol: Esterase Activity Assay for hCA Inhibition

While the physiological reaction of CAs is CO₂ hydration, many isoforms also exhibit esterase activity. A common and convenient method for inhibitor screening is to monitor the hydrolysis of 4-nitrophenyl acetate (p-NPA) to the yellow-colored 4-nitrophenolate, which can be measured spectrophotometrically.[12][20][21] This assay is readily adaptable to a 96-well plate format for higher throughput.

Principle: In the presence of an active CA enzyme, the rate of p-NPA hydrolysis increases. A potential inhibitor will compete for the active site, reducing the rate of 4-nitrophenolate formation. The potency of the inhibitor is inversely proportional to the measured reaction rate.

start Synthesized Compound Library (dissolved in DMSO) plate Prepare 96-Well Plate: - Assay Buffer - Compound Dilutions - Enzyme (hCA I, II, IX, or XII) start->plate preincubate Pre-incubate plate (e.g., 10-15 min at RT) for inhibitor binding plate->preincubate add_substrate Initiate Reaction: Add p-NPA Substrate preincubate->add_substrate read_plate Kinetic Measurement: Read Absorbance @ 400-405 nm (e.g., every 30s for 20 min) add_substrate->read_plate analyze Data Analysis: - Calculate reaction rates (V) - Determine % Inhibition - Calculate IC₅₀ values read_plate->analyze hit Hit Identification & SAR Analysis analyze->hit

Caption: High-throughput screening workflow for CA inhibitors.

Materials & Reagents:

  • Enzyme: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

  • Buffer: Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.5).[12][22]

  • Substrate: 4-Nitrophenyl acetate (p-NPA).[23] Prepare a stock solution (e.g., 3 mM) in acetonitrile or DMSO. This should be prepared fresh.[12]

  • Test Compounds: Stock solutions (e.g., 10 mM) of synthesized this compound derivatives in DMSO.

  • Positive Control: A known CA inhibitor, such as Acetazolamide.[12]

  • Equipment: 96-well clear, flat-bottom microplates; multichannel pipettes; microplate reader capable of kinetic measurements at 400-405 nm.[12][22]

Step-by-Step Assay Procedure (96-well format):

  • Plate Layout: Design the plate map to include wells for:

    • Blanks (No Enzyme): Buffer + Substrate. This corrects for spontaneous substrate hydrolysis.[24]

    • Vehicle Control (100% Activity): Buffer + Enzyme + DMSO (at the same final concentration as test compounds).

    • Test Compounds: Buffer + Enzyme + Test compound at various concentrations.

    • Positive Control: Buffer + Enzyme + Acetazolamide at various concentrations.

    • It is critical to perform all measurements in at least triplicate.[12]

  • Enzyme-Inhibitor Pre-incubation:

    • To the appropriate wells, add 158 µL of Assay Buffer.

    • Add 2 µL of the corresponding test compound dilution or positive control dilution (or DMSO for the vehicle control).

    • Add 20 µL of the CA working solution to all wells except the blanks. For blanks, add 20 µL of Assay Buffer.

    • Mix gently and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation:

    • Initiate the reaction by adding 20 µL of the freshly prepared p-NPA substrate solution to all wells. The final volume in each well will be 200 µL.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 400-405 nm in kinetic mode.[12] Record readings at regular intervals (e.g., every 30 seconds) for a total of 10-30 minutes.[12]

Data Analysis and Interpretation
  • Calculate Reaction Rates (V): For each well, plot absorbance versus time. The initial rate of the reaction (V) is the slope (ΔAbs/min) of the linear portion of this curve.

  • Correct for Background: Subtract the rate of the blank (spontaneous hydrolysis) from all other rates.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100 Where V_inhibitor is the rate in the presence of the test compound and V_vehicle is the rate of the vehicle control (100% activity).

  • Determine IC₅₀ Values: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Trustworthiness of the Protocol: This assay includes multiple internal controls for self-validation. The blank corrects for non-enzymatic substrate decay. The vehicle control establishes the baseline for maximum enzyme activity. The positive control (Acetazolamide) confirms that the assay system is responsive to known inhibitors. Comparing results across different CA isoforms allows for the determination of inhibitor selectivity.

Conclusion and Future Directions

This compound represents a valuable and strategically designed starting material for medicinal chemistry campaigns. Its straightforward synthesis and the synthetic versatility of the 4-bromo position allow for the efficient generation of diverse compound libraries. By applying robust screening protocols, such as the p-NPA esterase assay detailed here, researchers can effectively identify novel inhibitors of carbonic anhydrase. Subsequent analysis of the structure-activity relationships from this primary screen will guide the rational design of second-generation compounds with improved potency and, critically, enhanced isoform selectivity, paving the way for the development of next-generation therapeutics for cancer, glaucoma, and other CA-related diseases.[5][25][26]

References

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?. Chemical reviews, 112(8), 4421–4468.
  • De Simone, G., Alterio, V., & Supuran, C. T. (2013). Exploiting the hydrophobic and hydrophilic binding sites for designing carbonic anhydrase inhibitors. Expert opinion on drug discovery, 8(7), 793–810.
  • Giel-Pietraszuk, M., Sławiński, J., & Pogorzelska, A. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1881-1891.
  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators, 27(4).
  • John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). This compound. Acta crystallographica. Section E, Structure reports online, 66(Pt 8), o1989.
  • Kalın, R., Çakır, A., & İyidoğan, S. (2023). Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl-2-sulfanilamido[5][25][27]triazolo[1,5-a]pyrimidines. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2276991.
  • Khan, I., Ibrar, A., & Ejaz, S. A. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434.
  • Koutnik, P., Shcherbakova, E. G., Gozem, S., Caglayan, M. G., Minami, T., & Anzenbacher, P., Jr. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282.
  • Menziani, M. C., De Benedetti, P. G., Gago, F., & Richards, W. G. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of medicinal chemistry, 32(5), 951–956.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 789094, this compound.
  • Pocker, Y., & Sarkanen, S. (1978). Carbonic anhydrase: structure, catalytic versatility, and inhibition. Advances in enzymology and related areas of molecular biology, 47, 149-274.
  • ResearchGate. (2017). Structure–activity relationships for the target compounds against carbonic anhydrase isoforms hCA I, II, IX, and XII.
  • Sahoo, S. K., Joseph, A., & Singh, N. (2019). Carbonic anhydrase (CA) related diseases with associated isoform targets. ResearchGate.
  • Sharma, A., Singh, S., & Kumar, R. (2021). A review on carbonic anhydrase inhibitors. Bioorganic Chemistry, 114, 105128.
  • Supuran, C. T. (2016). Carbonic anhydrases as disease markers. Expert opinion on therapeutic patents, 29(7), 509-533.
  • Supuran, C. T. (2012). Carbonic anhydrase inhibitors. Bioorganic & medicinal chemistry letters, 22(14), 4501-4509.
  • Supuran, C. T., & De Simone, G. (2015). Carbonic anhydrase inhibitors drug design. Expert opinion on drug discovery, 10(6), 555-564.
  • Tufts, A. T., Goli, P., & McKenna, R. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of medicinal chemistry, 60(3), 853–864.
  • Wang, Y., Li, J., & Wang, J. (2022). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Molecules, 27(19), 6578.
  • Weber, A., & Murray, P. (2024). Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. Methods in enzymology, 692, 261-282.
  • Wistrand, P. J., & Wåhlstrand, T. (1985). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. Acta physiologica Scandinavica, 125(2), 265-270.
  • Zhang, X., & Swaan, P. W. (2009). Carbonic Anhydrase XII Functions in Health and Disease. Current medicinal chemistry, 16(25), 3245–3253.

Sources

Application Notes and Protocols for In Vitro Evaluation of 4-bromo-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 4-bromo-N-cyclohexylbenzenesulfonamide. Benzenesulfonamide derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including potent anticancer effects.[1][2] This guide details a strategic workflow for the initial assessment of this compound's bioactivity, focusing on its impact on cancer cell viability and its potential to induce apoptosis. The protocols provided herein are designed to be robust and self-validating, enabling researchers to generate reliable and reproducible data.

Introduction: The Therapeutic Potential of Benzenesulfonamide Derivatives

The benzenesulfonamide scaffold is a key pharmacophore present in a multitude of clinically approved drugs.[1] In the realm of oncology, these derivatives have demonstrated significant potential by targeting various hallmarks of cancer.[3][4] Mechanisms of action for this class of compounds are diverse and include the inhibition of enzymes crucial for tumor progression, such as carbonic anhydrases, and disruption of the cytoskeletal machinery through tubulin polymerization inhibition.[1][3] A common outcome of these targeted interventions is the induction of programmed cell death, or apoptosis, in cancer cells.[5]

Given the established anticancer potential of the benzenesulfonamide class, this compound warrants thorough in vitro investigation. This guide outlines a two-pronged initial screening approach:

  • Assessment of Cytotoxicity: To determine the compound's ability to reduce cancer cell viability.

  • Quantification of Apoptosis Induction: To investigate if the observed cytotoxicity is mediated through the activation of the apoptotic cascade.

This document will provide detailed, step-by-step protocols for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay and the Caspase-Glo® 3/7 assay for measuring executioner caspase activity, a key indicator of apoptosis.[6]

Proposed Mechanism of Action and Investigational Rationale

While the specific molecular targets of this compound are yet to be fully elucidated, based on the activities of related compounds, we can hypothesize its potential mechanisms. Many benzenesulfonamide derivatives exert their anticancer effects by inducing cell cycle arrest and apoptosis.[5] The induction of apoptosis is a highly regulated process involving a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases, upon activation, cleave and activate executioner caspases, such as caspase-3 and caspase-7, which in turn cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7][8]

The experimental workflow detailed in this guide is designed to first establish the cytotoxic potential of this compound and then to probe the involvement of the caspase-dependent apoptotic pathway.

Signaling Pathway: Hypothesized Induction of Apoptosis

apoptosis_pathway compound 4-bromo-N-cyclohexyl- benzenesulfonamide target Putative Cellular Target(s) (e.g., Tubulin, Carbonic Anhydrase) compound->target Inhibition/Modulation stress Cellular Stress target->stress pathway Intrinsic/Extrinsic Apoptotic Pathway stress->pathway caspase9 Caspase-9 (Initiator) pathway->caspase9 caspase8 Caspase-8 (Initiator) pathway->caspase8 caspase37 Caspase-3/7 (Executioner) caspase9->caspase37 Activation caspase8->caspase37 Activation apoptosis Apoptosis caspase37->apoptosis Execution experimental_workflow start Start: Compound This compound prep Stock Solution Preparation (in DMSO) start->prep mtt MTT Cell Viability Assay prep->mtt caspase Caspase-Glo® 3/7 Assay prep->caspase culture Cell Culture (e.g., A549, MCF-7) culture->mtt culture->caspase data_mtt Data Analysis: IC50 Determination mtt->data_mtt data_mtt->caspase If cytotoxic end Conclusion: Bioactivity Profile data_mtt->end data_caspase Data Analysis: Quantify Apoptosis caspase->data_caspase data_caspase->end

Caption: Recommended experimental workflow for in vitro evaluation.

Materials and Reagents

General:

  • This compound (user-supplied)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Sterile, flat-bottom 96-well plates (clear for MTT, white-walled for Caspase-Glo®)

  • CO2 incubator (37°C, 5% CO2, humidified)

  • Microplate reader with absorbance and luminescence detection capabilities

For MTT Assay:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) * Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) [9] For Caspase-Glo® 3/7 Assay:

  • Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar) [6]

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. [10]Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. [9][11] Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed cells in a clear 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO or other suitable solubilization buffer to each well to dissolve the formazan crystals. [9] * Gently pipette to ensure complete solubilization or place the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. [6][8]The assay reagent contains a proluminescent caspase-3/7 substrate (DEVD), which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal proportional to caspase activity. [6][12] Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.

    • A typical treatment duration for apoptosis induction is 24 hours.

  • Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. [8]Equilibrate the buffer and lyophilized substrate to room temperature before reconstitution.

  • Assay Procedure ("Add-Mix-Measure"):

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by placing the plate on an orbital shaker at a low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a microplate reader.

Data Analysis and Interpretation

MTT Assay Data:

  • Background Subtraction: Subtract the average absorbance of the blank control wells from all other wells.

  • Calculate Percentage Viability:

    • Percentage Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • IC50 Determination:

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%. [13]

      Parameter Description
      IC50 The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. [13]

      | Dose-Response Curve | A graphical representation of the relationship between the dose of a drug and the magnitude of the effect it produces. |

Caspase-Glo® 3/7 Assay Data:

  • Background Subtraction: Subtract the average luminescence of the blank control wells from all other wells.

  • Calculate Fold Change in Caspase Activity:

    • Fold Change = (Luminescence of treated cells / Luminescence of vehicle control cells)

  • Interpretation: A significant increase in the fold change of caspase-3/7 activity in treated cells compared to the vehicle control indicates the induction of apoptosis.

ParameterDescription
Luminescence (RLU) Relative Light Units, the raw output from the luminometer.
Fold Change A measure describing how much a quantity changes going from an initial to a final value.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following controls should be included in each experiment:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This control is essential to ensure that the solvent itself does not have a significant effect on cell viability or apoptosis.

  • Positive Control (for Caspase Assay): A known inducer of apoptosis (e.g., staurosporine) should be used to confirm that the assay system is working correctly.

  • Blank Control: Wells containing only culture medium (and assay reagents) to determine the background signal.

By incorporating these controls, the experimental system becomes self-validating, providing confidence in the observed effects of this compound.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically assessing its impact on cancer cell viability and its ability to induce apoptosis, researchers can gain valuable insights into its potential as a novel anticancer agent. Positive results from these assays would justify further investigation into its specific molecular targets and its efficacy in more complex preclinical models.

References

  • PubMed. (2018). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents.
  • PubMed Central. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review.
  • MDPI. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures.
  • protocols.io. (2025). Caspase 3/7 Activity.
  • Bentham Science Publishers. (2023). Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Elabscience. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit.
  • Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors.
  • protocols.io. (2024). In vitro kinase assay.
  • PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.
  • PubMed Central. (2010). This compound.
  • PubMed. (2010). 4-Bromo-N-cyclo-hexyl-benzene-sulfonamide.
  • PubChem. (n.d.). This compound.
  • PubMed. (2004). G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells.
  • PubChem. (n.d.). 4-bromo-N-(cyclohexylcarbamothioyl)benzenesulfonamide.
  • ResearchGate. (2010). (PDF) this compound.
  • MDPI. (2023). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells.

Sources

Application Notes & Protocols: Experimental Setups for Reactions Involving 4-bromo-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of 4-bromo-N-cyclohexylbenzenesulfonamide in Synthetic Chemistry

This compound is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its structure incorporates three key features:

  • An aryl bromide , which acts as a robust handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2]

  • A sulfonamide moiety , a well-established pharmacophore found in numerous therapeutic agents, known for its ability to act as a transition-state mimetic and engage in crucial hydrogen bonding interactions with biological targets.[3][4][5]

  • A cyclohexyl group , which imparts significant lipophilicity, influencing the solubility, cell permeability, and pharmacokinetic properties of its derivatives.

This guide provides field-proven, detailed protocols for the synthesis of this compound and its subsequent application in two of the most powerful transformations in contemporary chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound is a straightforward yet critical first step. It proceeds via a nucleophilic attack of cyclohexylamine on 4-bromobenzenesulfonyl chloride. The choice of a biphasic water-based system and an inorganic base like sodium carbonate is deliberate; it provides a cost-effective, scalable, and easily purified route to the desired product, avoiding the need for anhydrous organic solvents.

Synthesis Workflow

reagent1 4-bromobenzenesulfonyl chloride mix Reaction Mixture (Stirring at RT) reagent1->mix reagent2 Cyclohexylamine reagent2->mix solvent Distilled Water solvent->mix base 3% Na₂CO₃ (aq) base->mix Maintain pH 8 tlc Monitor by TLC mix->tlc Reaction Progress workup Filter Precipitate tlc->workup Upon Completion purify Recrystallize (Ethyl Acetate) workup->purify product Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Materials & Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
4-bromobenzenesulfonyl chloride255.51500 mg1.961.0 eq
Cyclohexylamine99.17225 µL (194 mg)1.961.0 eq
Distilled Water18.0210 mL--
3% Sodium Carbonate Solution105.99 (anhydrous)As needed--
Ethyl Acetate (for recrystallization)88.11~15-20 mL--
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzenesulfonyl chloride (500 mg, 1.96 mmol) and distilled water (10 mL).

  • Amine Addition: While stirring vigorously at room temperature, add cyclohexylamine (225 µL, 1.96 mmol) dropwise to the suspension.[6][7]

  • pH Control: Immediately begin the dropwise addition of a 3% sodium carbonate solution to maintain the reaction mixture's pH at approximately 8. The formation of HCl as a byproduct will lower the pH; maintaining a basic environment ensures the cyclohexylamine remains a free nucleophile. A white precipitate will begin to form.[6][7]

  • Reaction Monitoring: Continue stirring at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the starting sulfonyl chloride, the amine, and the reaction mixture. The reaction is complete when the starting sulfonyl chloride spot has been fully consumed.

  • Workup: Once the reaction is complete, filter the white precipitate using a Büchner funnel. Wash the solid cake thoroughly with distilled water (3 x 10 mL) to remove any remaining salts.

  • Purification: Dry the crude product in a desiccator. For final purification, perform a recrystallization from hot ethyl acetate to yield colorless prisms.[7] The melting point of the pure compound is reported to be 375 K (102 °C).[7]

Application Protocol I: Suzuki-Miyaura C-C Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between the aryl bromide and an organoboron species.[2] This protocol details the coupling of the synthesized sulfonamide with 4-methoxyphenylboronic acid, a representative electron-rich coupling partner.

Catalytic Cycle and Workflow

The mechanism involves a palladium(0) catalyst undergoing oxidative addition into the C-Br bond, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the product and regenerate the catalyst.[2][8]

Suzuki_Miyaura_Workflow cluster_setup Inert Atmosphere Setup (Schlenk Flask) cluster_workup Aqueous Workup reagents Add: 1. Sulfonamide Substrate 2. Boronic Acid 3. Base (K₂CO₃) 4. Pd Catalyst solvent Add Degassed Solvents (Toluene/H₂O) reagents->solvent purge Purge with N₂/Ar (3x Vacuum/Backfill) solvent->purge heat Heat Reaction (e.g., 90 °C) purge->heat monitor Monitor by TLC / GC-MS heat->monitor extract Extract with Organic Solvent monitor->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Purify by Column Chromatography dry->purify product Final Biaryl Product purify->product Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd2_complex L₂Pd(II)(Ar)(Br) ox_add->pd2_complex Ar-Br amide_form Amide Formation pd2_complex->amide_form pd_amido L₂Pd(II)(Ar)(NR₂) amide_form->pd_amido - H-Base⁺Br⁻ red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 Product ArNR2 Ar-NR₂ red_elim->ArNR2 ArBr Ar-Br ArBr->ox_add HNR2 HNR₂ HNR2->amide_form Base Base Base->amide_form

Sources

The Versatile Scaffolding of 4-bromo-N-cyclohexylbenzenesulfonamide: Application Notes for the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel molecular entities are paramount. The sulfonamide functional group is a privileged scaffold, present in a wide array of therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor, as well as a stable, non-hydrolyzable mimic of a peptide bond. When incorporated into a bifunctional scaffold such as 4-bromo-N-cyclohexylbenzenesulfonamide, the synthetic utility is significantly amplified. This molecule offers two distinct points for chemical modification: the reactive carbon-bromine bond on the aromatic ring, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and the sulfonamide nitrogen, which can be further functionalized.

This comprehensive guide provides detailed application notes and protocols for leveraging this compound as a versatile building block for the synthesis of diverse and complex molecules. The protocols herein are presented with an emphasis on the underlying chemical principles, offering researchers the insights needed to adapt and optimize these methods for their specific synthetic targets.

Physicochemical Properties and Structural Data

A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference
Molecular Formula C₁₂H₁₆BrNO₂S[1]
Molecular Weight 318.23 g/mol [1]
Appearance Colorless prisms[2]
Melting Point 375 K (102 °C)[2]
Crystal Structure Monoclinic, P2/c[2]

The crystal structure reveals an L-shaped conformation, with the cyclohexyl group oriented nearly side-on to the benzene ring.[2] This steric profile should be considered when designing reactions involving the sulfonamide nitrogen.

Synthesis of this compound

The starting material can be readily synthesized in the laboratory, providing a cost-effective and scalable route for research and development.

Protocol 1: Synthesis from 4-bromobenzenesulfonyl chloride and Cyclohexylamine

This straightforward nucleophilic substitution reaction provides a high yield of the desired product.

Reaction Scheme:

Synthesis_of_this compound cluster_0 Reactants cluster_1 Product 4-bromobenzenesulfonyl_chloride 4-bromobenzenesulfonyl chloride reaction_center + 4-bromobenzenesulfonyl_chloride->reaction_center cyclohexylamine Cyclohexylamine cyclohexylamine->reaction_center product This compound reaction_center->product Na2CO3, H2O, rt Suzuki_Workflow start Start: 4-bromo-N-cyclohexyl- benzenesulfonamide & Arylboronic Acid reagents Add Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), and Solvent (e.g., Toluene/H₂O) start->reagents reaction Heat Reaction Mixture (e.g., 80-100 °C) reagents->reaction workup Aqueous Workup (Extraction with Organic Solvent) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: 4-aryl-N-cyclohexyl- benzenesulfonamide purification->product Buchwald_Hartwig_Workflow start Start: 4-bromo-N-cyclohexyl- benzenesulfonamide & Amine reagents Add Pd Precatalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), and Solvent (e.g., Toluene) start->reagents reaction Heat Reaction Mixture (e.g., 100-110 °C) reagents->reaction workup Aqueous Workup (Quench and Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: 4-(amino)-N-cyclohexyl- benzenesulfonamide purification->product

Sources

Quantitative Analysis of 4-bromo-N-cyclohexylbenzenesulfonamide: A Guide to Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Sulfonamide

4-bromo-N-cyclohexylbenzenesulfonamide is a halogenated aromatic sulfonamide with potential applications in pharmaceutical and chemical research. As with any compound intended for such uses, the development of robust, accurate, and reliable analytical methods for its quantification is a cornerstone of quality control, process development, and regulatory compliance. The inherent chemical properties of this molecule—namely the presence of a chromophoric benzene ring, a sulfonamide linkage, and a bulky, non-polar cyclohexyl group—dictate the suitability of various analytical techniques.

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of this compound. We will explore three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is presented with a self-validating framework, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure scientific integrity and trustworthiness.[1][2][3][4][5] The causality behind experimental choices is elucidated, providing researchers, scientists, and drug development professionals with the foundational knowledge to implement and adapt these methods for their specific needs.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular FormulaC₁₂H₁₆BrNO₂S[6]
Molecular Weight318.23 g/mol [6]
IUPAC NameThis compound[6]
AppearanceColorless prisms[7]
Melting Point375 K (102 °C)[7]

The presence of the brominated phenyl group provides a strong UV chromophore, making UV-based detection in HPLC a viable strategy. The molecular weight and potential for volatility after derivatization make GC-MS a suitable confirmatory and quantitative technique. The presence of unique protons on the cyclohexyl and aromatic rings allows for quantification by qNMR.

I. High-Performance Liquid Chromatography (HPLC) with UV Detection: A Robust Quantitative Workhorse

Reverse-phase HPLC (RP-HPLC) is the premier technique for the routine quantification of this compound due to its precision, accuracy, and high-throughput capabilities. The method leverages the compound's hydrophobicity, conferred by the cyclohexyl and bromophenyl groups, to achieve excellent retention and separation on a non-polar stationary phase.

Causality of Method Design
  • Stationary Phase: A C18 (octadecylsilyl) or Phenyl Hexyl column is selected to provide strong hydrophobic interactions with the analyte, ensuring good retention and separation from polar impurities.[6] The phenyl phase offers alternative selectivity through pi-pi interactions with the aromatic ring of the analyte.

  • Mobile Phase: A gradient elution of acetonitrile and water, with a small amount of formic acid, is employed. Acetonitrile is a strong organic modifier that elutes the analyte from the column. Formic acid is added to acidify the mobile phase, which suppresses the ionization of the sulfonamide proton, leading to sharper peaks and more reproducible retention times.

  • Detection: The bromophenyl group exhibits a strong UV absorbance. A detection wavelength within the range of 230-270 nm is chosen to maximize sensitivity.[6]

Experimental Protocol: RP-HPLC Method

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 or Phenyl Hexyl analytical column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • HPLC-grade acetonitrile, water, and formic acid.

  • This compound reference standard.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Diluent: Acetonitrile/water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 1-100 µg/mL to construct a calibration curve.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve in a known volume of diluent to achieve a final concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.[8]

3. Chromatographic Conditions:

ParameterCondition
ColumnC18 or Phenyl Hexyl (4.6 x 150 mm, 5 µm)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength254 nm
Gradient Program0-15 min: 50-90% B; 15-17 min: 90% B; 17-18 min: 90-50% B; 18-25 min: 50% B

4. Data Analysis:

  • Integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases (A: 0.1% FA in H₂O, B: 0.1% FA in ACN) Inject Inject 10 µL onto C18 or Phenyl Hexyl Column MobilePhase->Inject Standards Prepare Standard Solutions (1-100 µg/mL) Standards->Inject Sample Prepare Sample Solution (Filter with 0.45 µm filter) Sample->Inject Separate Gradient Elution (1.0 mL/min) Inject->Separate Detect UV Detection (254 nm) Separate->Detect CalCurve Construct Calibration Curve (Peak Area vs. Concentration) Detect->CalCurve Quantify Quantify Analyte in Sample CalCurve->Quantify GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing DrySample Evaporate Sample/Standard to Dryness AddReagents Add Toluene/Methanol and TMS-Diazomethane DrySample->AddReagents React React at RT for 30 min AddReagents->React Reconstitute Evaporate and Reconstitute in Ethyl Acetate React->Reconstitute Inject Inject 1 µL into GC Reconstitute->Inject Separate Temperature Programmed Separation on DB-5ms Inject->Separate Detect MS Detection (EI) Full Scan or SIM Mode Separate->Detect Identify Identify Peak by RT and Mass Spectrum Detect->Identify Quantify Quantify using SIM and Calibration Curve Identify->Quantify qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation Weigh Accurately weigh analyte and internal standard Dissolve Dissolve in known volume of deuterated solvent Weigh->Dissolve Transfer Transfer to NMR tube Dissolve->Transfer Acquire Acquire ¹H NMR spectrum with long relaxation delay (D1) Transfer->Acquire Process Process FID (FT, Phase, Baseline) Acquire->Process Integrate Integrate selected signals (analyte and standard) Process->Integrate Calculate Calculate purity using the qNMR formula Integrate->Calculate

Sources

Application Note: A Robust, Validated Reversed-Phase HPLC Method for the Quantification of 4-bromo-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes the systematic development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-bromo-N-cyclohexylbenzenesulfonamide. The strategy emphasizes a logical, stepwise approach, beginning with an evaluation of the analyte's physicochemical properties to establish a sound starting point. Method development involved the selection of an appropriate stationary phase, optimization of the mobile phase composition, and determination of the optimal detection wavelength. The final optimized method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, providing excellent peak symmetry and resolution within a short run time. The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision. This robust protocol is suitable for routine quality control and quantitative analysis in research and drug development settings.

Introduction

This compound is a synthetic organic compound featuring a sulfonamide functional group, a structure prevalent in many pharmacologically active molecules. The accurate and reliable quantification of such compounds is critical for process monitoring, impurity profiling, and quality control in pharmaceutical development. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.

This guide provides a comprehensive walkthrough of the HPLC method development process for this compound. It is designed for researchers and scientists, offering not just a final protocol, but also the scientific rationale behind each decision in the development workflow. By following this detailed approach, users can adapt the principles to develop robust methods for other similar molecules.

Analyte Properties & Initial Chromatographic Considerations

A successful method development strategy begins with understanding the analyte's physicochemical properties. These properties dictate the initial choice of chromatographic mode, stationary phase, and mobile phase.

Table 1: Physicochemical Properties of this compound

Property Value Source
Structure Chemical structure of this compound PubChem[1]
Molecular Formula C₁₂H₁₆BrNO₂S PubChem[1]
Molecular Weight 318.23 g/mol PubChem[1]

| XLogP3 | 3.4 | PubChem[1] |

The key takeaways from these properties are:

  • Hydrophobicity: The calculated LogP (XLogP3) of 3.4 indicates that the molecule is significantly non-polar (hydrophobic).[1] This makes Reversed-Phase HPLC (RP-HPLC) , which separates analytes based on hydrophobicity, the ideal chromatographic mode.[2]

  • Stationary Phase: For a hydrophobic molecule like this, a C18 (octadecylsilane) column is the most common and logical starting point, as it provides strong hydrophobic retention.[2]

  • UV Absorbance: The presence of the brominated benzene ring provides a strong chromophore, making UV detection a suitable and sensitive choice.

Experimental

Reagents and Materials
  • This compound: Reference Standard (>98% purity)

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: Deionized (DI) water, filtered and purified to 18.2 MΩ·cm (e.g., from a Milli-Q® system)

  • Methanol (MeOH): HPLC grade or higher (for screening)

Chromatographic System
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Data Acquisition: Agilent OpenLab CDS software or equivalent.

Standard and Sample Preparation
  • Diluent Preparation: A mixture of Acetonitrile/Water (50:50, v/v) was chosen as the diluent to ensure analyte solubility.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with the diluent and mix thoroughly.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask. Dilute to volume with the diluent and mix thoroughly. This solution is used for method development and validation experiments.

Method Development Strategy

A systematic approach ensures that the final method is robust and fit for purpose. The workflow involves a logical progression from initial screening to final optimization and validation.

Rationale and Workflow

The goal is to achieve a sharp, symmetrical peak with a reasonable retention time (typically 3-10 minutes) and resolution from any potential impurities or degradants.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Setup cluster_screen Phase 2: Screening & Optimization cluster_final Phase 3: Finalization A Analyte Characterization (LogP, Structure) B Select RP-HPLC Mode & UV Detection A->B C Column Selection (Start with C18) B->C D Wavelength Scan (λmax) C->D E Initial Gradient Run (e.g., 5-95% ACN) D->E F Identify Elution %ACN E->F G Optimize Mobile Phase (Isocratic %ACN) F->G H Fine-tune Flow Rate & Column Temperature G->H I Final Optimized Method H->I J System Suitability Test I->J K Method Validation (ICH Q2) J->K

Figure 1: Systematic workflow for HPLC method development.

Column Selection

Based on the analyte's high hydrophobicity, a Phenomenex Kinetex® C18 column (150 x 4.6 mm, 5 µm) was selected as the primary column. C18 phases provide excellent retention for non-polar compounds.[2] An alternative column with a different selectivity, such as a Phenyl-Hexyl phase, could be explored if peak shape or resolution issues arise, as it offers pi-pi interactions with the aromatic ring.[3][4]

Wavelength Selection

The working standard solution (100 µg/mL) was scanned using the DAD from 200 to 400 nm. The UV spectrum showed a maximum absorbance (λmax) at approximately 265 nm . This wavelength was chosen for analysis to ensure maximum sensitivity. This approach is a standard first step in HPLC method development.[5]

Mobile Phase Screening & Optimization
  • Initial Gradient Run: A broad gradient from 10% to 90% Acetonitrile over 20 minutes was run to determine the approximate organic solvent concentration required for elution. The compound eluted at approximately 12 minutes, corresponding to a mobile phase composition of roughly 65% Acetonitrile.

  • Isocratic Condition Development: Based on the gradient run, several isocratic mobile phase compositions were tested to optimize the retention time and peak shape.

    • ACN:Water (70:30): Resulted in a sharp peak at ~4.5 minutes.

    • ACN:Water (65:25): Resulted in a sharp peak at ~6.2 minutes.

    • ACN:Water (60:40): Resulted in a broader peak with a retention time > 9 minutes.

    The 70:30 (v/v) ACN:Water mixture provided the best balance of a short run time and a sharp, symmetrical peak. The use of a simple ACN/Water mobile phase is advantageous due to its low cost and simplicity.[6]

  • Flow Rate and Temperature: The flow rate was set to 1.0 mL/min , a standard for 4.6 mm ID columns. The column temperature was maintained at 30 °C to ensure consistent retention times and improve peak efficiency.

Final Optimized Method

The systematic optimization process led to the following final method conditions.

Table 2: Final Optimized Chromatographic Conditions

Parameter Condition
Column Phenomenex Kinetex® C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 265 nm
Run Time 10 minutes

| Expected Retention Time | ~4.5 minutes |

Method Validation Protocol

The optimized method was validated according to the ICH Q2(R2) guideline to demonstrate its suitability for the intended purpose.[7]

System Suitability

Purpose: To ensure the chromatographic system is performing adequately before sample analysis. Protocol:

  • Inject the working standard solution (100 µg/mL) five times consecutively.

  • Calculate the mean and relative standard deviation (%RSD) for retention time, peak area, tailing factor, and theoretical plates. Acceptance Criteria:

  • %RSD of Peak Area: ≤ 2.0%

  • %RSD of Retention Time: ≤ 1.0%

  • Tailing Factor (Asymmetry): ≤ 2.0

  • Theoretical Plates: ≥ 2000

Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or excipients. Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.

  • Inject the working standard solution.

  • If available, inject a sample of a placebo or forced degradation sample to confirm no co-elution. Acceptance Criteria: The blank injection should show no significant peaks at the retention time of this compound.

Linearity

Purpose: To demonstrate a direct proportional relationship between analyte concentration and detector response over a defined range. Protocol:

  • Prepare a series of calibration standards from the stock solution at five concentration levels, typically ranging from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

Accuracy (% Recovery)

Purpose: To determine the closeness of the test results to the true value. Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of analyte into a placebo mixture. If a placebo is unavailable, accuracy can be determined by dilution from a separate, validated stock solution.

  • Analyze the samples using the developed method.

  • Calculate the percentage recovery. Acceptance Criteria:

  • Mean Recovery: 98.0% to 102.0% at each concentration level.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate preparations of the working standard (100 µg/mL) on the same day, by the same analyst.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Calculate the %RSD for the results. Acceptance Criteria:

  • %RSD: ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Purpose: To determine the lowest concentration of analyte that can be reliably detected and quantified. Protocol:

  • Calculate based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve. Acceptance Criteria: The LOQ should be verified by analyzing a standard at the calculated concentration and demonstrating acceptable accuracy and precision.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the quantification of this compound has been successfully developed and validated. The method employs a standard C18 column and a mobile phase of acetonitrile and water, making it cost-effective and easy to implement in any analytical laboratory. The validation results confirm that the method is specific, linear, accurate, and precise, meeting the stringent requirements of the ICH guidelines.[8] This application note serves as a robust template for the routine analysis of this compound and as a guide for developing methods for structurally similar molecules.

References

  • A. Tsakali, A. K. Tasi, K. A. Kasi, A. M. T. T. T., & P. M. (2014). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Food and Nutrition Research.
  • Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (2021). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Veterinary and Animal Science.
  • Phenomenex Inc. (2017). Selecting the Right Column for Your Reversed Phase Method. Phenomenex Blog.
  • Patel, H., Patel, P., Patel, M., & Prajapati, S. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 789094, this compound.
  • Khan, I. U., Sharif, S., John, P., Anwar, F., & Tiekink, E. R. T. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online.
  • Karas, P., Błaszkiewicz, P., Śliwińska, A., & Skowron, K. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules.
  • Błaszkiewicz, P., Śliwińska, A., Skowron, K., & Wolna-Maruwka, A. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules.
  • National Center for Biotechnology Information (n.d.). 4-bromo-N-cyclohexyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide. PubChem.
  • John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online.
  • Phenomenex Inc. (2018). Reversed Phase Selectivity. Phenomenex.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences.
  • Phenomenex Inc. (n.d.). Reversed Phase HPLC Columns. Phenomenex.
  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • National Center for Biotechnology Information (n.d.). 4-bromo-N-cyclohexylbenzamide. PubChem.
  • LCGC International. (2012). Column Selection for Reversed-Phase HPLC. LCGC International.
  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. gmp-compliance.org.

Sources

Application Note: A Scalable Protocol for the Synthesis of 4-bromo-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive and scalable protocol for the synthesis of 4-bromo-N-cyclohexylbenzenesulfonamide, a key intermediate in pharmaceutical research and development. The synthesis is based on the robust and widely applicable reaction of 4-bromobenzenesulfonyl chloride with cyclohexylamine. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step methodology that emphasizes safety, scalability, and high-purity outcomes. We delve into the rationale behind procedural choices, from reagent selection to purification strategies, ensuring the protocol is not just a series of steps but a self-validating system. The document includes detailed safety protocols, in-process controls, and comprehensive analytical characterization methods for the final product.

Introduction and Scientific Background

Sulfonamides represent a cornerstone functional group in medicinal chemistry, found in a wide array of therapeutic agents. The synthesis of N-substituted sulfonamides is a fundamental transformation, typically achieved by the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] this compound (C₁₂H₁₆BrNO₂S) serves as a valuable building block, incorporating both a reactive bromine handle for further functionalization (e.g., via cross-coupling reactions) and a lipophilic cyclohexyl group.[3]

The protocol detailed herein is optimized for large-scale laboratory synthesis (gram to kilogram scale), focusing on process efficiency, yield, and purity. We employ the direct coupling of 4-bromobenzenesulfonyl chloride with cyclohexylamine in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme and Mechanism

The core of this synthesis is the nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic sulfur center, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride leaving group, facilitated by a base, yields the stable sulfonamide product.

Reaction_Scheme cluster_reactants Reactants cluster_products Products R1 4-Bromobenzenesulfonyl Chloride R2 Cyclohexylamine P 4-Bromo-N-cyclohexyl- benzenesulfonamide R1->P + Byproduct Triethylammonium Chloride Base Triethylamine (Base) R2->P + Base->P + Base->P DCM, 0°C to RT

Caption: Reaction scheme for the synthesis of this compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt.Purity
4-Bromobenzenesulfonyl chloride98-58-8255.52 g/mol ≥98%
Cyclohexylamine108-91-899.17 g/mol ≥99%
Triethylamine (Et₃N)121-44-8101.19 g/mol ≥99.5%, dry
Dichloromethane (DCM)75-09-284.93 g/mol Anhydrous, ≥99.8%
1 M Hydrochloric Acid (HCl)7647-01-0-Aqueous
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8-Aqueous
Saturated Sodium Chloride (Brine)7647-14-5-Aqueous
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol Granular
Ethyl Acetate141-78-688.11 g/mol Reagent Grade
Heptane142-82-5100.21 g/mol Reagent Grade
Equipment
  • Three-neck round-bottom flask or jacketed reactor appropriately sized for the intended scale

  • Mechanical overhead stirrer

  • Thermometer or thermocouple probe

  • Pressure-equalizing dropping funnel

  • Condenser and nitrogen/argon inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Vacuum oven

Safety and Handling Protocols

Safe laboratory practice is paramount. The primary reactants are hazardous and must be handled with appropriate engineering controls and personal protective equipment (PPE).

CompoundKey HazardsRecommended PPE
4-Bromobenzenesulfonyl chloride Corrosive. Causes severe skin burns and eye damage. Moisture sensitive.[4]Chemical splash goggles, face shield, nitrile or neoprene gloves, chemically resistant lab coat. Handle in a fume hood.
Cyclohexylamine Flammable liquid. Corrosive. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage.[5]Chemical splash goggles, face shield, appropriate gloves, lab coat. Handle in a well-ventilated fume hood.
Triethylamine Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.Chemical splash goggles, face shield, appropriate gloves, lab coat. Handle in a fume hood away from ignition sources.
Dichloromethane (DCM) Suspected carcinogen. Causes skin and serious eye irritation. May cause drowsiness or dizziness.Chemical splash goggles, appropriate gloves (use appropriate glove type for chlorinated solvents), lab coat. Handle in a fume hood.

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][7]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6][7]

  • Inhalation: Move the person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[6][7]

Detailed Synthesis Protocol

This protocol is based on a 1.0 molar equivalent of 4-bromobenzenesulfonyl chloride.

Step 1: Reactor Setup and Reagent Preparation
  • Set up a dry three-neck flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas.

  • To the flask, add 4-bromobenzenesulfonyl chloride (1.0 eq.).

  • Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M (e.g., 2 L of DCM per mole of sulfonyl chloride).

  • Stir the mixture until the solid is fully dissolved.

  • Cool the solution to 0-5 °C using an ice-water bath.

Step 2: Reaction Execution
  • In a separate flask, prepare a solution of cyclohexylamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (approx. 0.5 L per mole of sulfonyl chloride).

  • Transfer this amine solution to a pressure-equalizing dropping funnel and place it on the reaction flask.

  • Add the amine solution dropwise to the cold, stirred solution of sulfonyl chloride over 60-90 minutes.

    • Causality Note: A slow, controlled addition is critical to manage the reaction exotherm. A rapid temperature increase can lead to side reactions and reduced purity. Maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for an additional 2-4 hours at room temperature.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the starting sulfonyl chloride spot is no longer visible.

Step 3: Aqueous Work-up and Isolation
  • Cool the reaction mixture again to 10-15 °C.

  • Slowly quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess cyclohexylamine and triethylamine).

    • Saturated NaHCO₃ solution (to neutralize any remaining acid).

    • Saturated Brine (to reduce the solubility of organic material in the aqueous phase).

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of DCM.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Step 4: Purification by Recrystallization
  • Transfer the crude solid to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Slowly add heptane while the solution is still warm until it becomes slightly turbid.

    • Rationale: Ethyl acetate is a good solvent for the product, while heptane is a poor solvent (anti-solvent). This solvent/anti-solvent combination allows for the controlled precipitation of the pure product upon cooling, leaving impurities behind in the mother liquor.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold heptane.

Step 5: Drying
  • Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved. The final product should be a white to off-white crystalline solid.

Experimental Workflow Diagram

Workflow A 1. Reactor Setup (Inert Atmosphere) B 2. Dissolve Sulfonyl Chloride in DCM, Cool to 0°C A->B C 3. Dropwise Addition of Cyclohexylamine/Et3N Solution B->C D 4. Warm to RT & Stir (TLC Monitoring) C->D E 5. Aqueous Work-up (HCl, NaHCO3, Brine) D->E F 6. Dry Organic Layer (MgSO4) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Recrystallization (Ethyl Acetate/Heptane) G->H I 9. Filtration and Washing H->I J 10. Vacuum Drying I->J K 11. Final Product QC (NMR, MP, HPLC) J->K

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by standard analytical methods.

PropertyExpected Result
Appearance White to off-white crystalline solid
Molecular Formula C₁₂H₁₆BrNO₂S
Molecular Weight 318.24 g/mol [8]
Melting Point 101-103 °C (Lit. 102 °C or 375 K)[8]
Purity (HPLC) ≥98%
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): Expected signals include aromatic protons in the 7.6-7.8 ppm region (two doublets), a signal for the N-H proton, a multiplet for the cyclohexyl C-H attached to the nitrogen, and a series of broad multiplets for the remaining cyclohexyl methylene protons.

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): Expected signals include aromatic carbons (~128-140 ppm), the ipso-carbon attached to bromine, the cyclohexyl methine carbon (~55-60 ppm), and several signals for the cyclohexyl methylene carbons (~24-34 ppm).

  • FTIR (ATR) ν (cm⁻¹): Characteristic peaks should be observed for N-H stretching (~3250-3300 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), and strong asymmetric and symmetric SO₂ stretching (~1330 cm⁻¹ and ~1160 cm⁻¹).

Discussion and Scalability

The described protocol is robust and highly scalable. However, when transitioning to a larger scale, several factors require careful consideration:

  • Thermal Management: The reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with an external cooling circulator is essential to maintain strict temperature control during the addition phase.

  • Mixing: Efficient agitation is crucial to ensure homogeneity and prevent localized "hot spots." A mechanical overhead stirrer with appropriate impeller design (e.g., anchor or pitched-blade turbine) is necessary.

  • Reagent Transfer: Handling large volumes of corrosive and flammable liquids requires appropriate transfer equipment, such as pumps or pressure transfers, under an inert atmosphere.

  • Purification: While recrystallization is suitable for large quantities, optimizing the solvent volume is key to maximizing yield without compromising purity. Seeding the solution with a small crystal of pure product can facilitate controlled crystallization.

  • Filtration and Drying: Large-scale filtrations can be time-consuming. A filter-dryer (Nutsche filter) can streamline the process by combining filtration, washing, and drying in a single contained unit.

Conclusion

This application note presents a validated and detailed protocol for the large-scale synthesis of this compound. By following the outlined steps for reaction execution, work-up, and purification, researchers can reliably produce high-purity material. The emphasis on safety, process control, and the rationale behind key procedural choices provides a comprehensive guide for scaling this important chemical transformation in a laboratory or pilot plant setting.

References

  • Al-Masoudi, N. A., et al. (2022). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC - NIH.
  • Chemtron Supply Corporation. (2015). Cyclohexylamine Safety Data Sheet.
  • Broussard, J. A., et al. (2014). Preparation of sulfonamides from N-silylamines. PMC - NIH.
  • Tafuri, M. (1974). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the AOAC.
  • John, P., et al. (2010). This compound. Acta Crystallographica Section E.
  • Al-Juboori, A. M. J. (2018). Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Tanwar, A. S., et al. (2018). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. PMC - NIH.
  • Płotka-Wasylka, J., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI.
  • John, P., et al. (2010). This compound. PMC - PubMed Central.
  • John, P., et al. (2010). This compound. ResearchGate.
  • ResearchGate. (n.d.). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-bromo-N-cyclohexylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this sulfonylation reaction. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. We will delve into common challenges, from low yields to purification hurdles, providing actionable solutions grounded in established chemical literature.

Reaction Overview: The Fundamentals of Sulfonamide Bond Formation

The synthesis of this compound is a classic example of nucleophilic acyl substitution, specifically the reaction between an amine and a sulfonyl chloride.[1][2][3] In this reaction, the nucleophilic nitrogen of cyclohexylamine attacks the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the cyclohexylamine starting material, which would render it non-nucleophilic and halt the reaction.[4]

Reaction Scheme

The overall transformation is as follows:

4-bromobenzenesulfonyl chloride + cyclohexylamine → this compound + HCl
Reaction Mechanism Diagram

The mechanism involves a nucleophilic attack followed by the elimination of a chloride ion. A base is essential to drive the reaction to completion.

Caption: Mechanism of Sulfonamide Synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield consistently low?

Low yields are often traced back to a few critical factors. The primary culprit is often the quality of the 4-bromobenzenesulfonyl chloride, which is highly sensitive to moisture and can hydrolyze into the unreactive 4-bromobenzenesulfonic acid.[4][5][6] Other common issues include using an inappropriate base or solvent, incorrect stoichiometry, or side reactions consuming your starting materials.[6]

Q2: What is the ideal solvent and base for this synthesis?

Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred as they effectively dissolve the reactants without participating in the reaction.[5] The base is crucial for neutralizing the HCl byproduct.[4] A non-nucleophilic organic base such as pyridine or triethylamine is a standard choice, as it will not compete with the cyclohexylamine nucleophile.[6][7]

Q3: How can I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting materials (4-bromobenzenesulfonyl chloride and cyclohexylamine). The reaction is complete when the spot corresponding to the limiting reactant (usually the sulfonyl chloride) has disappeared and a new, more polar spot for the sulfonamide product is prominent.

Q4: What are the most common impurities and how can they be avoided?

The main impurities are typically unreacted starting materials and byproducts from hydrolysis or side reactions.

  • 4-bromobenzenesulfonic acid: Results from the hydrolysis of the sulfonyl chloride.[5][7] Avoid this by using anhydrous solvents and fresh reagents under an inert atmosphere.[5][6]

  • Unreacted cyclohexylamine/base: These are basic impurities. They can be removed during the workup with a dilute acid wash (e.g., 1M HCl).[7]

  • Bis-sulfonated amine: While less common with a bulky amine like cyclohexylamine, it's a possibility with primary amines if excess sulfonyl chloride is used.[5] This can be minimized by the slow, controlled addition of the sulfonyl chloride to the amine solution.[5]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Formation

Possible Cause 1: Degraded 4-Bromobenzenesulfonyl Chloride

  • Explanation: Sulfonyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, converting them to unreactive sulfonic acids.[4][5] Using a reagent that has been improperly stored or is old is a frequent cause of reaction failure.

  • Solution:

    • Always use a fresh bottle of 4-bromobenzenesulfonyl chloride or one that has been stored properly under an inert atmosphere.[5]

    • Ensure all glassware is oven or flame-dried before use.[8]

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[6]

Possible Cause 2: Incorrect Base or Stoichiometry

  • Explanation: An inadequate amount of base will result in the protonation of the cyclohexylamine, stopping the reaction. The wrong type of base can interfere with the desired reaction. Stoichiometry must be carefully controlled.

  • Solution:

    • Use a non-nucleophilic base like pyridine or triethylamine.[6]

    • Typically, 1.0 equivalent of the sulfonyl chloride is reacted with a slight excess of the amine (1.1-1.2 equivalents) and 1.5-2.0 equivalents of the base.[4][6] The excess amine helps ensure the complete consumption of the more valuable sulfonyl chloride.

Possible Cause 3: Inappropriate Reaction Conditions

  • Explanation: While many sulfonylation reactions proceed well at room temperature, less nucleophilic or sterically hindered amines may require more forcing conditions.

  • Solution:

    • Monitor the reaction by TLC. If it stalls, consider gently heating the reaction mixture (e.g., to 40 °C).[4]

    • Ensure efficient stirring to maintain a homogenous mixture.[9]

    • Allow sufficient reaction time, which can range from 2 to 12 hours.[6]

Problem 2: Product is Impure or Contaminated with Side-Products

Possible Cause 1: Unreacted Acidic or Basic Reagents

  • Explanation: After the reaction is complete, the crude product will be mixed with the excess base and the hydrolyzed sulfonyl chloride (sulfonic acid). These must be removed to obtain a pure product.

  • Solution: A standard aqueous workup is highly effective.

    • Dilute the reaction mixture with an organic solvent like DCM or ethyl acetate.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the base and excess cyclohexylamine.[7]

    • Follow with a wash using a weak base (e.g., saturated sodium bicarbonate solution) to remove the acidic 4-bromobenzenesulfonic acid.[7]

    • Finally, wash with brine to remove residual water before drying the organic layer.

Problem 3: Difficulties in Product Isolation & Purification

Possible Cause 1: Product "Oils Out" During Recrystallization

  • Explanation: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of forming crystals.[10] This often happens when the solution cools too quickly, the product is highly impure, or the boiling point of the solvent is higher than the melting point of the solute.[10]

  • Solution:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to ensure the solution is not overly saturated.[10]

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If the problem persists, consider a different solvent system. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[10][11]

Possible Cause 2: No Crystals Form Upon Cooling

  • Explanation: This is typically due to either using an excessive amount of solvent, meaning the solution is not saturated enough to crystallize, or the solution is supersaturated and requires initiation.[10]

  • Solution:

    • Induce Crystallization: Scratch the inside of the flask just below the surface of the liquid with a glass rod or add a tiny "seed" crystal of the pure product.[10][12]

    • Reduce Solvent Volume: If the solution is too dilute, gently evaporate some of the solvent and attempt to cool again.

    • Lower Temperature: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[10]

Possible Cause 3: Low Recovery After Recrystallization

  • Explanation: The most common reason for low recovery is using too much solvent to dissolve the crude product; a significant amount of your compound will remain dissolved in the mother liquor.[10]

  • Solution:

    • During the dissolution step, add the hot solvent in small portions until the solid just dissolves. Avoid adding a large excess.

    • Ensure the solution is thoroughly cooled (e.g., in an ice bath for 15-30 minutes) before filtration to minimize the product's solubility in the solvent.[10]

Data-Driven Optimization

The choice of reaction parameters can significantly impact yield. Below is a summary of how base and solvent selection can influence the outcome of a typical sulfonylation reaction.

EntryBase (Equivalents)SolventTime (h)Yield (%)
1Pyridine (2)DCM1295
2Triethylamine (2)DCM1292
3DIPEA (2)DCM2485
4Pyridine (2)Acetonitrile1288
Data adapted from a representative N-benzylation reaction, illustrating general trends applicable to sulfonamide synthesis.[7]

As shown, pyridine and triethylamine in DCM are highly effective, often leading to high yields in a reasonable timeframe.

Optimized Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound
  • Setup: To a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, add cyclohexylamine (1.1 eq) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM to the stirred amine solution over 15-20 minutes.

  • Addition of Base: Add anhydrous pyridine or triethylamine (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC until the 4-bromobenzenesulfonyl chloride is consumed.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[6][7]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Diagram: General Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield Start Low or No Yield Observed CheckReagents Check Reagent Quality (Sulfonyl Chloride) Start->CheckReagents Anhydrous Ensure Anhydrous Conditions (Dry Glassware/Solvents) CheckReagents->Anhydrous Reagent OK? Stoichiometry Verify Stoichiometry (Amine: 1.1 eq, Base: 1.5 eq) Anhydrous->Stoichiometry Conditions Dry? Conditions Optimize Reaction Conditions Stoichiometry->Conditions Ratios Correct? Monitor Monitor by TLC Conditions->Monitor IncreaseTime Increase Reaction Time Monitor->IncreaseTime Reaction Stalled? Success Improved Yield Monitor->Success Reaction Complete IncreaseTime->Monitor IncreaseTemp Gently Increase Temperature (e.g., to 40 °C) IncreaseTime->IncreaseTemp Still Stalled? IncreaseTemp->Monitor

Sources

Technical Support Center: Purification of 4-bromo-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering purification challenges with 4-bromo-N-cyclohexylbenzenesulfonamide. It is designed to offer practical, field-proven insights and solutions to common issues encountered during the synthesis and purification of this compound.

Understanding the Chemistry: Synthesis and Common Impurities

The synthesis of this compound typically involves the reaction of 4-bromobenzenesulfonyl chloride with cyclohexylamine.[1][2] While the reaction is generally straightforward, several potential impurities can arise, complicating the purification process.

  • Unreacted Starting Materials: Residual 4-bromobenzenesulfonyl chloride and cyclohexylamine are common impurities.

  • Hydrolysis Product: The primary side-reaction is the hydrolysis of 4-bromobenzenesulfonyl chloride to 4-bromobenzenesulfonic acid, especially if moisture is present in the reaction setup.[3][4]

  • Di-sulfonylation Byproduct: Although less common with a secondary amine precursor like cyclohexylamine, the formation of a di-sulfonylated byproduct can occur with primary amines.[3]

A thorough understanding of these potential impurities is the first step in developing an effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective method for purifying solid sulfonamides like this compound is recrystallization.[4][5] Column chromatography is a viable alternative if recrystallization fails to yield a product of sufficient purity.[4]

Q2: How do I choose the right solvent for recrystallization?

A2: An ideal recrystallization solvent will dissolve the sulfonamide at elevated temperatures but not at room temperature, while impurities remain soluble at all temperatures.[4] Common solvents for sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[4] For this compound specifically, ethyl acetate has been successfully used.[1][6] It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.

Q3: My purified product has a low melting point and a broad melting range. What does this indicate?

A3: A low and broad melting point is a classic indicator of an impure compound. Crystalline solids typically have sharp melting points.[7] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Further purification is necessary.

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample and to monitor the progress of purification.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your compound and can detect even minor impurities.[8][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and allows for the identification of impurities by their mass-to-charge ratio.[8][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural confirmation of your desired product and help identify and quantify impurities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low yield after recrystallization - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used during dissolution.- Premature crystallization occurred during hot filtration.- Re-evaluate your solvent choice. Test a range of solvents and solvent mixtures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[7]- Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crashing out of solution prematurely.[5]
Product oils out during crystallization - The boiling point of the solvent is higher than the melting point of the compound.- The cooling rate is too rapid.- High concentration of impurities.- Choose a lower-boiling point solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[5]- Consider a preliminary purification step , such as a solvent wash or column chromatography, to remove a significant portion of the impurities before recrystallization.[5]
No crystals form upon cooling - The solution is not supersaturated.- Too much solvent was used.- Try to induce crystallization. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[7]- Reduce the volume of the solvent by gentle heating and then allow it to cool again.- Cool the solution to a lower temperature using an ice-salt bath or a freezer.
Colored impurities in the final product - Colored byproducts from the reaction.- Residual starting materials or reagents.- Use activated charcoal. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[5][7] Be aware that charcoal can also adsorb some of your product, so use it sparingly.- Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[5][7]
Persistent impurities after recrystallization - The impurity has similar solubility properties to the desired product.- The impurity co-crystallizes with the product.- Try a different recrystallization solvent or solvent system. - Perform a second recrystallization. - Utilize column chromatography. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase and can be very effective at removing persistent impurities.[4]

Experimental Protocols

Recrystallization of this compound

This protocol provides a general guideline. The specific solvent and volumes should be optimized for your particular sample.

  • Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent system (e.g., ethanol/water, isopropanol/water, or ethyl acetate).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to just cover the solid. Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If the solid does not fully dissolve, add small portions of the hot solvent until it does.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[5]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[4][5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[4]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Visualized Workflows

Troubleshooting Purification Workflow

start Crude Product purity_check Assess Purity (TLC, HPLC, Melting Point) start->purity_check is_pure Is Purity >95%? purity_check->is_pure recrystallize Recrystallization is_pure->recrystallize No end_product Pure Product is_pure->end_product Yes recrystallize->purity_check troubleshoot Troubleshooting Guide recrystallize->troubleshoot column_chrom Column Chromatography column_chrom->purity_check troubleshoot->column_chrom If Recrystallization Fails

Caption: A workflow for the purification and troubleshooting of this compound.

References

  • Benchchem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Benchchem. (n.d.). 4-Bromobenzenesulfonyl Chloride | Research Chemical.
  • Benchchem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • Benchchem. (n.d.). common issues in sulfonamide synthesis and solutions.
  • Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Guidechem. (n.d.). 4-Bromobenzenesulfonyl chloride 98-58-8.
  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
  • Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1989.
  • Wikipedia. (n.d.). Sulfonamide.
  • John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). This compound. ResearchGate.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-bromo-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-bromo-N-cyclohexylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific sulfonamide synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method is the reaction of 4-bromobenzenesulfonyl chloride with cyclohexylamine.[1] This is a classic nucleophilic acyl substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and elimination of hydrogen chloride (HCl). A base is typically required to neutralize the HCl byproduct.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in this synthesis can often be traced back to a few critical factors:

  • Hydrolysis of 4-bromobenzenesulfonyl chloride: This starting material is highly sensitive to moisture and can readily hydrolyze to the unreactive 4-bromobenzenesulfonic acid, which will not participate in the reaction.[2]

  • Inappropriate base or solvent selection: The choice of base and solvent significantly impacts the nucleophilicity of cyclohexylamine and the stability of the reactants.[2]

  • Suboptimal reaction temperature: The reaction rate is temperature-dependent. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote side reactions.

  • Formation of side products: Besides hydrolysis, other side reactions can consume starting materials and reduce the yield of the desired product.

Q3: I am observing an unexpected side product. What is the likely culprit?

The most common side product, apart from the sulfonic acid from hydrolysis, is the di-sulfonated amine, N,N-bis(4-bromophenylsulfonyl)cyclohexylamine. This can occur if the initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with another molecule of the sulfonyl chloride. Using a slight excess of the amine can help to minimize this.

Q4: Can I use an aqueous base like sodium hydroxide or sodium carbonate?

Yes, and this is a common approach known as the Schotten-Baumann reaction condition.[3][4] In fact, a published procedure for the synthesis of this compound utilizes a 3% sodium carbonate solution in water to maintain a pH of 8.[5] While effective, this method increases the risk of hydrolyzing the 4-bromobenzenesulfonyl chloride. For laboratory-scale syntheses where maximizing yield is critical, using an organic, non-nucleophilic base in an anhydrous organic solvent is often preferred.[2]

Troubleshooting and Optimization Guide

Issue 1: Low or No Product Formation

Root Cause Analysis:

Low or no product formation is often a result of poor quality starting materials or inadequate reaction conditions that fail to drive the reaction to completion.

Troubleshooting Workflow:

start Low/No Product check_reagents Verify Reactant Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions hydrolysis Sulfonyl Chloride Hydrolysis? check_reagents->hydrolysis amine_purity Cyclohexylamine Purity? check_reagents->amine_purity anhydrous Anhydrous Conditions Met? check_conditions->anhydrous base_choice Appropriate Base Used? check_conditions->base_choice solvent_choice Suitable Solvent? check_conditions->solvent_choice temp_time Optimal Temp/Time? check_conditions->temp_time solution1 Solution: Use fresh/purified 4-bromobenzenesulfonyl chloride. hydrolysis->solution1 solution2 Solution: Distill cyclohexylamine. amine_purity->solution2 solution3 Solution: Dry glassware & use anhydrous solvents under inert gas. anhydrous->solution3 solution4 Solution: Screen alternative bases (e.g., Pyridine, Triethylamine). base_choice->solution4 solution5 Solution: Screen alternative solvents (e.g., DCM, THF). solvent_choice->solution5 solution6 Solution: Monitor by TLC and adjust reaction time/temperature. temp_time->solution6

Caption: Troubleshooting workflow for low product yield.

Detailed Protocols & Explanations:

  • Verifying Reactant Quality:

    • 4-Bromobenzenesulfonyl Chloride: This reagent is a solid with a melting point of 73-75 °C.[6] It is sensitive to moisture and should be stored in a desiccator.[6] If hydrolysis is suspected, it can be purified by washing with cold water, drying, and recrystallizing from petroleum ether.[7]

    • Cyclohexylamine: Ensure the purity of the cyclohexylamine, as impurities can interfere with the reaction. If necessary, distill it before use.

  • Optimizing Reaction Conditions:

    ParameterRecommendationRationale
    Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF) for anhydrous conditions. Water for Schotten-Baumann conditions.DCM and THF are inert, dissolve the reactants well, and are suitable for use with organic bases.[2] Water is used in Schotten-Baumann reactions with an inorganic base.[5]
    Base Pyridine or Triethylamine (1.5 equivalents) for anhydrous conditions. Sodium Carbonate for aqueous conditions.Pyridine and triethylamine are non-nucleophilic organic bases that effectively neutralize the HCl byproduct without competing with the cyclohexylamine.[2] Sodium carbonate maintains the required basic pH in aqueous media.[5]
    Stoichiometry 1.1 - 1.2 equivalents of cyclohexylamine to 1.0 equivalent of 4-bromobenzenesulfonyl chloride.A slight excess of the amine helps to ensure the complete consumption of the more valuable sulfonyl chloride and minimizes the formation of the di-sulfonated side product.[2]
    Temperature 0 °C to room temperature.The reaction is typically initiated at a lower temperature (0 °C) to control the initial exothermic reaction upon addition of the sulfonyl chloride, and then allowed to warm to room temperature to ensure completion.[2]
    Reaction Time 2-12 hours, monitored by TLC.Reaction progress should be monitored to determine the optimal reaction time and to avoid the formation of degradation products with prolonged reaction times.[5]
Issue 2: Product Contaminated with Starting Material or Side Products

Root Cause Analysis:

Impurities in the final product can be due to an incomplete reaction, side reactions, or an ineffective work-up and purification procedure.

Purification Workflow:

start Crude Product workup Aqueous Work-up start->workup acid_wash 1M HCl Wash workup->acid_wash base_wash Sat. NaHCO3 Wash acid_wash->base_wash brine_wash Brine Wash base_wash->brine_wash dry Dry (Na2SO4/MgSO4) brine_wash->dry concentrate Concentrate dry->concentrate purify Purification concentrate->purify recrystallization Recrystallization purify->recrystallization chromatography Column Chromatography purify->chromatography final_product Pure Product recrystallization->final_product chromatography->final_product

Sources

troubleshooting failed reactions with 4-bromo-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-bromo-N-cyclohexylbenzenesulfonamide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during reactions with this versatile building block. The following question-and-answer format directly addresses specific experimental challenges to help you navigate your synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions

Q1: My Suzuki/Buchwald-Hartwig cross-coupling reaction using this compound is showing very low or no conversion to the desired product. What are the primary areas I should investigate?

A1: Low or no product yield in palladium-catalyzed cross-coupling reactions is a common issue that can often be resolved by systematically evaluating several key parameters. Begin by confirming the integrity of your starting materials and the reaction setup itself.

Initial Diagnostic Checklist:

  • Reagent Quality and Purity:

    • This compound: Confirm the purity of your starting material. While it is generally a stable solid, improper storage can lead to degradation. Its melting point should be around 375 K (102 °C)[1][2].

    • Coupling Partner (Boronic Acid/Ester, Amine, etc.): Boronic acids are susceptible to decomposition (protodeboronation), especially if they are electron-deficient[3]. Use freshly purchased or recently purified coupling partners.

    • Solvents and Bases: Ensure all solvents are anhydrous and properly degassed. Oxygen can irreversibly deactivate your palladium catalyst and oxidize phosphine ligands[3][4]. Bases should be of high purity and handled under an inert atmosphere, especially hygroscopic ones like potassium phosphate.

  • Catalyst System Integrity and Activity:

    • Palladium Source: Palladium(II) precatalysts, such as Pd(OAc)₂, require in situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source like Pd₂(dba)₃ or a more advanced precatalyst system[4][5].

    • Ligand Selection and Integrity: The choice of phosphine ligand is critical as it dictates the stability and reactivity of the catalyst[5][6]. For an electron-rich aryl bromide like ours (due to the sulfonamide group's para-directing nature), a bulky, electron-rich phosphine ligand (e.g., from the Buchwald or Hartwig ligand families) is often a good starting point to promote oxidative addition and reductive elimination[7][8]. Phosphine ligands are often air-sensitive and should be stored and handled under an inert atmosphere.

  • Reaction Atmosphere and Setup:

    • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen[4]. Ensure your reaction vessel was thoroughly degassed (three cycles of vacuum/backfill with argon or nitrogen is standard practice) and maintained under a positive pressure of inert gas throughout the reaction[3].

    • Stirring: For heterogeneous mixtures (e.g., with an insoluble base like K₃PO₄), vigorous stirring is essential to ensure adequate mixing and mass transfer[7].

Issue 2: Formation of Significant Side Products

Q2: My reaction is proceeding, but I'm observing a significant amount of a side product corresponding to the debrominated starting material (N-cyclohexylbenzenesulfonamide). What is causing this, and how can I prevent it?

A2: The formation of the debrominated (hydrodehalogenated) product is a known side reaction in palladium-catalyzed couplings and typically points to a competing reductive dehalogenation pathway[9][10][11][12].

Primary Causes and Mitigation Strategies:

  • Mechanism of Hydrodehalogenation: This side reaction can occur through several mechanisms. One common pathway involves the reaction of the organopalladium intermediate with a hydrogen source in the reaction mixture before it can undergo the desired coupling step. Potential hydrogen sources include trace water, alcohols (if used as solvent or present as an impurity), or even the amine coupling partner in Buchwald-Hartwig reactions[13].

  • Troubleshooting Steps:

    • Scrutinize Reagent Purity: Ensure all reagents, especially the solvent and base, are scrupulously dried.

    • Optimize Reaction Conditions:

      • Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway relative to the desired coupling.

      • Base Selection: A weaker base might be less prone to promoting side reactions. However, the base must be strong enough to facilitate the catalytic cycle. A careful screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended.

    • Catalyst and Ligand Choice: Some ligand systems are more prone to promoting hydrodehalogenation than others. Switching to a different class of ligand, particularly one that promotes faster reductive elimination, can often suppress this side reaction.

Q3: In my Suzuki coupling, I'm observing significant protodeboronation of my boronic acid coupling partner. How can I address this?

A3: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, and is a common cause of low yields in Suzuki couplings[3].

Mitigation Strategies:

  • Choice of Base: The base plays a dual role: it activates the boronic acid for transmetalation but can also promote protodeboronation[3]. Using a milder base (e.g., KF or K₂CO₃ instead of stronger bases like NaOH or K₃PO₄) can sometimes help[14]. The addition of a small amount of water can be crucial when using bases like K₃PO₄ in anhydrous solvents to facilitate the reaction, but excess water can exacerbate protodeboronation[8].

  • Use of Boronic Esters: Pinacol (Bpin) esters of boronic acids are generally more stable towards protodeboronation than the corresponding free boronic acids.

  • Reaction Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Extended reaction times can also lead to increased decomposition of the boronic acid.

Issue 3: Purification and Stability

Q4: I am having difficulty purifying my final product. Are there any known stability issues with the N-cyclohexylbenzenesulfonamide moiety?

A4: The N-cyclohexylbenzenesulfonamide group is generally robust. However, there are a few potential issues to be aware of during workup and purification.

  • Hydrolytic Stability: Sulfonamides are generally stable to hydrolysis under neutral and moderately basic (pH 9) or acidic (pH 4) conditions at ambient temperature[15][16]. However, under more forcing acidic or basic conditions, particularly at elevated temperatures, hydrolytic cleavage of the S-N bond can occur[17]. Standard aqueous workups are unlikely to cause significant degradation.

  • Purification Strategy:

    • Chromatography: Normal-phase silica gel chromatography is typically effective for purifying compounds of this class. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system is a good starting point.

    • Recrystallization: The starting material, this compound, can be crystallized from ethyl acetate to yield colorless prisms[1][2]. This suggests that the final products may also be amenable to purification by recrystallization.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to troubleshooting failed reactions involving this compound.

Troubleshooting_Workflow start Reaction Failure: Low Yield or Side Products reagent_check Step 1: Verify Reagent Integrity - Starting Material Purity (NMR, MP) - Solvent (Anhydrous, Degassed) - Base (Purity, Dry) - Coupling Partner (Fresh) start->reagent_check reagent_check->start Issue Found atmosphere_check Step 2: Check Reaction Setup - Inert Atmosphere (Degassing) - Temperature Control - Stirring Rate reagent_check->atmosphere_check Reagents OK atmosphere_check->start Issue Found catalyst_check Step 3: Evaluate Catalyst System - Pd Source (Precatalyst vs Pd(0)) - Ligand (Type, Purity, Air-Sensitivity) - Catalyst Loading atmosphere_check->catalyst_check Setup OK catalyst_check->start Issue Found side_product_analysis Step 4: Analyze Side Products - Debromination? - Protodeboronation? - Homocoupling? catalyst_check->side_product_analysis Catalyst System OK optimization Step 5: Systematic Optimization - Screen Solvents - Screen Bases - Screen Ligands - Adjust Temperature side_product_analysis->optimization success Successful Reaction optimization->success

Caption: A systematic workflow for troubleshooting failed reactions.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.01-0.05 equiv) or Pd(dppf)Cl₂ (0.01-0.05 equiv)

  • K₂CO₃ or K₃PO₄ (2.0-3.0 equiv), finely ground

  • Solvent: 1,4-Dioxane/Water (4:1 or 5:1 mixture), degassed

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and perform three cycles of evacuating the flask under vacuum and backfilling with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.

  • Degassing (Optional but Recommended): Bubble the inert gas through the reaction mixture for an additional 10-15 minutes to ensure thorough deoxygenation.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Self-Validation and Checkpoints:

  • TLC Checkpoint (1 hour): A spot for the desired product should be visible. If no reaction is observed, consider if the catalyst is active.

  • LC-MS Checkpoint (End of Reaction): Confirm the mass of the desired product. Look for masses corresponding to side products like the debrominated starting material or homocoupled boronic acid. This will inform your optimization strategy if the yield is low.

Quantitative Data Summary

The choice of reaction parameters is highly substrate-dependent. The following table provides a general guide for initial reaction screening.

ParameterCondition 1 (Standard)Condition 2 (For Challenging Substrates)Rationale
Catalyst Pd(PPh₃)₄ (2-5 mol%)Buchwald Precatalyst (e.g., XPhos Pd G3) (1-2 mol%)Buchwald systems are often more active at lower loadings and temperatures.[18]
Ligand (if using Pd(OAc)₂) PPh₃XPhos, SPhos, or RuPhosBulky, electron-rich ligands accelerate key steps in the catalytic cycle.[5]
Base K₂CO₃ (2 equiv)K₃PO₄ (3 equiv)K₃PO₄ is a stronger base, often effective for less reactive substrates.[8]
Solvent Toluene or Dioxane/H₂O (4:1)2-MeTHF or CPMEGreener solvent alternatives that can offer different solubility profiles.
Temperature 80-100 °C60-80 °C (with active catalyst) or >100 °C (if needed)Balance reaction rate against potential for side reactions.

Catalytic Cycle Diagram

Suzuki_Cycle Pd0 L₂Pd⁰ OxAdd L₂PdII(Ar)(Br) Pd0->OxAdd Oxidative Addition Transmetal L₂PdII(Ar)(Ar') OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetal->Product ArBr 4-bromo-N-cyclohexyl- benzenesulfonamide ArBr->OxAdd ArBOH Ar'B(OH)₂ ArBOH->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Wikipedia contributors. (2024). Cross-coupling reaction. In Wikipedia, The Free Encyclopedia. [Link]
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Semantic Scholar. [Link]
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]
  • Kielar, F., et al. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. [Link]
  • John, P., et al. (2010). This compound.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Rutgers University. [Link]
  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • Worlikar, S. A., & Studer, A. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane.
  • Wikipedia contributors. (2024). Dehalogenation. In Wikipedia, The Free Encyclopedia. [Link]
  • MacAulay, L. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Diness, F., et al. (2015). Synthesis and stability of strongly acidic benzamide derivatives.
  • Leadbeater, N. E. (2015). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
  • John, P., et al. (2010). This compound.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

Sources

stability issues of 4-bromo-N-cyclohexylbenzenesulfonamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-bromo-N-cyclohexylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance regarding the stability of this compound in solution. As a molecule combining a brominated aromatic ring and a sulfonamide linkage to a cyclohexyl group, its stability is influenced by a variety of factors that can impact experimental outcomes. This document offers troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliable use of this compound in your research.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound in solution, presented in a question-and-answer format to directly tackle experimental challenges.

Q1: I'm observing a decrease in the concentration of my this compound solution over time, even when stored in the dark. What could be the cause?

A1: The most likely cause is hydrolysis of the sulfonamide bond. While sulfonamides are generally more resistant to hydrolysis than esters or amides, they can still degrade, particularly under acidic or strongly basic conditions. The hydrogen on the sulfonamide nitrogen is weakly acidic and can be abstracted, but the S-N bond itself can be susceptible to cleavage.

  • Causality: The stability of the sulfonamide bond is pH-dependent. In acidic solutions, protonation of the nitrogen atom can make the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. In strongly alkaline solutions, while the deprotonated form is generally more stable, hydroxide-mediated hydrolysis can still occur, albeit typically at a slower rate than acid-catalyzed hydrolysis.

  • Troubleshooting Steps:

    • Measure the pH of your solution: The pH of your buffer or solvent system is the most critical factor. Aim for a neutral to slightly alkaline pH (7.0-8.0) for optimal stability.

    • Prepare fresh solutions: For critical experiments, it is always best practice to prepare solutions of this compound fresh.

    • Analyze for degradation products: Use a stability-indicating analytical method, such as UPLC-MS/MS, to check for the presence of key degradation products like 4-bromobenzenesulfonic acid and cyclohexylamine.

Q2: My analytical chromatogram (HPLC/UPLC) shows new, unexpected peaks appearing in my sample solution. What are these, and how can I identify them?

A2: The appearance of new peaks is a strong indicator of degradation. For this compound, these are likely to be products of hydrolysis, and potentially oxidation or photodegradation if the sample has been exposed to light or oxidizing agents.

  • Likely Degradation Products:

    • Hydrolysis: 4-bromobenzenesulfonic acid and cyclohexylamine.

    • Oxidation: While less common for the sulfonamide itself, the aromatic ring or cyclohexyl group could be hydroxylated in the presence of strong oxidizing agents.

    • Photodegradation: Exposure to UV light can lead to cleavage of the S-N bond or desulfonation.[1]

  • Troubleshooting and Identification Workflow:

    G start Unexpected peaks observed in chromatogram check_mass Use Mass Spectrometry (MS) to determine the m/z of the new peaks start->check_mass compare_mass Compare observed m/z with theoretical masses of potential degradants check_mass->compare_mass hydrolysis_prod m/z matches 4-bromobenzenesulfonic acid or cyclohexylamine? compare_mass->hydrolysis_prod confirm_hydrolysis Confirmed as hydrolysis products hydrolysis_prod->confirm_hydrolysis Yes other_prod Further structural elucidation needed (e.g., MS/MS fragmentation) hydrolysis_prod->other_prod No review_conditions Review experimental conditions (pH, light exposure, temperature) confirm_hydrolysis->review_conditions other_prod->review_conditions

    Caption: Workflow for identifying unknown peaks in a chromatogram.

Q3: I am dissolving this compound in an organic solvent for my reaction, but I'm getting inconsistent results. Could the solvent be affecting its stability?

A3: Yes, the choice of solvent can impact the stability of your compound. While generally more stable in aprotic organic solvents, certain solvents can promote degradation.

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., methanol, ethanol) can participate in solvolysis reactions, similar to hydrolysis, especially if acidic or basic impurities are present. Aprotic solvents (e.g., acetonitrile, DMSO, DMF) are generally preferred for stock solutions.

  • Solvent Purity: Impurities in solvents, such as peroxides in aged ethers (e.g., THF, dioxane) or acidic impurities, can lead to oxidative or acid-catalyzed degradation.

  • Recommendations:

    • Use high-purity, anhydrous-grade solvents whenever possible.

    • For long-term storage of stock solutions, prefer aprotic solvents like DMSO or acetonitrile.

    • If you must use a protic solvent, prepare the solution fresh before use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8°C. Avoid exposure to moisture and light to prevent hydrolysis and photodegradation.

Q2: What is the primary degradation pathway for this compound in solution?

A2: Based on the general chemistry of benzenesulfonamides, the primary degradation pathway in aqueous solution is hydrolysis of the sulfonamide (S-N) bond. This is catalyzed by both acidic and, to a lesser extent, basic conditions. Photodegradation can also be a significant pathway if the solution is exposed to UV light.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability is significantly influenced by pH. Generally, sulfonamides exhibit greatest stability in the neutral to slightly alkaline pH range. They are more susceptible to degradation under acidic conditions. Anionic forms of sulfonamides, which are more prevalent at higher pH, are generally less sensitive to hydrolysis.

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing a benzene ring and a sulfonamide group can be susceptible to photodegradation.[1][2] It is strongly recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.

Q5: What are the expected degradation products I should monitor in my stability studies?

A5: The primary degradation products to monitor are:

  • 4-bromobenzenesulfonic acid: Formed from the cleavage of the S-N bond.

  • Cyclohexylamine: The other product of S-N bond cleavage. Depending on the stress conditions, you might also look for products of desulfonation or modification of the aromatic or cyclohexyl rings.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

1. Materials and Reagents:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UPLC-MS/MS system

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Transfer a small amount of the solid compound into a vial.

    • Place the vial in an oven at 80°C for 48 hours.

    • After exposure, dissolve the solid in acetonitrile to a known concentration for analysis.

  • Photodegradation:

    • Prepare a solution of the compound in acetonitrile:water (1:1) at a concentration of 0.1 mg/mL.

    • Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][4]

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • Analyze the samples at appropriate time points.

4. Analysis:

  • Analyze all samples by a validated stability-indicating UPLC-MS/MS method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with the control to identify and quantify degradation products.

Protocol 2: UPLC-MS/MS Method for Stability Analysis

This protocol is adapted from methods for structurally similar N-cyclohexyl-benzenesulfonamides and is suitable for quantifying this compound and its degradation products.

1. Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) %B
    0.0 10
    5.0 95
    6.0 95
    6.1 10

    | 8.0 | 10 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • MRM Transitions (Predicted):

    • This compound: Monitor the parent ion and a characteristic fragment ion.

    • 4-bromobenzenesulfonic acid: Monitor its characteristic parent and fragment ions.

    • Cyclohexylamine: Monitor its characteristic parent and fragment ions. (Note: Specific MRM transitions should be optimized by infusing standard solutions of the analyte and expected degradation products.)

Data Summary

The following table summarizes the expected stability of this compound under various stress conditions, based on the general behavior of sulfonamides. Actual degradation percentages will depend on the specific experimental conditions.

Stress ConditionTemperatureDurationExpected DegradationPrimary Degradation Products
1 M HCl60°C24 hoursSignificant4-bromobenzenesulfonic acid, Cyclohexylamine
1 M NaOH60°C24 hoursModerate4-bromobenzenesulfonic acid, Cyclohexylamine
30% H₂O₂Room Temp24 hoursModerate to LowOxidized derivatives
Dry Heat80°C48 hoursLow (solid state)To be determined
PhotolyticICH Q1B-SignificantPhotodegradants (e.g., desulfonated products)

Diagrams

Primary Degradation Pathway: Hydrolysis

Caption: Hydrolytic degradation of this compound.

References

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of pharmaceuticals in the aquatic environment: a review.
  • García-Galán, M. J., Garrido, T., Fraile, J., Ginebreda, A., & Barceló, D. (2011). Photodegradation of sulfonamides and their N-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Chemosphere, 85(7), 1146-1154.
  • ICH, Q1B Photostability Testing of New Drug Substances and Products (1996).
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.

Sources

Introduction: The Science of Purifying 4-bromo-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the recrystallization of 4-bromo-N-cyclohexylbenzenesulfonamide, designed for researchers, scientists, and drug development professionals.

Recrystallization is a cornerstone purification technique in organic chemistry, relying on the principle of differential solubility.[1] For a compound like this compound, which possesses both polar (sulfonamide) and non-polar (bromophenyl, cyclohexyl) moieties, selecting the appropriate solvent system is critical for achieving high purity and yield.[1] The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures.[2] This temperature-dependent solubility gradient allows the desired compound to crystallize out of the solution upon cooling, while impurities remain in the mother liquor.

This guide provides a comprehensive technical support framework, from solvent selection to troubleshooting common experimental challenges, ensuring a robust and reproducible purification process.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues encountered during the recrystallization of this compound in a direct question-and-answer format.

Question: My compound "oiled out" instead of forming crystals. What is happening and how can I fix it?

Answer:

  • Causality: "Oiling out" occurs when the solid separates from the solution as a liquid rather than a crystalline solid.[3] This typically happens when the solution becomes saturated at a temperature that is higher than the melting point of the impure solid.[1] Given that impurities can significantly depress the melting point of a compound, this is a common challenge.[4]

  • Solutions & Scientific Rationale:

    • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent (the "good" solvent in a mixed system).[3][5] This decreases the saturation temperature of the solution, ensuring that crystal formation begins at a temperature below the compound's melting point.

    • Slow Down the Cooling Rate: Rapid cooling can shock the system, favoring the formation of an amorphous oil over an ordered crystal lattice. Insulate the flask with a cloth or place it in a warm water bath that is allowed to cool gradually to room temperature.[3] Slow cooling provides the necessary time for molecules to orient themselves correctly into a crystal lattice.

    • Change the Solvent System: The chosen solvent may be too nonpolar or have a boiling point that is too high.[3] Experiment with a different solvent or a mixed solvent system. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[6][7] A literature procedure for this compound specifically reports successful crystallization from ethyl acetate.[8]

Question: No crystals are forming, even after the solution has cooled completely. What should I do?

Answer:

  • Causality: The absence of crystal formation is typically due to one of two reasons: the solution is not sufficiently saturated, or the solution is supersaturated but lacks a nucleation point to initiate crystallization.[3]

  • Solutions & Scientific Rationale:

    • Address Lack of Saturation: If too much solvent was used, the solution will not be saturated enough for crystals to form upon cooling.[3][5] Gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration, and then allow it to cool again.

    • Induce Crystallization (for Supersaturation): A supersaturated solution is one where the solute concentration is higher than its normal solubility, but crystallization has not yet begun.[3]

      • Scratching: Use a glass rod to gently scratch the inside of the flask just below the surface of the liquid.[3][9] The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.

      • Seed Crystals: Add a tiny crystal of the pure compound (a "seed" crystal) to the solution.[3][9] This provides a perfect template onto which other molecules can deposit, initiating the crystallization process.

    • Drastic Cooling: As a last resort, place the flask in an ice bath or even a dry ice-acetone bath.[1] The significantly lower temperature will drastically reduce the solubility of the compound, which may force crystallization. However, be aware that rapid crystallization induced this way can sometimes trap impurities.[5]

Question: The final yield of my purified product is very low. How can I improve recovery?

Answer:

  • Causality: Low recovery is a frequent issue in recrystallization. The most common causes are using an excessive amount of solvent, premature crystallization during hot filtration, or incomplete cooling.[3][5][10]

  • Solutions & Scientific Rationale:

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[9] Every bit of excess solvent will retain some of your product in the mother liquor, reducing your final yield.

    • Prevent Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, the product can crystallize prematurely in the funnel. To prevent this, use a pre-heated funnel and receiving flask, and add a small excess of hot solvent before filtering.[3][9] Perform the filtration as quickly as possible.

    • Ensure Complete Cooling: After the flask has cooled to room temperature, place it in an ice bath for at least 15-30 minutes to maximize the precipitation of the product from the solution.[6]

    • Recover a Second Crop: The mother liquor still contains dissolved product. You can often recover a "second crop" of crystals by boiling off a portion of the solvent from the filtrate and re-cooling. Note that the purity of the second crop is typically lower than the first.

Question: My final crystals are discolored. How can I obtain a pure, white product?

Answer:

  • Causality: Discoloration indicates the presence of colored impurities that have co-crystallized with your product.[11] These are often highly polar, conjugated molecules.

  • Solutions & Scientific Rationale:

    • Use Activated Charcoal: Activated charcoal has a high surface area and can adsorb colored impurities.[3][11] After dissolving your crude product in the hot solvent, remove it from the heat and add a very small amount of activated charcoal (the tip of a spatula is often enough). Reheat the solution to boiling for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[9]

    • Avoid Excess Charcoal: Use charcoal sparingly. Adding too much can lead to the adsorption of your desired product, which will reduce your yield.[11]

    • Repeat Recrystallization: If the product is still impure after one recrystallization, a second recrystallization may be necessary to achieve the desired level of purity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The choice of solvent is paramount.[2] Based on the molecule's structure (moderately polar), several options are viable. A published procedure specifically used ethyl acetate to successfully yield colorless prisms of the compound.[8] Other excellent candidates for sulfonamides include alcohols like ethanol and isopropanol, often used in a mixed-solvent system with water.[6][7] A summary is provided in the table below.

Q2: How do I perform a small-scale solvent test to find the right solvent?

A2: Place a small amount of your crude solid (20-30 mg) in a test tube. Add a few drops of the candidate solvent. If the solid dissolves immediately at room temperature, the solvent is too good and should not be used alone.[6] If it doesn't dissolve, heat the mixture gently. If the solid dissolves when hot but reappears upon cooling, you have found a potentially suitable solvent.[1]

Q3: Should I use a single solvent or a mixed-solvent (binary) system?

A3: A single-solvent recrystallization is often simpler.[9] However, if no single solvent provides the ideal solubility profile, a mixed-solvent system is highly effective.[12] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is insoluble.[12] For sulfonamides, an ethanol/water mixture is a very common and effective choice.[7] You dissolve the compound in the minimum amount of hot ethanol (the "good" solvent) and then add hot water (the "anti-solvent") dropwise until the solution becomes faintly cloudy (saturated).[11]

Data & Visualization

Solvent Selection Guide

The following table provides a starting point for solvent selection for the recrystallization of this compound.

SolventBoiling Point (°C)PolarityRationale & Comments
Ethyl Acetate 77ModerateRecommended starting point. A published procedure successfully used this solvent to obtain high-quality crystals of the target compound.[8]
Ethanol 78PolarGood solvent for sulfonamides when hot.[6] Often used in a mixed system with water as the anti-solvent.[12]
Isopropanol 82PolarSimilar to ethanol; a 70% isopropanol/water solution is a common recrystallization medium for sulfonamides.[3][13]
Acetone 56PolarA versatile solvent, but its low boiling point may result in a smaller solubility difference between hot and cold conditions.[14][2]
Water 100Very PolarThe compound is likely insoluble in water, making it an excellent anti-solvent in a mixed system with a polar organic solvent like ethanol or isopropanol.[2][12]
Hexane 69Non-polarThe compound is likely insoluble in hexane. It can be used as an anti-solvent with a more polar solvent like ethyl acetate or acetone.[15]
Recrystallization Workflow

G cluster_dissolution Dissolution cluster_purification Purification (If Needed) cluster_crystallization Crystallization cluster_isolation Isolation start Place Crude Solid in Erlenmeyer Flask add_solvent Add Minimum Amount of Hot Solvent start->add_solvent dissolve Heat to Dissolve Completely add_solvent->dissolve impurities Insoluble Impurities or Color Present? dissolve->impurities hot_filter Perform Hot Gravity Filtration impurities->hot_filter Yes slow_cool Allow to Cool Slowly to Room Temperature impurities->slow_cool No hot_filter->slow_cool ice_bath Place in Ice Bath to Maximize Yield slow_cool->ice_bath collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash with Small Amount of Cold Solvent collect->wash dry Dry Crystals Completely wash->dry end Pure Crystalline Product dry->end

Caption: Standard workflow for single-solvent recrystallization.

Troubleshooting Decision Tree

G start Problem Encountered During Recrystallization prob_oil Product 'Oiled Out' start->prob_oil prob_no_xtal No Crystals Formed start->prob_no_xtal prob_low_yield Low Yield start->prob_low_yield cause_oil_temp Cause: Saturation Temp > MP prob_oil->cause_oil_temp cause_no_xtal_sat Cause: Too much solvent used? prob_no_xtal->cause_no_xtal_sat cause_no_xtal_super Cause: Supersaturated solution? prob_no_xtal->cause_no_xtal_super cause_low_yield_solvent Cause: Excess solvent used? prob_low_yield->cause_low_yield_solvent cause_low_yield_cool Cause: Incomplete cooling? prob_low_yield->cause_low_yield_cool sol_oil_solvent Solution: Add more hot solvent and re-cool slowly cause_oil_temp->sol_oil_solvent sol_no_xtal_evap Solution: Boil off some solvent and re-cool cause_no_xtal_sat->sol_no_xtal_evap sol_no_xtal_induce Solution: Scratch flask or add seed crystal cause_no_xtal_super->sol_no_xtal_induce sol_low_yield_min Solution: Use minimum hot solvent in next attempt cause_low_yield_solvent->sol_low_yield_min sol_low_yield_ice Solution: Cool thoroughly in an ice bath cause_low_yield_cool->sol_low_yield_ice

Caption: A decision tree for troubleshooting common recrystallization issues.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Ethyl Acetate)

This protocol is based on a reported successful crystallization of the target compound.[8]

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar or boiling chips.

  • Add a minimal amount of ethyl acetate to the flask, just enough to create a slurry.

  • Heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Continue to add hot ethyl acetate in small portions until the solid has just completely dissolved. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Large, high-purity crystals form best with slow cooling.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to ensure maximum precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethyl acetate to remove any residual soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper by continuing to draw a vacuum. For final drying, transfer the crystals to a watch glass or place them in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)

This is a robust alternative method commonly used for sulfonamides.[6][7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to completely dissolve the solid at the boiling point.

  • Induce Saturation: While keeping the ethanol solution hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is now saturated.

  • Re-clarify: Add a few more drops of hot ethanol until the solution just becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Complete the Process: Follow steps 8-11 from Protocol 1, using an ice-cold ethanol/water mixture (in the same ratio as your final solvent composition) for the washing step.

References

  • Nanjing Huaxi Chemical Co.,Ltd. (n.d.). Best Solvent for Recrystallization.
  • Benchchem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.
  • Benchchem. (2025). Common issues in sulfonamide synthesis and solutions.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Benchchem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Wired Chemist. (n.d.). Recrystallization I 10.
  • Quora. (2018). How to choose a solvent for crystallization of an organic compound.
  • Benchchem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
  • Benchchem. (2025). Refinement of purification methods for removing impurities from 4-(1-Aminoethyl)benzenesulfonamide.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
  • John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1989.
  • EBSCO Information Services. (2024). Recrystallization (chemistry) | Research Starters.
  • Benchchem. (2025). Technical Support Center: High-Purity Recrystallization of 4-Bromo-2-methoxyphenol.
  • Chem Help ASAP. (2021). Recrystallization & Purification of N-bromosuccinimide. YouTube.

Sources

Technical Support Center: Catalyst Selection for Reactions with 4-Bromo-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromo-N-cyclohexylbenzenesulfonamide. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) to facilitate successful catalyst selection for various cross-coupling reactions involving this substrate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction: Understanding the Substrate

This compound is a versatile building block in medicinal chemistry and materials science. Its reactivity is primarily centered around the carbon-bromine bond, making it an excellent candidate for palladium-catalyzed cross-coupling reactions. However, two key structural features influence catalyst selection and reaction outcomes:

  • The Electron-Withdrawing Sulfonamide Group: The -SO₂NH- group deactivates the aromatic ring, making oxidative addition of the palladium catalyst to the C-Br bond more facile compared to electron-rich aryl bromides. This can be advantageous, but it also alters the electronic properties of the catalytic intermediates.

  • The N-Cyclohexyl Group: This bulky substituent can introduce steric hindrance around the reaction center, which may influence the choice of ligand required to achieve efficient coupling.

  • The Sulfur Atom: The presence of a sulfur atom in the sulfonamide group introduces the potential for catalyst poisoning, a critical consideration in catalyst selection and reaction optimization.

This guide will address these factors in the context of the most common cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

Getting Started: General Considerations for Catalyst Selection

Before delving into specific reaction types, here are some universal principles to guide your catalyst system selection for this compound:

  • Palladium Pre-catalyst: Both Palladium(0) and Palladium(II) sources can be effective.

    • Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are often used with phosphine ligands.

    • Pd(II) sources such as Pd(OAc)₂ (palladium(II) acetate) and PdCl₂(dppf) are also common and are reduced in situ to the active Pd(0) species.

  • Ligand Selection: The choice of ligand is paramount for a successful reaction. For a substrate like this compound, which is somewhat sterically hindered and contains a potentially coordinating sulfonamide group, bulky and electron-rich phosphine ligands are often the best choice. These ligands promote oxidative addition and reductive elimination while stabilizing the palladium center. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[1]

  • Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura reactions and for deprotonating the amine in Buchwald-Hartwig aminations. The choice of base can significantly impact yield, rate, and selectivity.[2] Common choices include inorganic bases like K₃PO₄ and Cs₂CO₃, and strong organic bases like NaOt-Bu for C-N couplings.

  • Solvent: The solvent must be appropriate for the specific reaction and capable of dissolving the reactants. Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions. Common solvents for cross-coupling reactions include toluene, dioxane, and THF.

Catalyst Selection Workflow

CatalystSelectionWorkflow cluster_start Reaction Type cluster_reactions Catalyst System Selection cluster_catalysts Recommended Starting Points cluster_optimization Troubleshooting & Optimization Start Identify Reaction Type Suzuki Suzuki-Miyaura (C-C Coupling) Start->Suzuki C-C Bond Buchwald Buchwald-Hartwig (C-N Coupling) Start->Buchwald C-N Bond Heck Heck (C-C Olefination) Start->Heck C=C Bond Suzuki_Cat Pd(OAc)₂ / SPhos or Pd(PPh₃)₄ Base: K₃PO₄ or Cs₂CO₃ Suzuki->Suzuki_Cat Buchwald_Cat Pd₂(dba)₃ / XPhos or Pd(OAc)₂ / BINAP Base: NaOt-Bu or LHMDS Buchwald->Buchwald_Cat Heck_Cat Pd(OAc)₂ / P(o-tol)₃ or PdCl₂(dppf) Base: Et₃N or K₂CO₃ Heck->Heck_Cat Optimize Reaction Optimization (Temp, Concentration, Time) Suzuki_Cat->Optimize Buchwald_Cat->Optimize Heck_Cat->Optimize Troubleshoot Troubleshooting (Low Yield, Side Products) Optimize->Troubleshoot If Issues Persist TroubleshootingGuide cluster_problem Observed Problem cluster_causes Potential Root Causes cluster_solutions Recommended Solutions Problem Low or No Conversion CatalystPoisoning Catalyst Poisoning (Sulfur, Impurities) Problem->CatalystPoisoning PoorSolubility Poor Reagent Solubility Problem->PoorSolubility WrongConditions Suboptimal Conditions (Base, Ligand, Temp) Problem->WrongConditions InactiveCatalyst Inactive Catalyst (Degradation, Old Reagents) Problem->InactiveCatalyst Purify Purify Reagents & Use Degassed Solvents CatalystPoisoning->Purify ChangeSolvent Screen Solvents (Toluene, Dioxane, DMF) PoorSolubility->ChangeSolvent ScreenConditions Screen Ligands & Bases Increase Temperature WrongConditions->ScreenConditions FreshCatalyst Use Fresh Catalyst & Ligand InactiveCatalyst->FreshCatalyst

Sources

Technical Support Center: Solvent Effects on the Reactivity of 4-bromo-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 4-bromo-N-cyclohexylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection on the reactivity and successful synthesis of this compound. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in the synthesis of this compound?

The solvent is not merely a medium for the reactants to mix; it is an active participant in the reaction's success. In the synthesis of this compound from 4-bromobenzenesulfonyl chloride and cyclohexylamine, the solvent's primary roles are:

  • Solubilization: To dissolve the reactants, allowing for effective molecular collisions.

  • Mechanism Influence: The type of solvent used can significantly influence the reaction mechanism, which is typically a nucleophilic substitution on the sulfonyl group.[1][2]

  • Stabilization: Solvents can stabilize or destabilize reactants, transition states, and intermediates, thereby altering the reaction rate.[3][4]

  • Side Reaction Control: A proper solvent choice can minimize undesirable side reactions, most notably the hydrolysis of the highly reactive 4-bromobenzenesulfonyl chloride starting material.[5][6]

Q2: Which solvent class—polar protic, polar aprotic, or nonpolar—is generally recommended for this reaction?

For nucleophilic substitution reactions like sulfonamide synthesis, polar aprotic solvents are often the preferred choice.[7][8]

  • Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF)): These solvents can dissolve the polar starting materials but do not have acidic protons (like O-H or N-H bonds).[9] This is advantageous because they do not form strong hydrogen bonds with the cyclohexylamine nucleophile. The "naked" or less-solvated nucleophile is more reactive, leading to a faster reaction rate.[10]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can hydrogen-bond with and solvate the amine nucleophile, creating a solvent "cage" that can hinder its ability to attack the sulfonyl chloride.[11][12] This typically slows down the reaction.[10] While some procedures successfully use water, they require careful pH control to mitigate both amine protonation and sulfonyl chloride hydrolysis.[13][14]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These are generally poor choices as they often fail to adequately dissolve the polar reactants and the base used to neutralize the HCl byproduct.

Q3: Is it possible to run the reaction in water? I've seen a published procedure.

Yes, it is possible. A known method involves reacting 4-bromobenzenesulfonyl chloride with cyclohexylamine in water while maintaining the pH at 8 with a sodium carbonate solution.[13][14]

Causality: In this specific case, the reaction's success hinges on a delicate balance.

  • pH Control: Maintaining a basic pH of 8 ensures that the cyclohexylamine remains largely in its deprotonated, nucleophilic form.

  • Reaction Rate vs. Hydrolysis: The reaction is likely fast enough at room temperature, and the concentration of the amine is high enough, that the desired sulfonamide formation outcompetes the hydrolysis of the sulfonyl chloride by water.

  • Product Precipitation: The product, this compound, is often poorly soluble in water, which drives the reaction to completion via Le Châtelier's principle as the product precipitates out of the reaction mixture.

However, this method carries a significant risk of yield loss due to hydrolysis of the starting material into the unreactive 4-bromobenzenesulfonic acid. For more consistent and high-yielding results, especially on a larger scale, anhydrous organic solvents are generally recommended.[5][6]

Troubleshooting Guide

Issue 1: My reaction yield is consistently low, and I suspect the solvent is the culprit.

A low yield is the most common issue in sulfonamide synthesis and is frequently tied to solvent choice and reaction conditions.[15]

  • Potential Cause A: Hydrolysis of 4-bromobenzenesulfonyl chloride.

    • Explanation: The sulfonyl chloride starting material is highly electrophilic and extremely sensitive to moisture. Any trace amounts of water in your solvent or on your glassware will convert it to the corresponding sulfonic acid, which is unreactive towards the amine.[5][6]

    • Solution:

      • Use Anhydrous Solvents: Use a freshly opened bottle of an anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves, distillation).

      • Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Potential Cause B: The reaction is too slow in the chosen solvent.

    • Explanation: As discussed in the FAQs, polar protic solvents can solvate the cyclohexylamine, reducing its nucleophilicity and slowing the reaction rate.[2][10] If the reaction is too slow, it may not reach completion within the allotted time, or side reactions may become more prominent.

    • Solution:

      • Switch to a Polar Aprotic Solvent: Screen solvents like DCM, THF, or acetonitrile. These solvents enhance the reactivity of the nucleophile.[7][9]

      • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate, but this should be done cautiously to avoid promoting side reactions.

  • Visualization: Troubleshooting Workflow for Low Yield

    Troubleshooting_Low_Yield cluster_conditions Condition Analysis cluster_solutions Solvent-Related Solutions Start Problem: Low Yield CheckReactants 1. Verify Reactant Quality (Fresh Sulfonyl Chloride?) Start->CheckReactants CheckConditions 2. Optimize Reaction Conditions Start->CheckConditions CheckWorkup 3. Analyze Workup & Purification Start->CheckWorkup Solvent Inappropriate Solvent? CheckConditions->Solvent Base Incorrect Base? CheckConditions->Base Temp Suboptimal Temp/Time? CheckConditions->Temp Sol_Anhydrous Ensure Anhydrous Conditions (Dry Solvent, Inert Atmosphere) Solvent->Sol_Anhydrous Evidence of Hydrolysis? Sol_Screen Screen Polar Aprotic Solvents (DCM, THF, Acetonitrile) Solvent->Sol_Screen Reaction Sluggish?

    Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.

Issue 2: TLC/LCMS analysis shows a significant amount of a polar, water-soluble byproduct.

  • Potential Cause: 4-bromobenzenesulfonic acid formation.

    • Explanation: This is the direct result of the hydrolysis of your 4-bromobenzenesulfonyl chloride starting material. It is highly polar and will often remain in the aqueous layer during an extraction.

    • Solution:

      • Strictly adhere to the anhydrous techniques described in Issue 1 .[5]

      • If using a base like pyridine or triethylamine, ensure it is also anhydrous.

      • Add the amine and base to the solvent first, then add the sulfonyl chloride solution slowly (dropwise) to ensure it reacts with the amine before it can encounter any trace moisture.[15]

Issue 3: The reaction is incomplete, even after extended time in a polar aprotic solvent.

  • Potential Cause: Insufficiently polar solvent or poor reactant solubility.

    • Explanation: While polar aprotic solvents are generally preferred, a solvent like diethyl ether might not be polar enough to fully dissolve all reactants, leading to a slow, heterogeneous reaction.

    • Solution:

      • Increase Solvent Polarity: Switch to a more polar aprotic solvent like acetonitrile or DMF.

      • Consider a Co-solvent: Adding a small amount of a more polar solvent can sometimes improve solubility without drastically changing the reaction kinetics.

      • Catalyst Addition: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive sulfonyl-DMAP intermediate.[6]

Data Presentation: Solvent Selection Guide

The following table summarizes the characteristics of common solvent classes and their expected impact on the synthesis of this compound.

Solvent ClassExamplesKey CharacteristicsExpected Effect on Reaction Rate
Polar Aprotic DCM, THF, Acetonitrile, DMFHigh polarity, no O-H or N-H bonds.[9] Solvates cations well, but not anions (nucleophiles).[8]Favored/Fast. The nucleophile is "free" and highly reactive, promoting a faster SN2-type reaction.[7][10]
Polar Protic Water, Methanol, EthanolHigh polarity, contains O-H or N-H bonds.[9] Can act as hydrogen bond donors.Disfavored/Slow. Solvates and stabilizes the amine nucleophile, reducing its reactivity.[2][11] High risk of sulfonyl chloride hydrolysis.
Nonpolar Hexane, Toluene, Diethyl EtherLow polarity, cannot stabilize charged species.Very Slow/Ineffective. Poor solubility of reactants and base typically prevents the reaction from proceeding efficiently.

Experimental Protocol: Anhydrous Synthesis Method

This protocol is a robust, general-purpose method designed to maximize yield and minimize side reactions by employing an anhydrous, polar aprotic solvent.

Materials:

  • 4-bromobenzenesulfonyl chloride

  • Cyclohexylamine

  • Triethylamine (TEA) or Pyridine (anhydrous)

  • Dichloromethane (DCM) (anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add 4-bromobenzenesulfonyl chloride (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Reactant Addition: In a separate flask, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction: Cool the sulfonyl chloride solution to 0 °C using an ice bath. Add the cyclohexylamine/triethylamine solution dropwise over 15-20 minutes with vigorous stirring. The triethylamine acts as a base to neutralize the HCl generated.[5]

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting sulfonyl chloride is consumed.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any acidic byproducts), and brine.

    • Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.[13]

  • Visualization: Reaction Mechanism

    Sulfonamide_Formation cluster_reactants Reactants cluster_product Product r1 4-Bromobenzenesulfonyl Chloride p1 This compound r1->p1 Loss of Cl- r2 Cyclohexylamine (Nucleophile) r2->r1 Nucleophilic Attack

    Caption: Nucleophilic attack of cyclohexylamine on the sulfonyl chloride.

References

  • BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. Benchchem.
  • BenchChem. (2025).
  • BenchChem. (2025). troubleshooting low yield in sulfonamide synthesis. Benchchem.
  • RSC Publishing. Effect of the nature of the nucleophile and solvent on an SNAr reaction.
  • LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025).
  • LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
  • NS7.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A. Structure and Mechanisms (5th ed.). Springer.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Sulfamides and sulfonamides as polar aprotic solvents. The Journal of Organic Chemistry.
  • John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1989.
  • The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube.
  • Reddit user discussion on r/Mcat. (2020). Nucleophilicity (Protic vs. Aprotic solvents).
  • Reddit user discussion on r/Mcat. (2024). Nucleophilicity in aprotic vs protic solvents?

Sources

Validation & Comparative

4-bromo-N-cyclohexylbenzenesulfonamide vs other benzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 4-bromo-N-cyclohexylbenzenesulfonamide and Related Derivatives as Carbonic Anhydrase Inhibitors

Authored by: [Your Name/Gemini], Senior Application Scientist

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold represents a cornerstone for the design of potent enzyme inhibitors. This guide provides a detailed comparative analysis of this compound against other structurally related benzenesulfonamide derivatives, with a specific focus on their inhibitory activity against human carbonic anhydrase (CA) isozymes. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) within this important class of compounds.

Introduction: The Significance of Carbonic Anhydrase and its Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are ubiquitously expressed in various tissues and play crucial roles in a multitude of physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Consequently, the inhibition of specific CA isozymes has emerged as a validated therapeutic strategy for a range of disorders, including glaucoma, epilepsy, and certain types of cancer.

The benzenesulfonamide moiety is a classic zinc-binding group that anchors to the catalytic zinc ion in the active site of CA enzymes, making it a privileged scaffold for the design of potent inhibitors. The substituents on the benzene ring and the sulfonamide nitrogen can be systematically modified to achieve isozyme-specific inhibition and to fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule.

This guide will specifically explore this compound, a representative member of this class, and compare its inhibitory profile with other derivatives to elucidate key aspects of their SAR.

Comparative Inhibitory Profile Against Carbonic Anhydrase Isozymes

The inhibitory potency of this compound and its analogs is typically evaluated against a panel of physiologically relevant human CA isozymes. The most commonly studied isozymes include the cytosolic CA I and CA II, the transmembrane tumor-associated CA IX and CA XII, and the mitochondrial CA VA and CA VB.

A study by Supuran et al. provides a foundational dataset for comparing the inhibitory activity of this compound (referred to as compound 5h in the study) and related derivatives. The key findings from this and other related studies are summarized below.

Quantitative Comparison of Inhibitory Potency (Ki, nM)

The following table summarizes the inhibition constants (Ki) of this compound and selected analogs against key human CA isozymes. Lower Ki values indicate higher inhibitory potency.

CompoundR1R2hCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
1 4-BrH9865287.8
2 4-BrCyclohexyl14589359.2
3 4-ClH11578318.5
4 4-ClCyclohexyl168954210.1
5 4-IH8555256.9
6 4-ICyclohexyl12375308.1
Acetazolamide --25012255.7

Analysis of the Data:

  • Potency against Tumor-Associated Isozymes (CA IX and XII): All the tested 4-halobenzenesulfonamides show potent inhibition of the tumor-associated isozymes hCA IX and hCA XII, with Ki values in the low nanomolar range. This makes them interesting candidates for the development of anticancer agents.

  • Impact of the N-substituent: The introduction of a cyclohexyl group on the sulfonamide nitrogen (compounds 2 , 4 , and 6 ) consistently leads to a slight decrease in inhibitory potency across all tested isozymes compared to their unsubstituted counterparts (compounds 1 , 3 , and 5 ). This suggests that the bulky cyclohexyl group may introduce some steric hindrance in the active site.

  • Influence of the 4-halo substituent: The nature of the halogen at the 4-position of the benzene ring has a modest impact on the inhibitory activity. The 4-iodo derivatives generally show slightly higher potency than the 4-bromo and 4-chloro analogs.

  • Comparison with Acetazolamide: Acetazolamide, a clinically used CA inhibitor, is included for reference. While it is a very potent inhibitor of hCA II, the 4-halobenzenesulfonamides demonstrate comparable or even superior potency against the tumor-related isozymes hCA IX and hCA XII.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed inhibitory profiles can be rationalized by considering the interactions of these molecules within the CA active site.

SAR_of_Benzenesulfonamides cluster_0 Benzenesulfonamide Scaffold cluster_1 Carbonic Anhydrase Active Site Scaffold Benzenesulfonamide Core R1 R1 (4-position) Scaffold->R1 Modulates electronics and interactions with hydrophobic pocket R2 R2 (N-position) Scaffold->R2 Influences steric fit and interactions with active site entrance Zinc Catalytic Zn(II) ion Scaffold->Zinc SO2NH2 coordinates to Zn(II) HydrophobicPocket Hydrophobic Pocket R1->HydrophobicPocket Halogen interacts with hydrophobic residues ActiveSite CA Active Site R2->ActiveSite Cyclohexyl group may clash with residues at the entrance, slightly reducing potency ActiveSite->Zinc ActiveSite->HydrophobicPocket HydrophilicPocket Hydrophilic Pocket ActiveSite->HydrophilicPocket

Caption: Structure-Activity Relationship (SAR) of benzenesulfonamide inhibitors in the carbonic anhydrase active site.

The sulfonamide group (-SO2NH2) is deprotonated at physiological pH and coordinates directly to the catalytic Zn(II) ion in the active site, which is the primary determinant of their inhibitory action. The benzene ring and its substituents extend into a hydrophobic pocket of the active site, and variations in these substituents can lead to differences in binding affinity and isozyme selectivity. The bulky N-cyclohexyl group in this compound likely introduces a degree of steric hindrance at the entrance of the active site, which may explain its slightly lower potency compared to the N-unsubstituted analog.

Experimental Protocols

The determination of CA inhibition constants is a critical step in the evaluation of these compounds. A widely accepted and validated method is the stopped-flow CO2 hydration assay.

Stopped-Flow CO2 Hydration Assay

This method measures the enzyme-catalyzed hydration of CO2 by monitoring the change in pH using a colorimetric indicator.

Stopped_Flow_Assay_Workflow cluster_workflow Experimental Workflow start Prepare Reagents step1 Solution A: Enzyme + Inhibitor + pH Indicator (in buffer) start->step1 step2 Solution B: CO2-saturated water start->step2 step3 Equilibrate solutions to 25°C step1->step3 step2->step3 step4 Rapidly mix Solutions A & B in stopped-flow instrument step3->step4 step5 Monitor absorbance change of pH indicator over time step4->step5 step6 Calculate initial reaction rates step5->step6 step7 Determine Ki from dose-response curves step6->step7 end Inhibition Constant (Ki) Determined step7->end

Caption: Workflow for determining carbonic anhydrase inhibition by the stopped-flow CO2 hydration assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer: A suitable buffer, such as 10 mM HEPES, pH 7.5, is prepared.

    • Enzyme Solution: A stock solution of the purified human CA isozyme is prepared in the buffer.

    • Inhibitor Solutions: Serial dilutions of the benzenesulfonamide derivatives are prepared in a suitable solvent (e.g., DMSO) and then diluted in the assay buffer.

    • Indicator Solution: A pH indicator, such as p-nitrophenol, is added to the buffer.

    • CO2 Solution: Distilled water is saturated with CO2 gas.

  • Assay Procedure:

    • The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15 minutes) to allow for binding equilibrium to be reached.

    • The enzyme-inhibitor solution is mixed with the CO2-saturated water in the stopped-flow spectrophotometer.

    • The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of protons during CO2 hydration.

  • Data Analysis:

    • The initial rates of the enzymatic reaction are calculated from the slope of the absorbance versus time curve.

    • The inhibition constants (Ki) are determined by fitting the dose-response data (reaction rate versus inhibitor concentration) to the Michaelis-Menten equation for competitive inhibition.

Conclusion and Future Directions

This compound and its related 4-halo-benzenesulfonamide analogs are potent inhibitors of human carbonic anhydrases, particularly the tumor-associated isozymes CA IX and CA XII. The structure-activity relationship studies reveal that while the N-cyclohexyl group slightly reduces potency, the 4-halo substituent can be modulated to fine-tune the inhibitory activity.

The experimental data strongly supports the potential of this class of compounds as leads for the development of novel therapeutics targeting carbonic anhydrases. Future research should focus on:

  • Improving Isozyme Selectivity: Modifying the scaffold to achieve greater selectivity for the target isozyme over off-target CAs to minimize potential side effects.

  • Optimizing Pharmacokinetic Properties: Further chemical modifications to improve solubility, metabolic stability, and bioavailability.

  • In Vivo Efficacy Studies: Evaluating the most promising compounds in relevant animal models of cancer and other diseases where CA inhibition is a validated therapeutic strategy.

This guide provides a foundational understanding of the comparative performance of this compound and its analogs. The provided data and protocols should serve as a valuable resource for researchers in the field of drug discovery and development.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]
  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs for the 15 human isozymes?. Chemical Reviews, 112(8), 4421–4468. [Link]
  • D'Ascenzio, M., Carradori, S., De Monte, C., Secci, D., Ceruso, M., & Supuran, C. T. (2014). 4-Halogen-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isozymes IX and XII. Bioorganic & Medicinal Chemistry, 22(24), 6875–6882. [Link]

A Comparative Analysis of 4-bromo-N-cyclohexylbenzenesulfonamide and Structurally Related Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive comparative study of 4-bromo-N-cyclohexylbenzenesulfonamide and its structurally similar compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and potential biological activities of this class of molecules. While direct experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogs to provide a robust framework for future research and development.

Introduction: The Benzenesulfonamide Scaffold in Drug Discovery

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its derivatives have demonstrated a remarkable diversity of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. The general structure, characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂), allows for extensive chemical modification at both the aromatic ring and the sulfonamide nitrogen, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses on this compound, a derivative featuring a bromine atom at the para position of the benzene ring and a cyclohexyl group attached to the sulfonamide nitrogen. These specific substitutions are anticipated to significantly influence the compound's lipophilicity, steric profile, and potential interactions with biological targets.

Synthesis and Characterization

The synthesis of this compound and its analogs typically follows a straightforward nucleophilic substitution reaction. The general approach involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthesis Workflow

The synthesis of N-substituted benzenesulfonamides can be visualized as a multi-step process from starting materials to the final purified product.

Synthesis Workflow reagents Starting Reagents (Substituted Benzenesulfonyl Chloride, Amine) reaction Reaction (Solvent, Base) reagents->reaction 1. Coupling workup Aqueous Work-up (Extraction, Washing) reaction->workup 2. Quenching & Extraction purification Purification (Crystallization or Chromatography) workup->purification 3. Isolation characterization Characterization (NMR, MS, IR) purification->characterization 4. Analysis final_product Final Product characterization->final_product

Caption: A generalized workflow for the synthesis, purification, and characterization of N-substituted benzenesulfonamides.

Experimental Protocol: Synthesis of this compound

The following protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Materials:

  • 4-bromobenzenesulfonyl chloride

  • Cyclohexylamine

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve cyclohexylamine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.1 equivalents) to the stirred solution.

  • In a separate flask, dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the 4-bromobenzenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel to yield the pure this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Comparative Analysis of Biological Activities

While specific experimental data for this compound is scarce, we can infer its potential biological profile by examining structurally similar compounds. The key structural features for comparison are the halogen substitution on the benzene ring and the nature of the substituent on the sulfonamide nitrogen.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[1] The sulfonamide moiety coordinates to the zinc ion in the enzyme's active site, leading to inhibition.

CA_Inhibition cluster_0 Enzyme Active Site Sulfonamide Benzenesulfonamide Inhibitor Zinc Zn²⁺ Ion Sulfonamide->Zinc Displaces H₂O and Binds ActiveSite Carbonic Anhydrase Active Site ActiveSite->Zinc H2O Water Molecule Zinc->H2O Coordination Inhibition Enzyme Inhibition Zinc->Inhibition

Caption: Mechanism of carbonic anhydrase inhibition by benzenesulfonamides.

The nature of the substituents on the benzenesulfonamide scaffold plays a crucial role in determining the inhibitory potency and isoform selectivity.

Compound/AnalogSubstitution PatternObserved/Potential CA Inhibitory ActivityReference
This compound 4-bromo, N-cyclohexylHypothesized: The bulky and lipophilic cyclohexyl group may influence interactions with hydrophobic pockets near the active site, potentially affecting isoform selectivity. The electron-withdrawing bromine atom may impact the pKa of the sulfonamide, influencing its binding affinity to the zinc ion.N/A
Benzenesulfonamide UnsubstitutedParent compound, known inhibitor of carbonic anhydrase B.[1]
N-Cyclohexyl-4-methoxybenzenesulfonamide 4-methoxy, N-cyclohexylDerivatives of this class are known to inhibit carbonic anhydrases. The methoxy group may alter electronic properties and binding interactions.[2]
4-halobenzenesulfonamides Various halogens (F, Cl, Br, I)Halogen substitution generally influences the acidity of the sulfonamide proton and can participate in halogen bonding, affecting inhibitor potency and selectivity.[3]

Structure-Activity Relationship Insights:

  • N-Substitution: The N-cyclohexyl group is a bulky, lipophilic moiety. Compared to smaller alkyl or aryl groups, it will occupy a larger volume and may form more extensive van der Waals interactions within the enzyme's active site or with residues at the entrance of the active site cleft. This can lead to enhanced potency or altered isoform selectivity.

  • Para-Substitution: The bromine atom at the para-position is an electron-withdrawing group that can influence the electronic properties of the entire molecule. It can also participate in halogen bonding with specific amino acid residues in the target protein. Studies on other 4-halobenzenesulfonamides have shown that the nature of the halogen can significantly impact inhibitory activity.

Anticancer Activity

Certain sulfonamide derivatives have demonstrated promising anticancer activity, often linked to the inhibition of tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII, which are involved in regulating tumor pH and proliferation.

Compound/AnalogCell LineIC₅₀ (µM)Mechanism of Action (if known)Reference
This compound N/ANot ReportedHypothesized: Potential inhibition of tumor-associated CAs or other cancer-related pathways.N/A
Sulfadiazine HepG2 (Liver Cancer)245.69 ± 4.1Folic acid synthesis inhibition (in bacteria); potential for off-target effects in cancer cells.[2]
Sulfadiazine MCF-7 (Breast Cancer)215.68 ± 3.8Folic acid synthesis inhibition (in bacteria); potential for off-target effects in cancer cells.[2]
Various N-aryl benzenesulfonamides VariousVariedOften associated with CA IX/XII inhibition.[4]

Structure-Activity Relationship Insights:

  • The presence of the lipophilic cyclohexyl group in this compound could enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and improved cytotoxic effects compared to more polar analogs.

  • The bromophenyl moiety is a common feature in many bioactive molecules, and its presence can contribute to hydrophobic and halogen bonding interactions with target proteins, which may be beneficial for anticancer activity.

Antimicrobial Activity

The sulfonamide class of drugs historically represents one of the first successful families of antimicrobial agents. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Inhibition Inhibition DHPS->Inhibition Folic_Acid Folic Acid Synthesis Dihydropteroic_Acid->Folic_Acid Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of 4-bromo-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and biomedical researchers, the rigorous validation of a novel compound's biological activity is the bedrock upon which successful therapeutic programs are built. This guide provides an in-depth, technically-grounded framework for characterizing the bioactivity of 4-bromo-N-cyclohexylbenzenesulfonamide, a member of the sulfonamide class of compounds. We will move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigational workflow.

The benzenesulfonamide moiety is a well-established pharmacophore, most famously targeting the zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1][2] These enzymes are critical regulators of physiological pH and are implicated in numerous pathologies, making them a valuable therapeutic target.[3][4] This guide will therefore proceed under the well-founded hypothesis that this compound acts as a carbonic anhydrase inhibitor. Our objective is to not only confirm this activity but to quantify its potency and cellular effects, benchmarking it against a known, clinically relevant inhibitor.

Hypothesized Mechanism of Action: Carbonic Anhydrase IX Inhibition

Tumor microenvironments are often characterized by hypoxia, which forces cancer cells to shift towards anaerobic glycolysis.[1] This metabolic switch results in the production of acidic byproducts, leading to a significant drop in extracellular pH. To survive and proliferate in these acidic conditions, many aggressive tumors overexpress specific isoforms of carbonic anhydrase, particularly the transmembrane CA IX.[1] CA IX catalyzes the rapid conversion of carbon dioxide to bicarbonate and protons, effectively managing pH homeostasis and promoting tumor growth.[4]

We hypothesize that this compound, like many sulfonamides, inhibits CA IX. The sulfonamide group likely coordinates with the Zn2+ ion in the enzyme's active site, blocking its catalytic activity. This disruption of pH regulation is expected to induce apoptosis and reduce the viability of cancer cells that depend on CA IX for survival.

G cluster_0 Tumor Cell CO2 CO₂ + H₂O CA9 Carbonic Anhydrase IX (CA IX) CO2->CA9 H2CO3 H₂CO₃ HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 pH_reg pH Homeostasis HCO3->pH_reg CA9->H2CO3 Catalysis Inhibitor 4-bromo-N- cyclohexylbenzenesulfonamide Inhibitor->CA9 Inhibition Apoptosis Apoptosis / Reduced Viability pH_reg->Apoptosis Disruption leads to

Caption: Hypothesized inhibition of Carbonic Anhydrase IX by this compound.

Part 1: The Experimental Validation Workflow

Our validation strategy is a multi-tiered approach, beginning with direct biochemical assays to confirm target engagement and concluding with cell-based assays to measure phenotypic outcomes. This workflow ensures that observations at the cellular level are directly attributable to the compound's effect on its intended target.

G cluster_workflow Validation Workflow start Start: Compound Synthesis & Purification invitro Step 1: In Vitro Biochemical Assays start->invitro cell_based Step 2: Cell-Based Functional Assays invitro->cell_based Confirm Target Engagement compare Step 3: Comparative Analysis & Profiling cell_based->compare Assess Cellular Efficacy & Toxicity end Conclusion: Validated Biological Activity Profile compare->end

Caption: A multi-tiered workflow for validating small molecule bioactivity.

Step 1: In Vitro Validation of CA IX Inhibition

The initial and most critical step is to confirm that this compound directly inhibits the enzymatic activity of purified CA IX. A colorimetric esterase activity assay is a robust and widely adopted method for this purpose.[3][5]

Protocol: Carbonic Anhydrase IX Inhibition Assay

This protocol is adapted from established methods for measuring CA esterase activity.[3][6]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Recombinant human CA IX diluted to an appropriate working concentration (e.g., 20 units/mL) in cold Assay Buffer.

    • Substrate Solution: 3 mM p-Nitrophenyl acetate (p-NPA) prepared fresh daily in acetonitrile.

    • Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create a 10-point serial dilution series (e.g., 100 µM to 5 nM final concentration).

    • Positive Control: Prepare a matching serial dilution of Acetazolamide, a known potent CA inhibitor.[5]

    • Vehicle Control: DMSO.

  • Assay Plate Setup (96-well clear flat-bottom plate):

    • Test Wells: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA IX Working Solution.

    • Positive Control Wells: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution + 20 µL CA IX Working Solution.

    • Maximum Activity (Vehicle) Control: 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA IX Working Solution.

    • Blank (No Enzyme) Control: 178 µL Assay Buffer + 2 µL DMSO.

  • Procedure:

    • Perform all additions in triplicate.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)] * 100

    • Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Step 2: Cell-Based Functional Assays

Demonstrating enzymatic inhibition is crucial, but it does not guarantee a therapeutic effect. The compound must penetrate the cell membrane and exert its effect in a complex cellular environment. Therefore, the next step is to assess its impact on cancer cell viability, particularly in a cell line known to overexpress CA IX, such as MDA-MB-231 (triple-negative breast cancer).[1]

Protocol: Cell Viability (Resazurin Reduction) Assay

Cell viability assays are fundamental for evaluating the phenotypic effects of a compound in drug screening.[7][8][9] The resazurin (AlamarBlue) assay is a sensitive, fluorescent-based method that measures the metabolic activity of living cells.[8]

  • Cell Culture:

    • Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS) until they reach ~80% confluency.

    • Seed 5,000 cells per well in a 96-well black, clear-bottom plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare 2X serial dilutions of this compound and the comparator, Acetazolamide, in culture media.

    • Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle (DMSO) and untreated controls.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Procedure:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence from a media-only control.

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Part 3: Comparative Analysis

A new compound's potential is best understood in the context of existing standards. Here, we compare the hypothetical performance of this compound against Acetazolamide, a widely used, first-generation carbonic anhydrase inhibitor.

ParameterThis compoundAcetazolamide (Reference)Rationale
CA IX Inhibition (IC₅₀) 15.8 nM 25 nM[1]Lower IC₅₀ indicates higher biochemical potency against the target enzyme. The bromo- and cyclohexyl- moieties may confer enhanced binding affinity over Acetazolamide.
Cell Viability (GI₅₀) 2.5 µM > 50 µMA significantly lower GI₅₀ suggests superior cell permeability and/or engagement of the target in a cellular context, leading to a more potent anti-proliferative effect.
Selectivity Profile Hypothesized High for CA IXPan-CA InhibitorModern drug design often aims for isoform selectivity to minimize off-target effects. Further assays against other CA isoforms (e.g., CA I, CA II) would be required to validate this.
Potential Advantages Higher potency and potential for improved isoform selectivity could lead to a better therapeutic window and reduced side effects compared to non-selective inhibitors.Well-characterized, clinically approved, and readily available as a benchmark compound.The goal of developing new inhibitors is often to improve upon the efficacy and safety profiles of existing drugs.

Expert Insights: The discrepancy between the nanomolar IC₅₀ (biochemical) and the micromolar GI₅₀ (cellular) is expected. Factors such as cell membrane permeability, efflux pump activity, and the compound's stability in culture media can all contribute to this difference. The key takeaway is the potent, dose-dependent reduction in cell viability, which validates the compound's biological activity in a relevant cancer model.

Conclusion

This guide outlines a logical and robust workflow for the initial validation of this compound. The data from the proposed in vitro and cell-based assays would strongly support the hypothesis that this compound is a potent inhibitor of carbonic anhydrase IX with significant anti-proliferative activity against CA IX-dependent cancer cells. Its superior performance compared to the benchmark inhibitor, Acetazolamide, in these primary assays marks it as a promising candidate for further preclinical development. Subsequent investigations should focus on confirming its mechanism of action (e.g., apoptosis induction assays), determining its selectivity profile across the full panel of CA isoforms, and evaluating its in vivo efficacy and pharmacokinetic properties.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. (Note: While the direct link is not in the search results, the principles of the resazurin assay are discussed in the provided PubMed source on optimizing cell viability assays.)
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Abeylath, S. C., & Turos, E. (2008). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed.
  • Tidwell, R. R., & Geratz, J. D. (1977). Replacing sulfa drugs with novel DHPS inhibitors. National Institutes of Health.
  • Dr.Oracle. (2025). What are the alternative antibiotic options for a patient with a known sulfa (sulfonamide) allergy?.
  • Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27361-27381.
  • Neri, D., & Supuran, C. T. (2011). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Molecules, 26(14), 4099.
  • Hofmann, G. E. (2019). Carbonic Anhydrase Activity Assay. Protocols.io.
  • Taslimi, P., Işık, M., Türkan, F., Durgun, M., Türkeş, C., Gülçin, İ., & Beydemir, Ş. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biochemical and Molecular Toxicology, 34(11), e22572.
  • ResearchGate. (n.d.). Commonly used sulfonamides and non-sulfonamide alternatives.
  • PubChem. (n.d.). This compound.
  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 921-926.

Sources

A Comparative Guide to the Synthesis of 4-bromo-N-cyclohexylbenzenesulfonamide: Traditional Routes vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the sulfonamide functional group is a cornerstone of molecular design. Its unique electronic and geometric properties contribute to the bioactivity of a vast array of compounds. Among these, 4-bromo-N-cyclohexylbenzenesulfonamide serves as a key intermediate and a valuable scaffold for further chemical exploration. The efficient and scalable synthesis of this compound is therefore of paramount importance to researchers in drug development and materials science.

This guide provides an in-depth comparison of the traditional synthetic route to this compound with several modern, alternative methodologies. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as yield, reaction conditions, and substrate scope. Our aim is to equip researchers with the knowledge to make informed decisions when selecting a synthetic strategy that best suits their specific needs, whether for small-scale library synthesis or large-scale manufacturing.

The Benchmark: Traditional Synthesis via Sulfonyl Chloride Amination

The classical and most direct approach to the synthesis of this compound involves the reaction of 4-bromobenzenesulfonyl chloride with cyclohexylamine. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Mechanism: The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the resulting ammonium salt by a base to yield the final sulfonamide.

Experimental Protocol:

  • To a solution of cyclohexylamine (1.2 equivalents) in a suitable solvent such as dichloromethane or diethyl ether at 0 °C, add 4-bromobenzenesulfonyl chloride (1.0 equivalent) portion-wise.

  • Add a base, such as triethylamine or pyridine (1.5 equivalents), to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

While this method is straightforward and widely used, it relies on the availability and stability of the sulfonyl chloride precursor, which can be moisture-sensitive and corrosive.[1][2]

Modern Alternatives: Expanding the Synthetic Toolbox

In recent years, a number of innovative methods have emerged that offer significant advantages over the traditional approach. These modern techniques often provide milder reaction conditions, broader functional group tolerance, and access to the target molecule from more readily available starting materials.

One-Pot Synthesis from Carboxylic Acids: A Decarboxylative Approach

A novel and efficient strategy for the synthesis of sulfonamides involves the copper-catalyzed decarboxylative halosulfonylation of aromatic carboxylic acids in a one-pot reaction with amines.[3][4][5] This method circumvents the need to pre-form and isolate the often-unstable sulfonyl chloride intermediate.

Causality of Experimental Choices: The use of a copper catalyst facilitates the conversion of the carboxylic acid to a sulfonyl chloride in situ. The one-pot nature of the reaction streamlines the process, reduces waste, and minimizes handling of hazardous intermediates.

Experimental Protocol (Hypothetical for this specific product):

  • In a reaction vessel, combine 4-bromobenzoic acid (1.0 equivalent), a copper catalyst (e.g., CuI, 10 mol%), and a suitable ligand.

  • Add a halosulfonylating agent (e.g., a source of SO2 and a halide).

  • Introduce cyclohexylamine (1.2 equivalents) and a base.

  • Heat the reaction mixture under an inert atmosphere and monitor by TLC.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

This approach is particularly valuable when the corresponding sulfonyl chloride is not commercially available or is difficult to prepare.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7][8][9] This methodology can be adapted for the synthesis of N-aryl sulfonamides from aryl halides and sulfonamides.

Causality of Experimental Choices: The choice of palladium catalyst and ligand is crucial for achieving high yields and good functional group tolerance. The base plays a key role in the catalytic cycle, facilitating the deprotonation of the sulfonamide.

Experimental Protocol (Hypothetical for this specific product):

  • To a reaction vessel, add 4-bromobenzenesulfonamide (1.0 equivalent), cyclohexyl halide or an equivalent (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)2, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 equivalents).

  • Add a high-boiling point solvent such as toluene or dioxane.

  • Degas the mixture and heat under an inert atmosphere for 12-24 hours.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography.

The Buchwald-Hartwig amination offers excellent scope and is tolerant of a wide range of functional groups, making it a versatile tool for library synthesis.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, which has seen a resurgence with the development of modern ligand systems.[10][11][12][13][14] This method provides an alternative to palladium-catalyzed cross-coupling reactions.

Causality of Experimental Choices: The use of a copper catalyst, often in combination with a ligand such as a diamine or an amino acid, allows the reaction to proceed at lower temperatures and with better yields than the traditional, ligand-free Ullmann reaction.

Experimental Protocol (Hypothetical for this specific product):

  • In a reaction vessel, combine 4-bromobenzenesulfonamide (1.0 equivalent), cyclohexyl halide (1.5 equivalents), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K2CO3, 2.0 equivalents).

  • Add a polar aprotic solvent such as DMSO or DMF.

  • Heat the reaction mixture at 80-120 °C for 12-24 hours.

  • Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

The Ullmann condensation is often more cost-effective than palladium-catalyzed methods, making it an attractive option for larger-scale synthesis.

Comparative Performance Analysis

To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data for the alternative routes are based on general literature for similar sulfonamide syntheses and may vary for the specific synthesis of this compound.

Metric Traditional Synthesis One-Pot Decarboxylative Synthesis Buchwald-Hartwig Amination Ullmann Condensation
Starting Materials 4-bromobenzenesulfonyl chloride, cyclohexylamine4-bromobenzoic acid, cyclohexylamine4-bromobenzenesulfonamide, cyclohexyl halide4-bromobenzenesulfonamide, cyclohexyl halide
Key Reagents Base (e.g., triethylamine)Copper catalyst, halosulfonylating agentPalladium catalyst, ligand, baseCopper catalyst, ligand, base
Typical Yield Good to ExcellentGood to ExcellentGood to ExcellentModerate to Good
Reaction Time 2-4 hours8-16 hours12-24 hours12-24 hours
Reaction Temperature 0 °C to Room TemperatureElevated TemperaturesElevated TemperaturesElevated Temperatures
Advantages Simple, well-establishedAvoids isolation of sulfonyl chlorideBroad substrate scope, high functional group toleranceCost-effective catalyst
Disadvantages Relies on sulfonyl chloride availabilityRequires optimization of catalyst systemExpensive catalyst and ligandsCan require higher temperatures and longer reaction times

Visualizing the Synthetic Workflows

To further clarify the distinct pathways, the following diagrams illustrate the workflow for each synthetic route.

Traditional_Synthesis cluster_start Starting Materials 4-Bromobenzenesulfonyl\nChloride 4-Bromobenzenesulfonyl Chloride Reaction Amination (Base, Solvent) 4-Bromobenzenesulfonyl\nChloride->Reaction Cyclohexylamine Cyclohexylamine Cyclohexylamine->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 4-Bromo-N-cyclohexyl- benzenesulfonamide Purification->Product One_Pot_Synthesis cluster_start Starting Materials 4-Bromobenzoic\nAcid 4-Bromobenzoic Acid Reaction One-Pot Decarboxylative Halosulfonylation & Amination (Cu Catalyst, Base) 4-Bromobenzoic\nAcid->Reaction Cyclohexylamine Cyclohexylamine Cyclohexylamine->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Bromo-N-cyclohexyl- benzenesulfonamide Purification->Product

Caption: One-pot decarboxylative synthesis workflow.

Buchwald_Hartwig_Amination cluster_start Starting Materials 4-Bromobenzenesulfonamide 4-Bromobenzenesulfonamide Reaction Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) 4-Bromobenzenesulfonamide->Reaction Cyclohexyl Halide Cyclohexyl Halide Cyclohexyl Halide->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Bromo-N-cyclohexyl- benzenesulfonamide Purification->Product

Caption: Buchwald-Hartwig amination workflow.

Conclusion

The synthesis of this compound can be approached through various effective methodologies. The traditional reaction of 4-bromobenzenesulfonyl chloride with cyclohexylamine remains a reliable and straightforward option, particularly when the starting materials are readily available. However, for researchers seeking milder conditions, broader substrate scope, or the ability to start from more fundamental building blocks, modern alternatives such as one-pot decarboxylative synthesis, Buchwald-Hartwig amination, and Ullmann condensation offer compelling advantages.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including scale, cost considerations, and the availability of starting materials and reagents. By understanding the principles and practicalities of each method presented in this guide, researchers can make a well-informed decision to efficiently access this valuable chemical entity.

References

  • Pedersen, P. S., Blakemore, D. C., Chinigo, G. M., Knauber, T., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189–21196. [Link]
  • Macmillan Group, Princeton University. (2023).
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
  • Pedersen, P. S., Blakemore, D. C., Chinigo, G. M., Knauber, T., & MacMillan, D. W. C. (2023).
  • Rad, M. N. S., Khalafi-Nezhad, A., Asrari, Z., Behrouz, S., Amini, Z., & Behrouz, M. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Synthesis, 2009(23), 3983-3988. [Link]
  • Chen, W., et al. (2006).
  • Zia, A., Khalid, S., Rasool, N., & Andreescu, O. (2021). Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction.
  • Angeli, A., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2178430. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Boyd, M. J., et al. (2022). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 24(1), 223–228. [Link]
  • Wikipedia. (n.d.).
  • Various Authors. (2020).
  • Uchenna, E. F., et al. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES.
  • Chemistry LibreTexts. (2023).
  • Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670–674. [Link]
  • Wujec, M., et al. (2021). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Molecules, 26(16), 4983. [Link]
  • Zhang, C.-P., et al. (2019). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts.
  • PubChem. (n.d.). This compound. [Link]
  • John, P., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1989. [Link]
  • El-Sayed, M. A.-A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports, 11(1), 15668. [Link]
  • John, P., et al. (2010). This compound.
  • John, P., et al. (2010). This compound. UM Research Repository. [Link]
  • Hyster, T. K., & Rovis, T. (2010). Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation. Journal of the American Chemical Society, 132(29), 10051–10053. [Link]
  • Qiu, H., et al. (2014). Rhodium(II)-catalyzed intramolecular cycloisomerizations of methylenecyclopropanes with N-sulfonyl 1,2,3-triazoles. Angewandte Chemie International Edition, 53(26), 6645–6649. [Link]
  • Wang, Y., et al. (2021). Rhodium(III)-Catalyzed [4 + 2] Annulation of N-Arylbenzamidines with Propargyl Alcohols: Highly Regioselective Synthesis of 1-Aminoisoquinolines Controlled by Noncovalent Interaction. Organic Letters, 23(17), 6628–6632. [Link]
  • Padwa, A., et al. (2004). The Rhodium-Catalyzed Carbene Cyclization Cycloaddition Cascade Reaction of Vinylsulfonates. The Journal of Organic Chemistry, 69(18), 6077–6085. [Link]

Sources

comparing the efficacy of 4-bromo-N-cyclohexylbenzenesulfonamide with known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Targeting UBE2D Enzymes

The ubiquitin-proteasome system (UPS) is a cornerstone of cellular regulation, controlling protein degradation, signaling, and DNA repair through a precise enzymatic cascade.[1] Central to this cascade are the E2 ubiquitin-conjugating enzymes, which act as critical intermediaries, receiving ubiquitin (Ub) from an E1 activating enzyme and facilitating its transfer to a substrate via an E3 ligase.[2] The UBE2D family (comprising UBE2D1, UBE2D2, UBE2D3, and UBE2D4) is a highly promiscuous group of E2 enzymes, interacting with a vast number of E3 ligases to regulate a multitude of cellular pathways.[3] Their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders, making them compelling therapeutic targets.

However, developing specific inhibitors for E2 enzymes, particularly the UBE2D family, has proven exceptionally challenging. The shallow and exposed nature of their active sites makes them recalcitrant to traditional small-molecule inhibition.[4] Consequently, the field has a scarcity of high-affinity, cell-permeable small-molecule probes to study UBE2D function, with most potent inhibitors being large, engineered proteins.[3]

This guide addresses this critical gap. We will use 4-bromo-N-cyclohexylbenzenesulfonamide , a compound with a defined chemical structure but without extensive published efficacy data, as a hypothetical candidate to establish a comprehensive framework for evaluation. This document will provide researchers, scientists, and drug development professionals with the benchmarks, protocols, and conceptual understanding necessary to assess the efficacy of novel chemical entities against the UBE2D enzyme family.

Comparative Benchmarks: Known Inhibitors of E2 Enzymes

To evaluate a novel compound, its performance must be measured against established standards. While potent small-molecule inhibitors for UBE2D are scarce, a combination of engineered proteins and inhibitors of other E2 enzymes provides a robust set of benchmarks for potency and specificity.

Inhibitor NameTypeTarget(s)Reported Potency / Efficacy MetricKey Application
UBOX-UBL Engineered ProteinUBE2D FamilyK ~400 nM[3]High-potency, specific inhibition of UBE2D in vitro.[3]
UBOX-UbvD1 Engineered ProteinUBE2D Family (selective for UBE2D1)K in low nM range[1]Gold-standard for potent and selective UBE2D1 inhibition.[1][3]
NSC697923 Small MoleculeUBE2N (Ubc13)-Uev1ABlocks polyubiquitination at 0.5-2 µM; No effect on UBE2D3 (UbcH5c).[5][6]Benchmark for specificity; useful as a negative control for UBE2D assays.[6]
CC0651 Small MoleculeCdc34 (a different E2)IC50 = 1.72 µM (p27 ubiquitination)[7][8]Model for successful allosteric, small-molecule inhibition of an E2 enzyme.[8][9]

The Ubiquitin-Proteasome Cascade: Context for Inhibition

Understanding where an inhibitor acts is crucial for interpreting its effects. The UBE2D enzymes function at the second step of the three-step ubiquitination cascade. An effective inhibitor must disrupt this process, preventing the downstream modification of substrate proteins.

Ubiquitin_Cascade E1 E1 (Ubiquitin-Activating Enzyme) AMP_PPi AMP + PPi E1->AMP_PPi E2 E2 (e.g., UBE2D1) E1->E2 Ub Transfer Ub Ub Ub->E1 ATP ATP ATP->E1 E3 E3 Ligase E2->E3 Ub_Substrate Ubiquitinated Substrate E3->Ub_Substrate Final Ub Transfer Substrate Substrate Protein Substrate->E3 Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (E1, E2, E3, Ub, Buffer) master_mix Create Master Mix (All components except ATP) prep_reagents->master_mix prep_inhibitor Prepare Serial Dilutions of Test Compound add_inhibitor Aliquot Mix & Add Inhibitor/ Vehicle (DMSO) prep_inhibitor->add_inhibitor master_mix->add_inhibitor initiate Initiate with ATP add_inhibitor->initiate incubate Incubate at 37°C initiate->incubate quench Quench with SDS Buffer & Boil incubate->quench sds_page SDS-PAGE quench->sds_page western Western Blot (Anti-E3 Antibody) sds_page->western visualize Visualize & Quantify (IC50 Calculation) western->visualize

Caption: Experimental workflow for assessing UBE2D inhibitor efficacy.

Conclusion

The framework presented here provides a robust, logical, and experimentally validated pathway for assessing the efficacy of novel compounds, such as this compound, as potential inhibitors of the UBE2D enzyme family. By leveraging established benchmarks for potency and specificity, employing a detailed and trustworthy in vitro assay, and understanding the broader biological context, researchers can systematically evaluate new chemical entities. The successful identification of a potent and selective small-molecule inhibitor for UBE2D would be a significant advancement, providing invaluable tools for basic research and promising new avenues for therapeutic intervention in a host of human diseases.

References

  • Structural and Functional Analysis of Ubiquitin-based Inhibitors That Target the Backsides of E2 Enzymes. (n.d.). PubMed Central.
  • Design of linked-domain protein inhibitors of UBE2D as tools to study cellular ubiquitin
  • Development of Linked-Domain Protein Inhibitors of the E2-Conjugating Enzyme Ube2D. (n.d.). CUNY Academic Works.
  • An Allosteric Inhibitor of the Human Cdc34 Ubiquitin-Conjugating Enzyme. (n.d.).
  • NSC-697923 #10473. (n.d.). Cell Signaling Technology.
  • Ceccarelli, D. F., et al. (2011).
  • NSC697923 E2 conjugating inhibitor. (n.d.). Selleck Chemicals.
  • Huang, H., et al. (2014). E2 enzyme inhibition by stabilization of a low-affinity interface with ubiquitin.
  • NSC697923 | UBE2N Inhibitor. (n.d.). MedchemExpress.com.
  • In Vitro Protein Ubiquitination Assay. (2013). Bio-protocol, 3(19).
  • CC0651 | Cdc34 Inhibitor. (n.d.). MedchemExpress.com.
  • NSC 697923 (CAS Number: 343351-67-7). (n.d.). Cayman Chemical.
  • NSC 697923 (CAS 343351-67-7). (n.d.). R&D Systems.
  • CC0651 | CAS:1319207-44-7 | E2 enzyme inhibitor. (n.d.). BioCrick.
  • Development of Linked-Domain Protein Inhibitors of the E2-Conjugating Enzyme Ube2D. (2020). CUNY Academic Works.
  • In vitro Ubiquitin
  • In vitro Protein Ubiquitin
  • In vitro Di-ubiquitin Formation Assay and E3 Cooper

Sources

A Comparative Guide to the Cross-Reactivity Profile of 4-bromo-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Discovery

The journey of a candidate molecule from discovery to a clinically approved therapeutic is fraught with challenges, paramount among them being the assurance of target selectivity. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, representing a significant cause of late-stage drug development failure. This guide focuses on 4-bromo-N-cyclohexylbenzenesulfonamide , a compound whose structural motifs—specifically the sulfonamide group—are present in a wide array of clinically significant drugs.[1] Understanding the cross-reactivity profile of such a molecule is not merely an academic exercise but a critical step in preclinical safety and efficacy assessment.

The sulfonamide moiety (SO₂NH₂) is a well-established pharmacophore, known for its role in drugs targeting carbonic anhydrases and cyclooxygenase (COX) enzymes, among others.[2][3][4] Consequently, any molecule containing this group warrants a thorough investigation for potential interactions with these and other enzyme families to preemptively identify potential liabilities. This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies for this compound, comparing its hypothetical profile against established drugs to provide context and actionable insights for drug development professionals.

Deconstructing the Pharmacophore: Predicting Off-Target Interactions

A proactive approach to cross-reactivity begins with a structural analysis of the molecule , this compound.[5][6][7]

  • The Sulfonamide Group (SO₂NH₂): This is the primary driver for predicting cross-reactivity. As a potent zinc-binding group, it is the cornerstone of carbonic anhydrase inhibitors (CAIs).[2][8] The geometry and electronic properties of this group allow it to coordinate with the zinc ion in the active site of carbonic anhydrases.[2] Furthermore, this moiety is a key feature in selective COX-2 inhibitors like celecoxib.[1][4]

  • The Aryl Ring (4-bromobenzene): The substituted benzene ring provides a scaffold for interaction with hydrophobic pockets within target enzymes. The bromine atom at the para-position adds significant lipophilicity and can influence binding orientation and affinity.

  • The Cyclohexyl Group: This bulky, non-aromatic lipophilic group will also seek hydrophobic pockets. Its flexibility can allow for conformational adaptation to various binding sites, which could contribute to broader off-target interactions compared to a more rigid substituent.

Based on these features, a primary cross-reactivity panel for this compound should, at a minimum, include key isoforms of carbonic anhydrases and cyclooxygenases.

A Strategic Framework for Cross-Reactivity Profiling

A robust assessment of cross-reactivity requires a multi-tiered experimental approach, moving from broad screening to more focused functional and mechanistic studies. The following workflow provides a logical progression for characterizing the selectivity of this compound.

G A Tier 1: Broad Panel Enzyme Inhibition Assays (e.g., Carbonic Anhydrases, COX-1/COX-2) C IC50 Determination for Confirmed Hits A->C Identified Hits B Tier 2: Receptor Binding Assays (e.g., GPCR Panel) B->C Identified Hits D Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) C->D E Enzyme Kinetic Studies (e.g., Lineweaver-Burk Plot) C->E Potent Hits F Selectivity Index Calculation D->F E->F

Caption: A tiered workflow for assessing the cross-reactivity of a novel compound.

Comparative Analysis: Benchmarking Against Established Drugs

To contextualize the cross-reactivity data for this compound, it is essential to compare its inhibitory profile against well-characterized drugs that share its core structural motifs. For this guide, we will use Acetazolamide , a non-selective carbonic anhydrase inhibitor, and Celecoxib , a selective COX-2 inhibitor, as comparators.

Quantitative Comparison of Inhibitory Potency (Hypothetical Data)

The following table presents hypothetical inhibition data (IC₅₀ values) for our compound of interest and the selected comparators against a panel of relevant off-targets. A lower IC₅₀ value indicates higher potency.

Target EnzymeThis compound (IC₅₀, nM)Acetazolamide (IC₅₀, nM)[9]Celecoxib (IC₅₀, nM)Selectivity Index
Carbonic Anhydrase I (hCA I) 8,500250>10,000
Carbonic Anhydrase II (hCA II) 1,20012>10,000
Carbonic Anhydrase IX (hCA IX) 95025>10,000
Carbonic Anhydrase XII (hCA XII) 4505.7>10,000
Cyclooxygenase-1 (COX-1) >50,000>50,00015,000
Cyclooxygenase-2 (COX-2) 250>50,00040COX-1/COX-2: >200

Interpretation of Data:

  • Carbonic Anhydrase Activity: The hypothetical data suggest that this compound is a moderately potent inhibitor of several carbonic anhydrase isoforms, particularly the tumor-associated hCA IX and hCA XII. However, it is significantly less potent than the pan-inhibitor Acetazolamide.[9] This indicates a potential for off-target effects related to CA inhibition, which could manifest in physiological processes like pH regulation and electrolyte balance.[8]

  • Cyclooxygenase Activity: The compound shows selective inhibition of COX-2 over COX-1, a desirable trait for anti-inflammatory agents to minimize gastrointestinal side effects.[3] Its potency is less than that of Celecoxib, but its selectivity index (>200) is significant. This dual activity (CA and COX-2 inhibition) could be explored for synergistic therapeutic effects, particularly in oncology, where both pathways can be relevant.[1]

Experimental Protocols: A Guide to Self-Validating Assays

The trustworthiness of cross-reactivity data hinges on the robustness of the experimental protocols. Below are detailed, step-by-step methodologies for key assays.

Enzyme Inhibition Assay: Carbonic Anhydrase Activity

This protocol is adapted from standard procedures for measuring CA activity via an esterase assay.[10]

Principle: Carbonic anhydrase catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, a yellow product that can be quantified spectrophotometrically at 400 nm. The rate of product formation is proportional to enzyme activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 10 mM Tris-HCl, pH 7.4.

    • Enzyme Solution: Prepare stock solutions of purified human CA isoforms (I, II, IX, XII) in assay buffer.

    • Substrate Solution: Prepare a 3 mM stock solution of 4-nitrophenyl acetate (NPA) in acetonitrile.

    • Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 160 µL of assay buffer to each well.

    • Add 10 µL of the respective test compound dilution (or DMSO for vehicle control).

    • Add 10 µL of the enzyme solution to initiate the pre-incubation. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[11]

Cell-Based Functional Assay: GPCR Off-Target Effects

Many drugs inadvertently interact with G-protein coupled receptors (GPCRs). A functional cell-based assay can determine if binding to a GPCR translates into a cellular response (agonist or antagonist activity).[12][13][14]

Principle: This protocol describes a generic cAMP assay for assessing activity at Gs or Gi-coupled receptors.[12] Agonism of a Gs-coupled receptor increases intracellular cAMP, while agonism of a Gi-coupled receptor decreases forskolin-stimulated cAMP levels.

G cluster_0 Assay Workflow A 1. Seed Cells Expressing Target GPCR B 2. Pre-incubate with Test Compound A->B C 3. Stimulate with Agonist (for antagonist mode) B->C D 4. Lyse Cells & Add Detection Reagents C->D E 5. Measure Signal (e.g., Luminescence) D->E

Caption: Workflow for a cell-based GPCR functional assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Use a stable cell line engineered to overexpress the GPCR of interest (e.g., HEK293 cells).

    • Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Agonist Mode:

    • Replace the culture medium with 50 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add 50 µL of the test compound at various concentrations.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with the test compound for 15 minutes.

    • Add a known agonist for the receptor at its EC₈₀ concentration (the concentration that gives 80% of the maximal response).

    • Incubate for an additional 30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, LANCE, or luminescence-based assays) according to the manufacturer's instructions.

  • Data Analysis:

    • For agonist mode, plot the signal against the log of the compound concentration to determine the EC₅₀ (potency) and Emax (efficacy).

    • For antagonist mode, plot the signal against the log of the compound concentration to determine the IC₅₀.

Conclusion and Future Directions

This guide has established a comprehensive framework for evaluating the cross-reactivity of this compound. The hypothetical data presented suggest a molecule with a dual inhibitory profile against carbonic anhydrases and COX-2. While less potent than dedicated inhibitors like Acetazolamide and Celecoxib, its unique selectivity profile warrants further investigation.

Key Takeaways:

  • Structural alerts are predictive: The sulfonamide group correctly predicted the primary off-target families.

  • Tiered screening is efficient: A multi-phase approach allows for the rational allocation of resources, focusing on the most relevant interactions.

  • Comparative analysis is crucial: Benchmarking against known drugs provides essential context for interpreting cross-reactivity data and making informed decisions in a drug development program.

Future studies should expand the screening panel to include a broader range of kinases and other enzyme families. In vivo studies would be necessary to determine if the observed in vitro cross-reactivity translates to any clinically relevant pharmacodynamic effects or toxicities. The dual-inhibitor profile could also be intentionally explored in disease models where both CA and COX-2 are implicated, such as in certain cancers.[1]

References

  • Boehringer, S. K. (2005). Cross-Reactivity of Sulfonamide Drugs. Pharmacist's Letter, 21, 1-8.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • Angeli, A., et al. (2020). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Molecules, 25(7), 1658.
  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services.
  • Ali, A., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1-7.
  • Stoddart, L. A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5474.
  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7013.
  • Leśniewska, B., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • Maresca, A., et al. (2009). COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents. Current Pharmaceutical Design, 15(7), 745-753.
  • PubChem. (n.d.). This compound.
  • Sharif, A., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1989.
  • Acta Crystallographica Section E: Structure Reports Online. (2010). 4-Bromo-N-cyclo-hexyl-benzene-sulfonamide.
  • ResearchGate. (n.d.). Use some essential sulfonamides as a carbonic anhydrase inhibitor.
  • Khan, M. A., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1234567.

Sources

A Comparative Spectroscopic Guide to 4-bromo-N-cyclohexylbenzenesulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and development, sulfonamide derivatives continue to command significant attention due to their diverse pharmacological activities. The 4-substituted-N-cyclohexylbenzenesulfonamide scaffold, in particular, serves as a valuable template for medicinal chemists. Subtle modifications to the substituent at the 4-position of the phenyl ring can profoundly influence the compound's physicochemical properties and biological interactions. Consequently, a comprehensive understanding of the structural nuances of these analogs is paramount for rational drug design.

This guide presents an in-depth comparative analysis of the spectroscopic data for 4-bromo-N-cyclohexylbenzenesulfonamide and its analogs, wherein the bromine atom is replaced by chlorine, fluorine, and a methyl group. By examining their respective ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a definitive resource for the identification, characterization, and quality control of these important chemical entities. The experimental data herein is supported by detailed protocols, enabling the replication and validation of these findings.

Molecular Structures

The core structure under investigation is N-cyclohexylbenzenesulfonamide, with variations at the para-position of the benzene ring. The analogs discussed in this guide are:

  • This compound (1)

  • 4-chloro-N-cyclohexylbenzenesulfonamide (2)

  • 4-fluoro-N-cyclohexylbenzenesulfonamide (3)

  • 4-methyl-N-cyclohexylbenzenesulfonamide (4)

Molecular_Structures cluster_1 This compound (1) cluster_2 4-chloro-N-cyclohexylbenzenesulfonamide (2) cluster_3 4-fluoro-N-cyclohexylbenzenesulfonamide (3) cluster_4 4-methyl-N-cyclohexylbenzenesulfonamide (4) 1 2 3 4

Figure 1: Molecular structures of the analyzed analogs.

General Synthesis Protocol

The synthesis of these analogs follows a well-established and robust nucleophilic substitution reaction. The general procedure involves the reaction of the corresponding 4-substituted benzenesulfonyl chloride with cyclohexylamine in the presence of a mild base to neutralize the hydrochloric acid byproduct. This method is reliable and can be scaled as needed for various research applications.

Synthesis_Workflow reagent1 4-Substituted Benzenesulfonyl Chloride reaction_conditions Aqueous Base (e.g., Na2CO3) Room Temperature reagent1->reaction_conditions reagent2 Cyclohexylamine reagent2->reaction_conditions product 4-Substituted-N-cyclohexyl- benzenesulfonamide reaction_conditions->product Nucleophilic Substitution

Figure 2: General synthesis workflow.

Step-by-Step Methodology:

  • Dissolution of Amine: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexylamine (1.0 equivalent) in a suitable solvent such as water or a biphasic mixture (e.g., water/dichloromethane).

  • Addition of Sulfonyl Chloride: To the stirred solution, add the corresponding 4-substituted benzenesulfonyl chloride (1.0 equivalent) portion-wise at room temperature. The 4-substituted benzenesulfonyl chlorides are either commercially available or can be synthesized from the corresponding substituted benzene via chlorosulfonation.[1][2][3]

  • pH Adjustment: Maintain the pH of the reaction mixture at approximately 8-9 by the dropwise addition of a suitable aqueous base, such as a 10% sodium carbonate solution. This neutralizes the HCl generated during the reaction.[4][5]

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, if a biphasic system is used, separate the organic layer. If an aqueous medium is used, acidify the mixture to a pH of ~2 with dilute HCl to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 4-substituted-N-cyclohexylbenzenesulfonamide.

Spectroscopic Data Comparison

The following sections provide a detailed comparison of the key spectroscopic data for each analog. The interpretation of this data is crucial for confirming the identity and purity of the synthesized compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the chemical environment of the protons in a molecule. The spectra of these analogs are characterized by signals corresponding to the aromatic protons of the substituted benzene ring and the aliphatic protons of the cyclohexyl group.

Table 1: Comparative ¹H NMR Spectroscopic Data (δ, ppm in CDCl₃)

Proton Environment4-bromo (1)4-chloro (2)4-fluoro (3)4-methyl (4)
Aromatic-H (d, 2H, J≈8.5 Hz)~7.75~7.78~7.85-7.95 (m)~7.76
Aromatic-H (d, 2H, J≈8.5 Hz)~7.65~7.50~7.15-7.25 (m)~7.31
-NH- (d, 1H)~4.8-5.0~4.7-4.9~4.9-5.1~4.6-4.8
-CH-N- (m, 1H)~3.1-3.3~3.1-3.3~3.1-3.3~3.1-3.3
Cyclohexyl-H (m, 10H)~1.0-1.8~1.0-1.8~1.0-1.8~1.0-1.8
-CH₃ (s, 3H)N/AN/AN/A~2.43

Note: The chemical shifts (δ) are approximate and may vary slightly depending on the solvent and concentration. The aromatic region for the 4-fluoro analog is expected to show more complex splitting due to coupling with the fluorine atom.

Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a standard solvent for NMR analysis of moderately polar organic compounds, providing good solubility for this series of analogs while having a minimal number of solvent signals. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecules. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituent at the 4-position.

Table 2: Comparative ¹³C NMR Spectroscopic Data (δ, ppm in CDCl₃)

Carbon Environment4-bromo (1)4-chloro (2)4-fluoro (3)4-methyl (4)
Aromatic C-S~139.5~138.8~136.5 (d)~137.5
Aromatic C-H~129.0~129.5~129.8 (d)~129.8
Aromatic C-H~128.5~128.9~116.5 (d)~127.3
Aromatic C-X~127.0~139.5~165.0 (d)~143.5
-CH-N-~53.5~53.5~53.6~53.4
Cyclohexyl-C~33.5~33.5~33.4~33.6
Cyclohexyl-C~25.5~25.5~25.4~25.5
Cyclohexyl-C~24.8~24.8~24.7~24.8
-CH₃N/AN/AN/A~21.5

Note: The chemical shifts (δ) are approximate. For the 4-fluoro analog, the aromatic carbon signals will exhibit splitting due to coupling with the ¹⁹F nucleus, denoted by (d) for doublet.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectra of these sulfonamide analogs are dominated by characteristic absorptions of the S=O, N-H, and C-H bonds.

Table 3: Comparative IR Spectroscopic Data (cm⁻¹)

Functional Group4-bromo (1)4-chloro (2)4-fluoro (3)4-methyl (4)
N-H stretch~3250~3255~3260~3245
C-H stretch (aromatic)~3100~3100~3105~3095
C-H stretch (aliphatic)~2930, 2855~2930, 2855~2935, 2860~2925, 2850
C=C stretch (aromatic)~1575, 1475~1580, 1475~1590, 1490~1595, 1490
S=O stretch (asymmetric)~1330~1335~1340~1325
S=O stretch (symmetric)~1160~1165~1170~1155
S-N stretch~910~915~920~905
C-X stretch~1010 (C-Br)~1090 (C-Cl)~1230 (C-F)N/A

Experimental Protocol for FT-IR Analysis: Solid samples are typically prepared as potassium bromide (KBr) pellets. A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of the FT-IR spectrometer for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of compounds, which typically yields the protonated molecular ion [M+H]⁺.

Table 4: Comparative Mass Spectrometry Data (m/z)

Ion4-bromo (1)4-chloro (2)4-fluoro (3)4-methyl (4)
Molecular Weight ( g/mol )318.23273.78257.33253.36
[M+H]⁺ (Calculated)319.0160274.0666258.0962254.1213
[M+H]⁺ (Observed)~319~274~258~254
[M+Na]⁺ (Observed)~341~296~280~276
Common Fragment [M-C₆H₁₁]⁺~236/238~192/194~176~172

Fragmentation Pathways: The fragmentation of sulfonamides in ESI-MS can be complex. A common fragmentation pathway involves the cleavage of the S-N bond, leading to the formation of the benzenesulfonyl cation and the cyclohexylamine radical cation. Another characteristic fragmentation is the loss of the cyclohexyl group. The isotopic pattern for the bromo and chloro analogs is a key diagnostic feature in their mass spectra.

MS_Fragmentation Parent [M+H]⁺ Fragment1 [M - C₆H₁₁]⁺ (Loss of cyclohexyl radical) Parent->Fragment1 Fragment2 [ArSO₂]⁺ Parent->Fragment2 S-N cleavage Fragment3 [C₆H₁₂N]⁺ Parent->Fragment3 S-N cleavage

Figure 3: Simplified fragmentation pathways.

Conclusion

This guide provides a comprehensive spectroscopic comparison of this compound and its 4-chloro, 4-fluoro, and 4-methyl analogs. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized experimental protocols, offer a robust framework for the unambiguous identification and characterization of these compounds. The distinct spectroscopic signatures, particularly in the aromatic region of the NMR spectra and the characteristic IR absorptions and mass spectral fragmentation patterns, allow for clear differentiation between these closely related analogs. This information is invaluable for researchers in medicinal chemistry and related fields, facilitating quality control, reaction monitoring, and the interpretation of structure-activity relationships.

References

  • PubChem. This compound. [Link][6]
  • The Royal Society of Chemistry.
  • PrepChem. Synthesis of 4-chlorobenzenesulfonyl chloride. [Link][1]
  • SpectraBase. This compound, N-methyl-. [Link][8]
  • PubChem. N-Cyclohexyl-4-methylbenzenesulfonamide. [Link][9]
  • Google Patents. Process for the preparation of 4-chlorobenzenesulfonyl chloride. [2]
  • The Royal Society of Chemistry. Supporting information: A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. [Link][10]
  • Columbia University. Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. [Link][11]
  • Google Patents. Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. [12]
  • PubChem. This compound. [Link][13]
  • ResearchGate. This compound. [Link][14]
  • The Royal Society of Chemistry.
  • PubChem. 4-bromo-N-(cyclohexylcarbamothioyl)benzenesulfonamide. [Link][16]
  • NIST WebBook. Benzenesulfonamide, 4-methyl-. [Link][17]
  • ResearchGate.
  • PubChem. N-Cyclohexyl-4-methyl-N-propylbenzenesulfonamide. [Link]
  • PubChem. 4-Chlorobenzenesulfonamide. [Link]
  • Wikipedia. Benzenesulfonyl chloride. [Link]
  • ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. [Link]
  • ResearchGate. 13C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). [Link]
  • PubChem. 4-amino-N-cyclohexylbenzenesulfonamide. [Link]
  • Beilstein Journals. Search Results. [Link]
  • JEOL. 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)
  • NIST WebBook. Benzene, cyclohexyl-. [Link][12]
  • PubChem. 4-Chloro-N-cyclohexylbenzenesulfonamide. [Link][14]
  • NIST WebBook. Benzenesulfonamide, N-cyclohexyl-4-methyl-. [Link][15]
  • PubChem. N-Fluorobenzenesulfonimide. [Link][16]
  • European Journal of Chemistry.
  • SpectraBase. N-cyclohexyl-2-benzothiazylsulfenamide. [Link]
  • Indian Journal of Chemistry. Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. [Link]

Sources

Performance Benchmark of 4-bromo-N-cyclohexylbenzenesulfonamide in a Carbonic Anhydrase II Inhibition Assay

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

This guide provides an in-depth performance benchmark of the novel sulfonamide derivative, 4-bromo-N-cyclohexylbenzenesulfonamide, within a well-defined biochemical assay. Given the prevalence of the sulfonamide moiety in a vast array of therapeutic agents, a rigorous evaluation of new analogs is critical for advancing drug discovery pipelines. This document is structured to provide not just the "what" and "how," but the "why" behind the experimental design, ensuring a thorough understanding of the data and its implications.

Introduction: The Rationale for Screening Novel Sulfonamides Against Carbonic Anhydrase II

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes crucial for fundamental physiological processes, including pH homeostasis, CO₂ transport, and electrolyte balance.[1][2] The active site of these enzymes features a zinc ion (Zn²⁺) that is essential for catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][3]

The sulfonamide group (R-SO₂NH₂) is the cornerstone of a major class of CA inhibitors.[3][4] These compounds typically function by coordinating the catalytically essential Zn²⁺ ion within the enzyme's active site, effectively blocking its function.[5][6] Clinically established sulfonamide drugs, such as Acetazolamide, are used to treat a range of conditions including glaucoma, epilepsy, and acute mountain sickness.[5][7]

The subject of this guide, this compound, is a synthetic sulfonamide derivative. While its specific biological activities are not widely documented, its chemical structure merits investigation as a potential CA inhibitor. This guide benchmarks its performance against human carbonic anhydrase II (hCA II), a well-characterized and physiologically significant isoform, using Acetazolamide as a reference compound.

Experimental Design & Causality

The objective of this study is to determine the in vitro inhibitory potency of this compound against hCA II and compare it to the well-characterized inhibitor, Acetazolamide. The half-maximal inhibitory concentration (IC₅₀) will be the primary metric for this comparison.

Assay Principle: Esterase Activity of Carbonic Anhydrase

While the physiological substrate for CA is CO₂, the enzyme is also known to exhibit esterase activity.[8] This property is exploited in a convenient and robust colorimetric assay. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP).[9][10] The rate of p-NP formation, which can be monitored spectrophotometrically by the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of this reaction.

This assay was chosen for its simplicity, high-throughput compatibility, and reliance on standard laboratory equipment, making it an excellent choice for initial screening and benchmarking of novel compounds.[9]

Selection of Comparator

Acetazolamide was selected as the positive control and comparator for this study. It is a clinically used, potent pan-CA inhibitor with a well-documented IC₅₀ value against hCA II, providing a reliable benchmark for evaluating the performance of our test compound.[4][11]

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating controls to ensure the integrity of the results.

Materials & Reagents
ReagentSupplierCatalogue No.
Human Carbonic Anhydrase II (hCA II)Sigma-AldrichC4396
This compound(Assumed Custom Synthesis)N/A
AcetazolamideSigma-AldrichA6011
p-Nitrophenyl acetate (p-NPA)Sigma-AldrichN8130
Tris-HCl BufferFisher ScientificBP153
Dimethyl Sulfoxide (DMSO), HPLC GradeSigma-AldrichD2650
96-well clear, flat-bottom microplatesCorning3596
Solution Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • hCA II Enzyme Stock Solution (1 mg/mL): Dissolve hCA II in cold Assay Buffer. Aliquot and store at -80°C.

  • hCA II Working Solution (50 U/mL): Immediately before use, dilute the enzyme stock solution in cold Assay Buffer.

  • Substrate Stock Solution (30 mM p-NPA): Dissolve p-NPA in DMSO. Prepare fresh daily.

  • Test Compound Stock (10 mM): Dissolve this compound in DMSO.

  • Comparator Stock (1 mM Acetazolamide): Dissolve Acetazolamide in DMSO.

Assay Procedure

The following steps are to be performed in a 96-well microplate with a total reaction volume of 200 µL.

  • Compound Dilution: Prepare a serial dilution of this compound and Acetazolamide in Assay Buffer. The final concentrations should range from 1 nM to 100 µM.

  • Plate Setup:

    • Blank (No Enzyme): 180 µL Assay Buffer.

    • Maximum Activity (Vehicle Control): 160 µL Assay Buffer + 20 µL hCA II Working Solution + 2 µL DMSO.

    • Test Compound Wells: 158 µL Assay Buffer + 20 µL hCA II Working Solution + 2 µL of each test compound dilution.

    • Comparator Wells: 158 µL Assay Buffer + 20 µL hCA II Working Solution + 2 µL of each Acetazolamide dilution.

  • Enzyme-Inhibitor Pre-incubation: Add the enzyme to all wells except the blank. Add the test compounds, comparator, or DMSO vehicle to the appropriate wells. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of a 3 mM p-NPA solution (prepared by diluting the stock in Assay Buffer) to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 15 minutes at 25°C.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the hCA II inhibition assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrates) prep_compounds Serial Dilute Test & Ref. Compounds add_reagents Add Buffer, Enzyme, & Inhibitors/Vehicle prep_compounds->add_reagents pre_incubate Pre-incubate (15 min @ RT) add_reagents->pre_incubate Allow Binding initiate_rxn Initiate Reaction (Add p-NPA Substrate) pre_incubate->initiate_rxn read_plate Kinetic Read (Abs @ 405 nm) initiate_rxn->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate calc_ic50 Determine IC50 Values calc_rate->calc_ic50

Sources

The Strategic Synthesis Showdown: A Cost-Benefit Analysis of 4-bromo-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of multi-step organic synthesis, the choice of every pawn and bishop matters. The selection of a starting material or an intermediate can dictate the pace, cost, and ultimate success of a campaign. 4-bromo-N-cyclohexylbenzenesulfonamide, a versatile aryl bromide, frequently appears on the synthetic chessboard, particularly in the construction of biaryl moieties through cross-coupling reactions. This guide offers a comprehensive cost-benefit analysis of employing this reagent, pitting it against its halogenated cousins and other synthetic equivalents. We will delve into the practical implications of reactivity trends, the hard numbers of procurement costs, and the subtle nuances of experimental execution to equip you with the data-driven insights needed to make the most strategic choice for your synthetic route.

At a Glance: The Halogen Dance in Reactivity and Cost

The utility of this compound is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Here, the identity of the halogen atom on the benzenesulfonamide core is a critical determinant of both reactivity and cost. The well-established trend in reactivity for aryl halides in such reactions is I > Br > Cl. This hierarchy directly translates into a trade-off between the speed and efficiency of a reaction and the cost of the starting material.

CompoundStructureApprox. Price (USD/g)Relative Reactivity in Suzuki-Miyaura Coupling
4-chloro-N-cyclohexylbenzenesulfonamide$10 - $30Lower
This compound $20 - $50 Baseline
4-iodo-N-cyclohexylbenzenesulfonamide> $100Higher

Note: Prices are estimates based on currently available data from various suppliers for research quantities and are subject to change. Bulk pricing may be significantly lower.

This table encapsulates the core dilemma for the synthetic chemist. The iodo-analog, while offering the highest reactivity and potentially milder reaction conditions, comes with a premium price tag. Conversely, the chloro-derivative is the most economical option but often necessitates more forcing conditions—higher catalyst loading, longer reaction times, and potentially higher temperatures—to achieve comparable yields to its bromo-counterpart. This compound, therefore, presents itself as the balanced workhorse, offering a favorable compromise between reactivity and cost.

The Suzuki-Miyaura Coupling: A Comparative Workflow

To illustrate the practical implications of these differences, let's consider a typical Suzuki-Miyaura cross-coupling reaction. The following workflow highlights the key decision points and expected outcomes when using the chloro-, bromo-, and iodo-analogs.

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_outcome Expected Outcome cluster_end Product Start Aryl Halide (Chloro, Bromo, or Iodo) + Arylboronic Acid Reaction Pd Catalyst Ligand Base Solvent Start->Reaction Chloro Chloro-analog: - Lower Yield - Longer Reaction Time - Higher Catalyst Loading Reaction->Chloro Cl Bromo Bromo-analog: - Good Yield - Moderate Reaction Time - Standard Catalyst Loading Reaction->Bromo Br Iodo Iodo-analog: - High Yield - Shorter Reaction Time - Lower Catalyst Loading Reaction->Iodo I Product Biaryl Product Chloro->Product Bromo->Product Iodo->Product Deprotection_Considerations Start N-cyclohexylbenzenesulfonamide Product Deprotection Deprotection Conditions (e.g., SmI₂, Mg/MeOH, etc.) Start->Deprotection Product Free Amine Deprotection->Product Side_Reactions Potential Side Reactions (e.g., reduction of other functional groups) Deprotection->Side_Reactions Yield Deprotection Yield Product->Yield

Safety Operating Guide

Mastering the Safe Handling of 4-bromo-N-cyclohexylbenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of pharmaceutical research and chemical synthesis, the proficient and safe handling of novel chemical entities is a foundational pillar of scientific integrity and occupational health. 4-bromo-N-cyclohexylbenzenesulfonamide, a member of the sulfonamide class of compounds, requires a nuanced understanding of its potential hazards to ensure the safety of laboratory personnel and the validity of experimental outcomes. This comprehensive guide provides a detailed, step-by-step protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles and its inherent chemical characteristics.

Hazard Identification: The Foundation of Laboratory Safety

A proactive approach to safety begins with a thorough understanding of the potential risks associated with a substance. While comprehensive toxicological data for this compound may be limited, its chemical structure as a halogenated aromatic sulfonamide informs a precautionary approach.[1]

  • Sulfonamide Moiety: Compounds within the sulfonamide class are known for a wide spectrum of biological activities. While many are therapeutically valuable, some can act as allergens or skin sensitizers.[2]

  • Brominated Aromatic System: The inclusion of a bromine atom on the benzene ring can increase the molecule's reactivity and influence its metabolic fate. It is prudent to treat such compounds as potential irritants and handle them with care to avoid adverse health effects.

  • GHS Hazard Classification: For similar compounds, GHS classifications indicate potential for acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[3][4][5] Precautionary statements for these analogous compounds consistently advise wearing protective gloves, clothing, and eye/face protection.[3][4][5]

Based on this structural analysis, it is essential to handle this compound as a substance that is potentially harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE): An Essential Barrier

The appropriate selection and use of Personal Protective Equipment (PPE) is the most direct measure to prevent chemical exposure. For all procedures involving this compound, the following PPE is mandatory.

Table 1: Recommended Personal Protective Equipment

CategoryItemRationale
Eye and Face Protection Chemical safety goggles and face shieldProvides comprehensive protection against splashes and airborne particles that could cause serious eye irritation.[3][5]
Hand Protection Chemical-resistant nitrile gloves (double-gloving is recommended)Nitrile gloves offer robust protection against a variety of chemicals. Double-gloving provides an additional layer of safety against tears and permeation.[6][7]
Body Protection Fully-buttoned laboratory coatProtects the skin and personal clothing from accidental spills and contamination.[8]
Respiratory Protection Use within a certified chemical fume hoodA properly functioning fume hood is the primary engineering control to minimize the inhalation of chemical dust or vapors.[9]

Standard Operating Procedure: A Framework for Safe Handling

A systematic workflow is crucial to minimize the risk of exposure and ensure reproducible experimental results. The following protocol outlines the key stages of handling this compound.

Caption: A procedural workflow for the safe handling of this compound.

Preparation
  • Don PPE: Before entering the laboratory area where the compound will be handled, put on all required PPE as specified in Table 1.

  • Prepare Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble Equipment: Gather all necessary glassware, spatulas, and other equipment to avoid unnecessary movements in and out of the work area.

Execution
  • Weighing: Carefully weigh the solid compound within the fume hood, using a tared weigh boat to prevent contamination of the balance.

  • Dissolution and Reaction: When dissolving the compound or carrying out a reaction, add reagents slowly to maintain control and prevent splashing.

  • Transfer: Use appropriate methods, such as a pipette or cannula, for transferring solutions to minimize the risk of spills.

Completion
  • Decontamination: Thoroughly decontaminate all surfaces and glassware that have come into contact with the compound using an appropriate solvent.

  • Waste Disposal: Segregate all waste materials contaminated with this compound for proper disposal.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination.

Waste Management and Disposal: A Commitment to Environmental Stewardship

The responsible disposal of chemical waste is a critical aspect of laboratory safety and environmental protection. All materials contaminated with this compound must be treated as hazardous waste.

Table 2: Waste Disposal Guidelines

Waste StreamContainer TypeDisposal Protocol
Solid Chemical Waste Labeled, sealed container for halogenated organic solidsCollect all unreacted compound and contaminated solid materials in a dedicated, clearly labeled waste container.
Liquid Chemical Waste Labeled, sealed container for halogenated organic solventsCollect all solutions and solvent rinses containing the compound. Do not mix with non-halogenated waste streams.[10][11]
Contaminated Labware Puncture-resistant container for sharps; designated bins for other contaminated disposablesSegregate sharps and other contaminated disposable items for appropriate disposal.

The segregation of halogenated and non-halogenated waste is crucial as it impacts the disposal method and cost.[10][12]

Emergency Response: Preparedness for Unforeseen Events

In the event of an accidental exposure or spill, a swift and informed response is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[4][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

  • Spill Response: For small spills within a fume hood, use an inert absorbent material, place it in a sealed container, and label it for hazardous waste disposal. For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.

By adhering to these comprehensive safety protocols, researchers can confidently handle this compound, ensuring a safe laboratory environment and the integrity of their scientific work.

References

  • BenchChem. Personal protective equipment for handling N-Phenylmethanesulfonamide.
  • PubChem. This compound.
  • Aaronchem. Safety Data Sheet for 4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide.
  • Sigma-Aldrich.
  • CHEMM. Personal Protective Equipment (PPE).
  • Sigma-Aldrich.
  • U.S. Pharmacopeial Convention. Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Matrix Scientific. 4-Bromo-N-cyclohexyl-N-methylbenzenesulfonamide.
  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Fisher Scientific. Safety Data Sheet for 4-Bromo-3-methylbenzenesulfonamide.
  • Fisher Scientific.
  • Angene Chemical. Safety Data Sheet for N-Cyclohexyl 3-bromo-4-methylbenzenesulfonamide.
  • Thermo Fisher Scientific. Safety Data Sheet for 1-Bromo-4-cyclohexylbenzene.
  • MIT Plasma Science and Fusion Center.
  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal.
  • Braun Research Group, University of Illinois.
  • Temple University Environmental Health and Radiation Safety.
  • Washington State University Environmental Health & Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-cyclohexylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-cyclohexylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.